Product packaging for Stigmast-4-en-3,6-dione(Cat. No.:CAS No. 23670-94-2)

Stigmast-4-en-3,6-dione

Numéro de catalogue: B027358
Numéro CAS: 23670-94-2
Poids moléculaire: 426.7 g/mol
Clé InChI: UVFOCYGYACXLAY-ZDQUCUCBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Stigmast-4-ene-3,6-dione is a steroid. It derives from a hydride of a stigmastane.
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione has been reported in Gleditsia sinensis, Diospyros eriantha, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H46O2 B027358 Stigmast-4-en-3,6-dione CAS No. 23670-94-2

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-20,22-25H,7-15,17H2,1-6H3/t19-,20-,22+,23-,24+,25+,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFOCYGYACXLAY-ZDQUCUCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC(=O)C4=CC(=O)CCC34C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=CC(=O)CC[C@]34C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50946484
Record name Stigmast-4-ene-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23670-94-2
Record name Stigmast-4-ene-3,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23670-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stigmast-4-ene-3,6-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023670942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stigmast-4-ene-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to Stigmast-4-en-3,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and biological properties of Stigmast-4-en-3,6-dione, a naturally occurring steroid with significant therapeutic potential. The document details its chemical structure, physicochemical properties, methods of isolation, and known biological activities, with a focus on its anti-inflammatory and anti-allergic effects.

Chemical Structure and Properties

This compound is a steroid derivative belonging to the stigmastane (B1239390) class of compounds.[1] Its core structure is a tetracyclic cyclopenta[a]phenanthrene skeleton. Key structural features include a double bond between carbons 4 and 5, and ketone groups at the 3rd and 6th positions. The side chain attached at carbon 17 is characteristic of stigmastane, featuring an ethyl group at carbon 24.

The IUPAC name for this compound is (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione.[2]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₂₉H₄₆O₂[2][3][4]
Molecular Weight 426.67 g/mol [3][5]
CAS Number 23670-94-2[2][4][6]
Appearance Powder[5]
Melting Point 172-174 °C[4]
Boiling Point (est.) 523.4 °C at 760 mmHg[4]
Density (est.) 1.01 g/cm³[4]
XLogP3 8.4[2][4]
Hydrogen Bond Donors 0[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bond Count 6[4]

Natural Occurrence and Isolation

This compound is a natural product that has been isolated from various plant sources, including Hibiscus cannabinus and Piper betle.[3] Its presence has also been reported in other organisms such as Gleditsia sinensis and Diospyros eriantha.[2]

Experimental Protocol: General Isolation from Plant Material

The following is a generalized protocol for the isolation of this compound from a plant source. Specific solvents and chromatographic conditions may need to be optimized based on the plant matrix.

  • Extraction:

    • Air-dry and powder the plant material (e.g., leaves, stems).

    • Perform successive extractions with solvents of increasing polarity, starting with a non-polar solvent like hexane (B92381) or petroleum ether, followed by dichloromethane (B109758), ethyl acetate, and finally methanol. This compound is expected to be present in the less polar fractions.

    • Concentrate the extracts under reduced pressure using a rotary evaporator.

  • Fractionation:

    • Subject the crude extract (e.g., the hexane or dichloromethane fraction) to column chromatography over silica (B1680970) gel.

    • Elute the column with a gradient of solvents, typically starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC), visualizing spots under UV light or with a suitable staining agent (e.g., ceric sulfate (B86663) spray followed by heating).

  • Purification:

    • Combine fractions containing the compound of interest, as identified by TLC comparison with a reference standard if available.

    • Further purify the combined fractions using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) until a pure compound is obtained.

  • Structure Elucidation:

    • Confirm the identity and structure of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Synthesis

While often isolated from natural sources, this compound can also be prepared semi-synthetically. A common starting material is β-sitosterol, an abundant plant sterol. The synthesis involves the oxidation of the 3-hydroxyl group and the allylic oxidation at the 6-position.

Experimental Protocol: Oxidation of β-Sitosterol

This protocol outlines a general two-step oxidation process to convert a sterol like β-sitosterol to the corresponding 4-en-3,6-dione.

  • Step 1: Oppenauer Oxidation (Hydroxyl to Ketone)

    • Dissolve β-sitosterol in a suitable solvent mixture such as toluene (B28343) and cyclohexanone.

    • Add a catalyst, typically aluminum isopropoxide.

    • Reflux the mixture for several hours to convert the 3-hydroxyl group to a 3-keto group, yielding Stigmast-4-en-3-one.

    • Monitor the reaction by TLC. Upon completion, cool the reaction, quench with dilute acid, and extract the product with an organic solvent.

    • Purify the resulting Stigmast-4-en-3-one by crystallization or chromatography.

  • Step 2: Allylic Oxidation (Introduction of 6-Keto Group)

    • Dissolve the Stigmast-4-en-3-one from the previous step in a suitable solvent like glacial acetic acid or a chlorinated solvent.

    • Add an oxidizing agent capable of allylic oxidation, such as chromium trioxide (CrO₃) or N-Bromosuccinimide (NBS) followed by a base.

    • Maintain the reaction at a controlled temperature (e.g., room temperature) and monitor its progress by TLC.

    • Upon completion, quench the reaction and work up the mixture to isolate the crude product.

    • Purify the final product, this compound, using column chromatography or recrystallization.

Biological Activity and Therapeutic Potential

This compound is recognized primarily for its anti-inflammatory and anti-allergic properties.[3] Research has also highlighted its potential cytotoxic and anti-tumor-promoting activities.[7] Its mechanism of action is an active area of investigation, with potential involvement in various signaling pathways related to inflammation and cell proliferation.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general method to assess the anti-inflammatory activity of this compound by measuring its ability to inhibit COX enzymes.

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.

    • Use purified COX-1 and COX-2 enzymes.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and various concentrations of the test compound (this compound) or a known inhibitor (e.g., indomethacin) as a positive control.

    • Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

    • Allow the reaction to proceed for a set time (e.g., 2 minutes).

    • Stop the reaction by adding a solution of hydrochloric acid.

    • Quantify the amount of prostaglandin (B15479496) E₂ (PGE₂) produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Workflow and Pathway Visualization

The following diagram illustrates a typical workflow for the discovery and initial biological evaluation of this compound from a natural source.

Stigmast_Workflow cluster_extraction Isolation & Purification cluster_analysis Analysis & Evaluation Plant Plant Source (e.g., Hibiscus cannabinus) Extract Crude Solvent Extraction Plant->Extract Solvent Fractionate Column Chromatography (Fractionation) Extract->Fractionate Purify HPLC Purification Fractionate->Purify Active Fractions Compound Pure this compound Purify->Compound Structure Structural Elucidation (NMR, MS) Compound->Structure Bioassay In Vitro Anti-inflammatory Assay (e.g., COX) Compound->Bioassay Test Compound Data Data Analysis (IC50 Determination) Bioassay->Data Result Lead Compound Identification Data->Result

Caption: Workflow for isolation and bio-evaluation of this compound.

References

An In-Depth Technical Guide to Stigmast-4-en-3,6-dione for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Central Islip, NY – Stigmast-4-en-3,6-dione, a naturally occurring phytosteroid, is gaining significant attention within the scientific community for its diverse and promising biological activities. This technical guide provides a comprehensive overview of its chemical identity, biological functions, and the experimental protocols used to evaluate its therapeutic potential.

Chemical Identification

IUPAC Name: (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione[1]

CAS Number: 23670-94-2[1][2][3]

PropertyValueSource
Molecular FormulaC29H46O2[1][2]
Molecular Weight426.68 g/mol [2]
Melting Point172-174 °C[2]
Boiling Point523.4 °C at 760 mmHg[2]
XLogP38.4[2]

Biological Activities and Therapeutic Potential

This compound has been isolated from various plant sources, including Gleditsia sinensis, Diospyros eriantha, Hamelia patens, and Clitoria ternatea, and has demonstrated a range of biological effects, including antimutagenic, anti-tumor promoting, cytotoxic, and anti-inflammatory properties.[1]

Antimutagenic Activity

This compound has been identified as a constituent in plant extracts with antimutagenic properties. The assessment of this activity often involves the SOS chromotest.

Anti-tumor Promoting and Cytotoxic Activities

Research has shown that this compound exhibits anti-tumor promoting and cytotoxic effects. These activities are commonly evaluated using the Epstein-Barr virus early antigen (EBV-EA) activation assay and the MTT assay, respectively.

Anti-inflammatory and Anti-allergic Activities

This compound is recognized as an anti-inflammatory and anti-allergic agent.[4] While the precise signaling pathways for this compound are still under investigation, studies on structurally similar steroids suggest a potential mechanism involving the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a crucial regulator of the inflammatory response.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound's biological activities.

Protocol for a Cytotoxicity Study using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • This compound

  • Target cancer cell line (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare various concentrations of this compound in the culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for another 24-48 hours.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle control.

General Protocol for Antimutagenicity Testing using the SOS Chromotest

The SOS chromotest is a bacterial-based assay that measures the induction of the SOS DNA repair system in Escherichia coli as an indicator of genotoxicity. To assess antimutagenicity, the assay is modified to measure the reduction of a known mutagen's effect.

Materials:

  • Escherichia coli PQ37 strain

  • Growth medium (e.g., LB broth)

  • A known mutagen (e.g., 4-nitroquinoline-1-oxide (4-NQO))

  • This compound

  • Chromogenic substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG)

  • Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate, PNPP)

  • 96-well plates

  • Incubator

  • Microplate reader

Procedure:

  • Bacterial Culture: Grow an overnight culture of E. coli PQ37.

  • Assay Setup: In a 96-well plate, add the bacterial culture, the known mutagen, and varying concentrations of this compound. Include controls for the mutagen alone and a negative control.

  • Incubation: Incubate the plate for a few hours to allow for SOS induction and protein synthesis.

  • Enzyme Assays: After incubation, measure the β-galactosidase and alkaline phosphatase activities by adding their respective substrates and measuring the color development using a microplate reader.

  • Data Analysis: The antimutagenic activity is determined by the percentage of inhibition of the mutagen-induced β-galactosidase activity, normalized to the alkaline phosphatase activity (which reflects cell viability).

General Protocol for Anti-tumor Promoting Activity using the Epstein-Barr Virus Early Antigen (EBV-EA) Induction Assay

This assay measures the ability of a compound to inhibit the activation of the Epstein-Barr virus early antigen, which is a marker for tumor promotion.

Materials:

  • Raji cells (a human B-lymphoblastoid cell line latently infected with EBV)

  • RPMI 1640 medium supplemented with 10% FBS

  • Tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA)

  • This compound

  • Fluorescein isothiocyanate (FITC)-conjugated anti-EA antibodies

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture Raji cells in RPMI 1640 medium.

  • Induction and Treatment: Treat the Raji cells with the tumor promoter (TPA) in the presence of varying concentrations of this compound.

  • Incubation: Incubate the cells for 48 hours.

  • Immunofluorescence Staining: Prepare cell smears on slides, fix them, and stain with FITC-conjugated anti-EA antibodies.

  • Microscopic Analysis: Observe the cells under a fluorescence microscope and count the percentage of EA-positive cells.

  • Data Analysis: The anti-tumor promoting activity is expressed as the percentage of inhibition of EBV-EA induction compared to the control treated with the tumor promoter alone.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes involved in studying this compound, the following diagrams have been generated using the DOT language.

Cytotoxicity_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate for 24-48h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability G->H

MTT Assay Workflow Diagram.

Anti_inflammatory_Pathway cluster_pathway Proposed Anti-inflammatory Signaling Pathway LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) ProInflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_p65_p50->ProInflammatory translocates to nucleus & induces IkB_p p-IκB (Ubiquitinated & Degraded) IkB->IkB_p IkB_p->NFkB_p65_p50 releases Stigmast This compound Stigmast->IKK inhibits?

Proposed Anti-inflammatory Pathway.

Conclusion

This compound is a phytosteroid with a compelling profile of biological activities that warrant further investigation for its potential applications in drug development. This guide provides a foundational understanding of its chemical properties, biological effects, and the experimental methodologies crucial for its study. As research continues, a more detailed elucidation of its mechanisms of action will undoubtedly pave the way for novel therapeutic strategies.

References

An In-Depth Technical Guide to Stigmast-4-en-3,6-dione: Physicochemical Properties, Experimental Protocols, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmast-4-en-3,6-dione is a naturally occurring phytosteroid found in a variety of plant species, including Hibiscus cannabinus, Piper betle, Clitoria ternatea, and Hamelia patens.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities, with a focus on its anti-inflammatory and anti-allergic properties.

Physicochemical Properties

This compound is a steroid molecule with a molecular formula of C₂₉H₄₆O₂.[2] It belongs to the class of stigmastanes and their derivatives. The structural framework and functional groups of this compound contribute to its distinct physicochemical properties, which are summarized in the tables below.

Table 1: General Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₂₉H₄₆O₂[2]
Molecular Weight 426.67 g/mol [1]
Melting Point 172-174 °C
Boiling Point 523.4 °C at 760 mmHg
Appearance White crystalline solid[3]
Solubility Very low in water. Soluble in organic solvents like dichloromethane, chloroform (B151607), and ethyl acetate (B1210297).
LogP 7.74
Table 2: Spectroscopic Data
Spectroscopic TechniqueKey Data and Observations
¹H NMR (CDCl₃) Signals corresponding to a stigmastane (B1239390) skeleton with a double bond at C-4 and carbonyl groups at C-3 and C-6. A characteristic signal for the olefinic proton at C-4 is observed around δ 6.14 ppm.
¹³C NMR (CDCl₃, 150 MHz) Shows 29 carbon signals, including two carbonyl carbons (at C-3 and C-6), and two olefinic carbons (at C-4 and C-5).
Mass Spectrometry (MS) The mass spectrum exhibits a molecular ion peak corresponding to its molecular weight. Key fragmentation patterns involve the cleavage of the side chain.
Infrared (IR) Spectroscopy Shows characteristic absorption bands for α,β-unsaturated ketone functionalities.

Experimental Protocols

Isolation of this compound from Plant Material

The following is a general protocol for the isolation and purification of this compound from a plant source such as Clitoria ternatea.

1. Extraction:

  • Air-dry the plant material (e.g., whole plant or specific parts) and grind it into a fine powder.

  • Perform successive solvent extractions using a Soxhlet apparatus with solvents of increasing polarity, starting with n-hexane, followed by chloroform, ethyl acetate, and finally methanol (B129727).

  • The ethyl acetate extract is typically enriched with this compound.

2. Chromatographic Purification:

  • Concentrate the ethyl acetate extract under reduced pressure.

  • Subject the concentrated extract to column chromatography on silica (B1680970) gel (60-120 mesh).

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).

  • Combine the fractions containing the compound of interest, as indicated by a single spot with a specific Rf value on the TLC plate.

3. Recrystallization:

  • Further purify the combined fractions by recrystallization from a suitable solvent system, such as methanol or a mixture of chloroform and methanol, to obtain pure crystalline this compound.

Workflow for Isolation and Purification

G plant Dried Plant Material powder Powdered Plant Material plant->powder soxhlet Soxhlet Extraction (n-hexane, chloroform, ethyl acetate, methanol) powder->soxhlet extract Ethyl Acetate Extract soxhlet->extract column Silica Gel Column Chromatography (n-hexane:ethyl acetate gradient) extract->column fractions Collected Fractions column->fractions tlc TLC Monitoring fractions->tlc pure_fractions Combined Pure Fractions tlc->pure_fractions recrystallization Recrystallization (methanol) pure_fractions->recrystallization product Pure this compound recrystallization->product G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus stimulus Inflammatory Stimulus (e.g., Allergen, LPS) receptor Receptor (e.g., FcεRI, TLR4) stimulus->receptor mapk MAPK Cascade (ERK, JNK, p38) receptor->mapk ikk IKK Complex receptor->ikk ap1 AP-1 mapk->ap1 ikb IκB ikk->ikb phosphorylates nfkb_inactive NF-κB (inactive) ikb->nfkb_inactive releases nfkb_active NF-κB (active) nfkb_inactive->nfkb_active translocates to nucleus stigmast This compound stigmast->mapk inhibits stigmast->ikk inhibits gene Pro-inflammatory Gene Expression (Cytokines, COX-2, iNOS) ap1->gene nfkb_active->gene

References

Isolating Stigmast-4-en-3,6-dione: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the isolation of Stigmast-4-en-3,6-dione from plant extracts. This document outlines detailed experimental protocols, summarizes quantitative data, and presents visual workflows and signaling pathways to facilitate a comprehensive understanding of the isolation process and the compound's biological context.

Introduction

This compound is a naturally occurring phytosteroid that has garnered interest in the scientific community for its potential therapeutic properties. It has been identified in various plant species and is structurally related to other bioactive stigmasterol (B192456) derivatives. This guide focuses on the methodologies for its extraction, purification, and characterization, providing a foundation for further research and development.

Data Presentation: Quantitative Analysis

The isolation of this compound and its close analog, Stigmast-4-en-3-one, has been reported from several plant sources. The following tables summarize the available quantitative data from these studies.

Plant SourceCompoundMethod of AnalysisConcentration/YieldReference
Radermachera xylocarpa (Root)Stigmast-4-en-3-oneGC-MS28.28% of extract[1]
Synedrella nodiflora (Aerial parts)Stigmast-4-en-3-oneGC-MSNot specified[2]

Note: Quantitative yield and purity data for this compound are not extensively reported in the currently available literature. The data for the related compound Stigmast-4-en-3-one is presented as a reference.

Experimental Protocols

The following protocols are compiled from methodologies described for the isolation of this compound and related stigmastane (B1239390) steroids from plant materials.

Plant Material Preparation
  • Collection and Identification: Plant material (e.g., roots, leaves, aerial parts) is collected and authenticated by a qualified botanist. A voucher specimen is typically deposited in a herbarium for future reference.

  • Drying and Pulverization: The collected plant material is air-dried in the shade to prevent the degradation of phytochemicals. The dried material is then pulverized into a coarse powder using a mechanical grinder or mortar and pestle to increase the surface area for efficient extraction.[2]

Extraction
  • Soxhlet Extraction:

    • 100g of the pulverized plant material is packed into a thimble and placed in a Soxhlet extractor.

    • Successive extractions are performed with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and methanol.[2]

    • Each extraction is carried out for a sufficient duration (e.g., 24-48 hours) to ensure exhaustive extraction.

    • The solvent from each extraction is collected and concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.[2]

  • Maceration:

    • The powdered plant material is soaked in a suitable solvent (e.g., methanol) in a sealed container at room temperature for a period of 3-7 days with occasional shaking.

    • The mixture is then filtered, and the filtrate is concentrated using a rotary evaporator to yield the crude extract.

Chromatographic Purification
  • Thin Layer Chromatography (TLC):

    • TLC is used to monitor the progress of the separation and to determine the appropriate solvent system for column chromatography.[2]

    • The crude extract is dissolved in a minimal amount of a suitable solvent and spotted on a pre-coated silica (B1680970) gel TLC plate.

    • The plate is developed in a chamber containing a mixture of solvents (e.g., petroleum ether and diethyl ether in a 7:3 ratio).[2]

    • The developed plate is visualized under UV light (254 nm and 366 nm) and/or by spraying with a suitable reagent (e.g., Liebermann-Burchard reagent for steroids).[2]

  • Column Chromatography:

    • A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a slurry packing method with the initial eluting solvent.

    • The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

    • The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Fractions of a specific volume are collected sequentially and analyzed by TLC.

    • Fractions with similar TLC profiles are pooled together for further purification.

  • Preparative Thin Layer Chromatography (PTLC):

    • For final purification, the semi-purified fractions from column chromatography can be subjected to PTLC.

    • The sample is applied as a band on a thicker silica gel plate and developed in a suitable solvent system.

    • The bands corresponding to the target compound are scraped off, and the compound is eluted from the silica gel with a polar solvent.

Characterization of this compound

The structure of the isolated compound is elucidated and confirmed using a combination of spectroscopic techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To determine the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as carbonyl (C=O) and carbon-carbon double bonds (C=C).

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (e.g., roots, leaves) drying Drying and Pulverization plant_material->drying extraction Extraction (Soxhlet or Maceration) drying->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc_analysis TLC Analysis fractions->tlc_analysis pooled_fractions Pooled Fractions tlc_analysis->pooled_fractions Combine similar fractions ptlc Preparative TLC pooled_fractions->ptlc pure_compound Pure this compound ptlc->pure_compound characterization Spectroscopic Characterization (GC-MS, NMR, IR) pure_compound->characterization

Caption: General workflow for the isolation of this compound.

Signaling Pathways

Stigmast-4-en-3-one, a closely related compound, has been shown to exert its biological effects through the activation of the glucocorticoid receptor, which in turn modulates downstream signaling pathways implicated in conditions like diabetic retinopathy.[3] A potential anti-inflammatory mechanism for related steroids involves the inhibition of the NF-κB pathway.

signaling_pathway cluster_gr Glucocorticoid Receptor Activation cluster_downstream Downstream Effects in Diabetic Retinopathy stigmast Stigmast-4-en-3-one gr Glucocorticoid Receptor (GR) stigmast->gr Activates vegf VEGF Pathway gr->vegf Inhibits hippo Hippo Pathway gr->hippo Inhibits angiogenesis Angiogenesis & Inflammation vegf->angiogenesis hippo->angiogenesis

Caption: Proposed signaling pathway for Stigmast-4-en-3-one in diabetic retinopathy.[3]

anti_inflammatory_pathway steroid Stigmastane Steroid (e.g., this compound) nfkb NF-κB Pathway steroid->nfkb Inhibits inflammation Pro-inflammatory Cytokine Production nfkb->inflammation

Caption: Potential anti-inflammatory signaling pathway for stigmastane steroids.

References

Unveiling the Bioactive Potential of Stigmast-4-en-3,6-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmast-4-en-3,6-dione, a naturally occurring phytosterol found in various plant species, has emerged as a molecule of interest within the scientific community due to its reported biological activities. This technical guide provides a comprehensive overview of the known biological properties of this compound, with a focus on its anti-inflammatory and anti-allergic effects. While research into its specific mechanisms of action is ongoing, this document collates the available data, outlines relevant experimental protocols, and presents hypothesized signaling pathways based on the activities of structurally related compounds. The information presented herein aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a steroid derivative belonging to the stigmastane (B1239390) class of phytosterols. It has been isolated from several plant sources, including but not limited to Hibiscus cannabinus and Piper betle.[1] The core chemical structure consists of a four-ring steroid nucleus with ketone groups at the C-3 and C-6 positions and a double bond between C-4 and C-5. This specific arrangement of functional groups is believed to be crucial for its biological effects. The primary reported activities of this compound are its anti-inflammatory and anti-allergic properties, positioning it as a potential candidate for further investigation in the development of novel therapeutic agents.

Known Biological Activities

The principal biological activities attributed to this compound are its anti-inflammatory and anti-allergic effects. While specific quantitative data for this compound is limited in publicly available literature, the following sections detail the nature of these activities and draw parallels with closely related compounds to infer potential mechanisms.

Anti-inflammatory Activity

This compound has been identified as an anti-inflammatory agent.[1] The underlying mechanisms are not yet fully elucidated for this specific molecule. However, the anti-inflammatory effects of other steroid-like molecules often involve the modulation of key signaling pathways implicated in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. It is plausible that this compound exerts its anti-inflammatory effects through similar mechanisms.

Anti-allergic Activity

The compound has also been reported to possess anti-allergic properties.[1] Allergic reactions are typically mediated by the degranulation of mast cells and the subsequent release of histamine (B1213489) and other inflammatory mediators. The anti-allergic activity of this compound may, therefore, be attributable to the stabilization of mast cells or the inhibition of the release of these pro-inflammatory substances.

Quantitative Data

As of the latest available information, specific quantitative data, such as IC50 or EC50 values, for the anti-inflammatory and anti-allergic activities of this compound are not extensively reported in peer-reviewed literature. The table below is provided as a template for future research findings.

Biological ActivityAssay TypeCell Line/ModelParameterValueReference
Anti-inflammatoryCytokine ReleaseMacrophagesIC50 (LPS-induced IL-6 release)Data Not Available
Anti-inflammatoryNF-κB InhibitionReporter AssayIC50Data Not Available
Anti-allergicMast Cell DegranulationRBL-2H3 cellsIC50 (β-hexosaminidase release)Data Not Available

Experimental Protocols

Detailed experimental protocols for assessing the biological activities of this compound are not explicitly available. However, based on standard methodologies for evaluating anti-inflammatory and anti-allergic compounds, the following protocols can be adapted.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages
  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound and co-stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. A vehicle control (e.g., DMSO) is also included.

  • Nitrite (B80452) Quantification (Griess Assay): After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

In Vitro Anti-allergic Assay: Mast Cell Degranulation Assay
  • Cell Culture: Rat basophilic leukemia cells (RBL-2H3) are cultured in MEM supplemented with 20% FBS, L-glutamine, and antibiotics.

  • Sensitization: Cells are seeded in a 24-well plate and sensitized overnight with anti-dinitrophenyl (DNP)-IgE (0.5 µg/mL).

  • Compound Treatment: The cells are washed with Siraganian buffer and then incubated with various concentrations of this compound for 1 hour.

  • Antigenic Challenge: Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA) (100 ng/mL) for 1 hour.

  • β-Hexosaminidase Release Measurement: An aliquot of the supernatant is incubated with p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) in citrate (B86180) buffer (pH 4.5) at 37°C for 1 hour. The reaction is stopped by adding Na2CO3/NaHCO3 buffer (pH 10.7).

  • Absorbance Measurement: The absorbance is measured at 405 nm. Total β-hexosaminidase release is determined by lysing the cells with Triton X-100.

  • Data Analysis: The percentage of β-hexosaminidase release inhibition is calculated relative to the antigen-challenged control.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound are yet to be definitively established. However, based on the activities of the structurally similar compound, Stigmast-4-en-3-one, which has been shown to interact with the glucocorticoid receptor and inhibit the Hippo and VEGF pathways, we can hypothesize potential mechanisms of action for this compound.

Hypothesized Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of steroids are often mediated through the glucocorticoid receptor (GR). Upon binding, the ligand-receptor complex can translocate to the nucleus and either transactivate anti-inflammatory genes or transrepress pro-inflammatory transcription factors like NF-κB.

Anti-inflammatory Pathway cluster_nucleus Nuclear Events This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR GR->Complex Nucleus Nucleus Complex->Nucleus NFkB NF-κB Complex->NFkB Inhibition Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Activation Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Hypothesized glucocorticoid receptor-mediated anti-inflammatory pathway.

Hypothesized Experimental Workflow for Activity Screening

A logical workflow for screening and characterizing the biological activities of this compound would involve a series of in vitro and in vivo experiments.

Experimental Workflow Isolation Isolation & Purification of this compound In_Vitro In Vitro Screening Isolation->In_Vitro Anti_Inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Inhibition) In_Vitro->Anti_Inflammatory Anti_Allergic Anti-allergic Assays (e.g., Mast Cell Degranulation) In_Vitro->Anti_Allergic Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) In_Vitro->Cytotoxicity Mechanism Mechanism of Action Studies Anti_Inflammatory->Mechanism Anti_Allergic->Mechanism Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPKs) Mechanism->Pathway_Analysis Receptor_Binding Receptor Binding Assays (e.g., Glucocorticoid Receptor) Mechanism->Receptor_Binding In_Vivo In Vivo Validation Mechanism->In_Vivo Animal_Models Animal Models of Inflammation/Allergy (e.g., Carrageenan-induced paw edema) In_Vivo->Animal_Models

Caption: A proposed experimental workflow for investigating this compound.

Conclusion and Future Directions

This compound is a phytosterol with documented anti-inflammatory and anti-allergic properties. While the foundational knowledge of its biological activities is established, there is a clear need for further in-depth research to quantify these effects and elucidate the precise molecular mechanisms and signaling pathways involved. Future studies should focus on generating robust quantitative data (IC50/EC50 values) for its various biological activities, identifying its direct molecular targets, and validating its efficacy in relevant in vivo models. Such research will be instrumental in determining the therapeutic potential of this compound and paving the way for its potential development as a novel therapeutic agent.

References

Preliminary Cytotoxicity Profile of Stigmast-4-en-3,6-dione: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies concerning Stigmast-4-en-3,6-dione, a naturally occurring phytosterol.[1] This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound. The information presented herein is a synthesis of available data on this compound and related stigmastane (B1239390) derivatives, offering a foundational understanding for future in-depth investigations.

Introduction

This compound is a steroid molecule belonging to the stigmastane class of phytosterols.[1][2] It has been isolated from various plant sources, including Hamelia patens, Clitoria ternatea, Hibiscus cannabinus, and Piper betle.[3][4] While research on this specific compound is in its early stages, related stigmastane derivatives have demonstrated a range of biological activities, including anti-inflammatory, anti-allergic, and cytotoxic effects, suggesting that this compound may hold therapeutic potential.[4] This guide summarizes the current, albeit limited, understanding of its cytotoxic properties and outlines standard experimental protocols for its further evaluation.

Quantitative Cytotoxicity Data

Direct and comprehensive quantitative data on the cytotoxicity of this compound is not extensively available in the public domain. However, based on the activity of structurally related compounds, a hypothetical data summary is presented below to serve as a template for future studies. It is crucial to note that these values are illustrative and require experimental validation.

Cell LineCancer TypeAssay TypeIncubation Time (hrs)IC50 (µM) - Hypothetical
MCF-7Breast (ER+)Resazurin (B115843)7235.5
HCC70Breast (Triple-Negative)Resazurin7242.8
HepG2LiverMTT4855.2
A549LungMTT4868.1
MCF-12ANormal Breast EpithelialResazurin72> 100

Note: The IC50 values presented are hypothetical and intended for illustrative purposes. Experimental determination is required.

Studies on related stigmasterol (B192456) derivatives have shown that modifications to the core structure can significantly impact cytotoxicity. For instance, stigmasterol itself is largely non-toxic (EC50 > 250 µM), while certain derivatives exhibit enhanced and selective cytotoxicity against breast cancer cell lines like MCF-7 and HCC70, with EC50 values in the range of 16-23 µM.[5][6]

Experimental Protocols

To rigorously assess the cytotoxic potential of this compound, standardized experimental protocols are necessary. The following methodologies are recommended based on established practices for evaluating cytotoxic compounds.

Cell Viability Assays

Cell viability assays are fundamental to determining the dose-dependent cytotoxic effects of a compound.

a) Resazurin Assay:

  • Cell Culture: Culture cancer cell lines (e.g., MCF-7, HCC70) and a non-tumorigenic control cell line (e.g., MCF-12A) in appropriate media and conditions.[5]

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • Resazurin Addition: Add resazurin solution to each well and incubate for a specified period.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths to determine cell viability.

b) MTT Assay:

  • Cell Culture and Seeding: Follow the same initial steps as the resazurin assay.

  • Compound Treatment: Treat cells with this compound for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate to allow for formazan (B1609692) crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength to quantify cell viability.

Apoptosis Marker Analysis

To investigate if the observed cytotoxicity is due to the induction of apoptosis, the following experimental workflow can be employed.

Workflow for Apoptosis Assessment:

G cluster_flow Flow Cytometry start Treat Cells with This compound flow_cyto Flow Cytometry Analysis start->flow_cyto Harvest Cells caspase Caspase-3/7 Activation Assay start->caspase Lyse Cells western Western Blot for Apoptotic Proteins start->western Lyse Cells & Extract Proteins annexin Annexin V/PI Staining flow_cyto->annexin mito Mitochondrial Membrane Potential (ΔΨm) flow_cyto->mito

Workflow for Investigating Apoptosis Induction.

a) Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

b) Mitochondrial Membrane Potential (ΔΨm): A decrease in mitochondrial membrane potential is an early indicator of apoptosis. This can be measured using fluorescent probes like JC-1 or TMRE via flow cytometry.[3]

c) Caspase Activity Assays: The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. Their activity can be quantified using luminogenic or fluorogenic substrates.[3]

Potential Signaling Pathways

The precise signaling pathways modulated by this compound leading to cytotoxicity are yet to be elucidated. Based on the mechanisms of other cytotoxic steroids and phytosterols, a plausible hypothesis involves the induction of oxidative stress and modulation of key apoptotic pathways.[5] Further research, including transcriptomic profiling (RNA-seq) and molecular docking studies, is required to validate these proposed mechanisms.[3]

Hypothesized Cytotoxic Signaling Cascade:

G cluster_cell Cancer Cell compound This compound ros ↑ ROS Production (Oxidative Stress) compound->ros bcl2 Bcl-2 Family Modulation (e.g., ↓ Bcl-2, ↑ Bax) compound->bcl2 mito Mitochondrial Dysfunction ros->mito casp9 Caspase-9 Activation mito->casp9 bcl2->mito casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Hypothesized Apoptotic Pathway for this compound.

This proposed pathway suggests that this compound may induce an increase in reactive oxygen species (ROS), leading to mitochondrial dysfunction. This, potentially in concert with the modulation of Bcl-2 family proteins, could trigger the intrinsic apoptotic cascade, culminating in cell death.

Conclusion and Future Directions

The preliminary evidence, largely inferred from related compounds, suggests that this compound is a molecule of interest for further cytotoxic evaluation. Its natural origin and steroidal backbone make it a candidate for drug development, particularly in oncology.

Future research should focus on:

  • Comprehensive in vitro screening: Testing against a broader panel of cancer cell lines to determine its cytotoxic spectrum and selectivity.

  • Mechanism of action studies: Elucidating the precise signaling pathways involved in its cytotoxic effects through techniques like RNA sequencing, proteomics, and molecular docking.

  • In vivo efficacy: Evaluating its anti-tumor activity in preclinical animal models.

This technical guide provides a foundational framework for initiating such investigations into the cytotoxic properties of this compound.

References

Stigmast-4-en-3,6-dione: A Comprehensive Technical Guide on its Pharmacological Profile and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmast-4-en-3,6-dione is a naturally occurring phytosteroid belonging to the stigmastane (B1239390) class of compounds.[1][2][3][4][5] Isolated from various plant sources, including Hibiscus cannabinus and Piper betle, this molecule has garnered significant interest within the scientific community for its potential therapeutic applications.[1] Preliminary studies have indicated its promise as an anti-inflammatory and anti-allergic agent, with emerging evidence suggesting cytotoxic activity against cancer cell lines. This in-depth technical guide serves to consolidate the current understanding of this compound, presenting its pharmacological profile, summarizing quantitative data, detailing experimental protocols, and visualizing its potential mechanisms of action.

Pharmacological Profile

The pharmacological activities of this compound are primarily centered on its anti-inflammatory and cytotoxic effects. While research is ongoing, the available data suggests a molecule with multifaceted therapeutic potential.

Anti-inflammatory and Anti-allergic Properties

This compound has been identified as an anti-inflammatory and anti-allergic agent.[1] Although specific quantitative data such as IC50 values for cytokine inhibition or receptor binding affinities are not extensively documented in publicly available literature, its classification as such points towards its potential to modulate inflammatory responses. The mechanism is hypothesized to involve the inhibition of key inflammatory mediators. Further research is required to fully elucidate the specific pathways and molecular targets.

Cytotoxic Potential

Quantitative Data

A comprehensive summary of the available quantitative data for this compound and related compounds is presented below. It is important to note that specific data for the parent compound is limited, and much of the current understanding is derived from studies on its derivatives.

Compound/ExtractAssayCell LineIC50/EC50 ValueReference
Lipophilic extract containing this compoundCytotoxicityHepG2126.65 and 220.21 µg/mL[7]
Stigmasta-5,22-dien-3,7-dione (derivative)Immunomodulatory (oxidative burst)Whole blood15.6 ± 2.1 µM[8]
5,6-Epoxystigmast-22-en-3β-ol (derivative)CytotoxicityMCF-721.92 µM[2][6]
Stigmast-5-ene-3β,22,23-triol (derivative)CytotoxicityMCF-722.94 µM[2][6]
Stigmastane-3β,5,6,22,23-pentol (derivative)CytotoxicityHCC7016.82 µM[2][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments relevant to the study of this compound.

Isolation of Stigmastane Steroids from Plant Material

This protocol is adapted from a method for isolating a related compound, stigmast-4-ene-3-one, and can be modified for the isolation of this compound.

1. Extraction:

  • Air-dried and pulverized plant material is subjected to successive Soxhlet extraction with solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate (B1210297), and methanol).

  • The collected solvents are concentrated in-vacuo using a rotary evaporator at approximately 40°C.

2. Column Chromatography:

  • The crude extract is subjected to column chromatography using silica (B1680970) gel (60-120 mesh) as the stationary phase.

  • The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

3. Purification:

  • Fractions showing similar TLC profiles are pooled and concentrated.

  • Further purification can be achieved by repeated column chromatography or by preparative TLC to yield the pure compound.

4. Structure Elucidation:

  • The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; 1H and 13C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[9][10][11]

1. Cell Seeding:

  • Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a series of dilutions). A vehicle control (e.g., DMSO) is also included.

  • The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.

4. Formazan (B1609692) Solubilization:

  • The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader. The results are used to calculate the percentage of cell viability and to determine the EC50 value.

Signaling Pathways and Mechanisms of Action

While the direct signaling pathways modulated by this compound are still under investigation, studies on the structurally similar compound, stigmast-4-en-3-one, provide valuable insights into its potential mechanisms of action. This related compound has been shown to improve diabetic retinopathy and angiogenesis by activating the glucocorticoid receptor and inhibiting the Hippo and VEGF pathways.[12] It is plausible that this compound may exert its effects through similar or related pathways.

Potential Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of many steroids are mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways.[13] It is hypothesized that this compound may interfere with the activation of these pathways, leading to a reduction in the production of inflammatory cytokines and mediators.

G cluster_nucleus Nuclear Events LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Stigmast This compound Stigmast->IKK Inhibition (Hypothesized) NFkB_n NF-κB DNA DNA NFkB_n->DNA Binding DNA->Transcription

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for evaluating the cytotoxic potential of a compound like this compound.

G start Start: Compound Synthesis/ Isolation cell_culture Cell Line Culture (e.g., MCF-7, HepG2) start->cell_culture treatment Treatment with This compound (Dose-Response) cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay data_analysis Data Analysis: Calculate EC50 mtt_assay->data_analysis end End: Determine Cytotoxic Potential data_analysis->end

Caption: Standard workflow for in vitro cytotoxicity assessment.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutics, particularly in the realms of anti-inflammatory and anti-cancer agents. The current body of research, while indicating significant potential, underscores the need for further investigation. Future research should prioritize:

  • Quantitative Pharmacological Studies: Determining specific IC50 and EC50 values for its anti-inflammatory and cytotoxic effects against a broader range of cell lines and inflammatory models.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which this compound exerts its biological effects. Techniques such as Western blotting, RNA sequencing, and proteomics will be invaluable in this regard.

  • In Vivo Efficacy and Safety: Progressing to in vivo animal models to evaluate the therapeutic efficacy, pharmacokinetic profile, and safety of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening derivatives of this compound to identify analogues with improved potency and selectivity.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The continued exploration of this and related phytosteroids holds the potential to unlock new avenues for the treatment of a variety of diseases.

References

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Stigmast-4-en-3,6-dione in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmast-4-en-3,6-dione, a naturally occurring phytosteroid, has garnered significant interest within the scientific community due to its diverse biological activities. Found in a variety of plant species, this stigmastane (B1239390) derivative exhibits a unique chemical structure that suggests a complex biosynthetic origin. This in-depth technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in plants, drawing upon current knowledge of phytosterol metabolism and steroid biochemistry. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant biology, and drug development, offering insights into the enzymatic transformations, potential regulatory mechanisms, and experimental approaches to further elucidate this fascinating pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the ubiquitous phytosterol, β-sitosterol . The pathway likely involves a series of enzymatic modifications to the steroid nucleus, specifically the oxidation of the 3β-hydroxyl group and the subsequent oxidation of the C6 position. While the complete pathway has not been fully elucidated in a single plant species, evidence from related steroid metabolic pathways, particularly brassinosteroid biosynthesis, provides a strong foundation for the proposed sequence of reactions.

The proposed pathway can be conceptualized in two key stages:

  • Formation of the Δ⁴-3-keto moiety: This initial step involves the conversion of β-sitosterol to stigmast-4-en-3-one.

  • Oxidation at the C6 position: The subsequent and critical step is the introduction of a keto group at the C6 position of the steroid ring, yielding the final product, this compound.

This compound Biosynthesis Pathway beta_sitosterol β-Sitosterol stigmast_5_en_3_one Stigmast-5-en-3-one beta_sitosterol->stigmast_5_en_3_one 3β-Hydroxysteroid Dehydrogenase (3β-HSD) stigmast_4_en_3_one Stigmast-4-en-3-one stigmast_5_en_3_one->stigmast_4_en_3_one Steroid Δ⁵-isomerase stigmast_4_en_3_6_dione This compound stigmast_4_en_3_one->stigmast_4_en_3_6_dione Cytochrome P450 C6-oxidase (putative)

Figure 1: Proposed biosynthetic pathway of this compound from β-sitosterol.
Enzymology of the Pathway

1. 3β-Hydroxysteroid Dehydrogenase/Isomerase (3β-HSD/I)

The initial conversion of β-sitosterol to stigmast-4-en-3-one is likely catalyzed by a 3β-hydroxysteroid dehydrogenase/isomerase (3β-HSD/I) . This enzyme class is well-characterized in steroid metabolism across various organisms, including plants[1]. The reaction proceeds in two steps:

  • Dehydrogenation: The 3β-hydroxyl group of β-sitosterol is oxidized to a 3-keto group, forming the intermediate stigmast-5-en-3-one. This step requires a cofactor, typically NAD⁺.

  • Isomerization: The double bond is then shifted from the C5-C6 position to the more stable C4-C5 position, yielding stigmast-4-en-3-one.

2. Cytochrome P450 C6-oxidase (Putative)

The critical step of introducing a keto group at the C6 position is hypothesized to be catalyzed by a cytochrome P450 monooxygenase (CYP) with C6-oxidase activity . Evidence for such enzymatic activity in plants comes from the well-studied brassinosteroid biosynthetic pathway. In the "early C6-oxidation pathway" of brassinosteroid synthesis, a C6-oxidase acts on a 3-keto steroid intermediate to introduce an oxygen function at the C6 position[2][3][4][5][6]. While in brassinosteroid biosynthesis this often leads to a 6-hydroxy group which is further oxidized, it is plausible that a related CYP enzyme could directly catalyze the formation of a 6-keto group in the biosynthesis of this compound. The specific CYP family and isoform responsible for this transformation remain to be identified.

Quantitative Data

Currently, there is a paucity of specific quantitative data, such as enzyme kinetics and reaction yields, for the dedicated biosynthetic pathway of this compound in any plant species. However, data from related enzymes and pathways can provide valuable context.

Enzyme ClassSubstrate (Analogous)Product (Analogous)Km (µM)Vmax (nmol/min/mg protein)Plant Source (Analogous)Reference
3β-Hydroxysteroid DehydrogenasePregnenoloneProgesterone5-501-10Digitalis lanataF.M. R. et al., 2007
Cytochrome P450 (Brassinosteroid C6-oxidase)6-deoxocastasteroneCastasteroneNot ReportedNot ReportedArabidopsis thalianaT. Ohnishi et al., 2006

Table 1: Representative Kinetic Data for Enzymes Analogous to those in the Proposed this compound Pathway. Note: This data is from related pathways and should be considered as a preliminary reference.

Experimental Protocols

Elucidating the biosynthetic pathway of this compound requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Protocol 1: Isolation and Quantification of this compound from Plant Material

This protocol outlines the extraction and quantitative analysis of this compound from plant tissues.

Extraction and Quantification Workflow start Plant Material (e.g., leaves, roots) homogenization Homogenization (e.g., with liquid nitrogen) start->homogenization extraction Solvent Extraction (e.g., Methanol (B129727):Chloroform) homogenization->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning fractionation Column Chromatography (Silica Gel) partitioning->fractionation purification HPLC Purification fractionation->purification analysis GC-MS or LC-MS/MS Analysis (Quantification) purification->analysis end Quantitative Data analysis->end

Figure 2: Workflow for the extraction and quantification of this compound.

1. Materials and Reagents:

  • Fresh or freeze-dried plant tissue

  • Liquid nitrogen

  • Methanol (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

  • High-Performance Liquid Chromatography (HPLC) system

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • This compound standard

2. Procedure:

  • Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Extract the powdered tissue with a mixture of methanol and chloroform (e.g., 2:1 v/v) at room temperature with constant stirring for several hours.

  • Partitioning: Filter the extract and partition it against water to remove water-soluble impurities. The steroid will remain in the chloroform layer.

  • Fractionation: Concentrate the chloroform extract and subject it to column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (B1210297) to separate fractions based on polarity.

  • Purification: Further purify the fractions containing the target compound using HPLC with a suitable column (e.g., C18) and mobile phase.

  • Quantification: Analyze the purified fraction using GC-MS or LC-MS/MS. Develop a standard curve using the this compound standard for accurate quantification[7][8][9].

Protocol 2: Heterologous Expression and Characterization of Candidate Enzymes

This protocol describes the functional characterization of candidate genes (e.g., for 3β-HSD and C6-oxidase) through heterologous expression in a microbial host.

Heterologous Expression Workflow start Candidate Gene Identification (from plant transcriptome data) cloning Gene Cloning into Expression Vector start->cloning transformation Transformation into Host (e.g., E. coli, Yeast) cloning->transformation expression Protein Expression Induction transformation->expression purification Protein Purification (e.g., Affinity Chromatography) expression->purification assay Enzyme Activity Assay (with substrate) purification->assay analysis Product Analysis (GC-MS, LC-MS/MS) assay->analysis end Enzyme Function Confirmed analysis->end

Figure 3: Workflow for heterologous expression and functional characterization of biosynthetic enzymes.

1. Materials and Reagents:

  • Plant tissue for RNA extraction

  • Reverse transcriptase and PCR reagents

  • Expression vector (e.g., pET vector for E. coli, pYES vector for yeast)

  • Competent E. coli or yeast cells

  • Culture media

  • Inducing agent (e.g., IPTG for E. coli, galactose for yeast)

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

  • Substrates (e.g., β-sitosterol, stigmast-4-en-3-one)

  • Cofactors (e.g., NAD⁺, NADPH)

  • GC-MS or LC-MS/MS system

2. Procedure:

  • Gene Identification and Cloning: Identify candidate genes based on homology to known steroidogenic enzymes. Amplify the coding sequence from plant cDNA and clone it into an appropriate expression vector.

  • Heterologous Expression: Transform the expression construct into a suitable host (E. coli or yeast). Grow the cells and induce protein expression.

  • Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography.

  • Enzyme Assay: Incubate the purified enzyme with the putative substrate (e.g., β-sitosterol for 3β-HSD, stigmast-4-en-3-one for C6-oxidase) and necessary cofactors.

  • Product Analysis: Extract the reaction products and analyze them by GC-MS or LC-MS/MS to confirm the identity of the product and determine enzyme activity.

Signaling Pathways and Regulation

The regulation of this compound biosynthesis is currently unknown. However, phytosterol metabolism in plants is known to be regulated by various developmental and environmental cues. It is plausible that the expression of the biosynthetic genes for this compound is under transcriptional control.

Regulatory Signaling Pathway stimulus Environmental/Developmental Cues (e.g., light, stress, hormones) receptor Receptor stimulus->receptor transduction Signal Transduction Cascade receptor->transduction transcription_factor Transcription Factors transduction->transcription_factor gene_expression Expression of Biosynthetic Genes (3β-HSD, C6-oxidase) transcription_factor->gene_expression biosynthesis This compound Biosynthesis gene_expression->biosynthesis response Physiological Response biosynthesis->response

Figure 4: Hypothetical signaling pathway regulating this compound biosynthesis.

Further research, including transcriptomic analysis of plants producing this compound under different conditions, is needed to identify the transcription factors and signaling pathways that regulate this biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants presents an intriguing area of study with implications for both fundamental plant science and the potential for biotechnological production of this bioactive compound. The proposed pathway, initiated from β-sitosterol and proceeding through the action of a 3β-HSD/I and a putative cytochrome P450 C6-oxidase, provides a solid framework for future research.

Key areas for future investigation include:

  • Identification and characterization of the specific enzymes , particularly the C6-oxidase, from a plant species known to produce this compound.

  • Elucidation of the regulatory mechanisms governing the expression of the biosynthetic genes.

  • Determination of the physiological role of this compound in plants.

  • Metabolic engineering of microbial or plant systems for the enhanced production of this valuable steroid.

This technical guide serves as a foundational document to stimulate and guide further research into this enigmatic and promising biosynthetic pathway.

References

Stigmast-4-en-3,6-dione: A Comprehensive Technical Review of Existing Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmast-4-en-3,6-dione is a naturally occurring phytosteroid belonging to the stigmastane (B1239390) class of chemical compounds. It has been isolated from a variety of plant sources, including Hibiscus cannabinus, Piper betle, Gleditsia sinensis, and Diospyros eriantha.[1][2] As a member of the steroid family, this molecule has garnered interest for its potential biological activities. This technical guide provides a comprehensive review of the existing scientific literature on this compound, summarizing its known biological effects, physicochemical properties, and the experimental methodologies used to study them.

Physicochemical Properties

This compound is a C29 steroid with the molecular formula C₂₉H₄₆O₂ and a molecular weight of approximately 426.7 g/mol .[2] It is a derivative of a stigmastane hydride.[2] The structural characteristics of this class of compounds, including the steroid nucleus and the side-chain at C-17, are key determinants of their biological function.

PropertyValueSource
Molecular FormulaC₂₉H₄₆O₂PubChem[2]
Molecular Weight426.7 g/mol PubChem[2]
IUPAC Name(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dionePubChem[2]
Canonical SMILESCC--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=CC(=O)CC[C@]34C)C">C@HC(C)CPubChem[2]
InChI KeyUVFOCYGYACXLAY-ZDQUCUCBSA-NPubChem[2]

Biological Activities and Experimental Data

Existing literature suggests that this compound possesses anti-inflammatory and anti-allergic properties.[1] However, detailed quantitative data and specific mechanistic studies on this particular compound are limited. Much of the available information is derived from studies on structurally related stigmastane derivatives.

Anti-inflammatory and Anti-allergic Activities

Typical Experimental Protocols:

  • Mast Cell Degranulation Assay: To assess anti-allergic activity, mast cells (e.g., RBL-2H3 cells) are sensitized with IgE and then stimulated with an antigen (e.g., DNP-HSA) in the presence and absence of the test compound. The inhibition of the release of β-hexosaminidase, a marker of degranulation, is measured colorimetrically.

  • Cytokine Production Assay: The effect on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) can be measured in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) or peripheral blood mononuclear cells (PBMCs). The levels of cytokines in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Mouse Model of Allergic Contact Dermatitis: The in vivo anti-allergic and anti-inflammatory effects can be evaluated using a mouse model of allergic contact dermatitis induced by a sensitizing agent like 2,4-dinitrofluorobenzene (DNFB). The test compound is topically applied to the ear, and the reduction in ear swelling is measured as an indicator of its anti-inflammatory effect.

Antimicrobial Activity

While direct evidence for the antimicrobial activity of this compound is scarce, a closely related compound, stigmast-4-en-3-one, has been shown to possess antimicrobial properties. This suggests that this compound may also exhibit similar activities.

Experimental Data for the Related Compound Stigmast-4-en-3-one:

MicroorganismActivityConcentrationSource
Streptococcus gordoniiExhibited antimicrobial activity50 µg/mlResearchGate
Streptococcus sanguinisExhibited antimicrobial activity50 µg/mlResearchGate

Typical Experimental Protocol:

  • Minimum Inhibitory Concentration (MIC) Assay: The MIC is determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compound is serially diluted in a 96-well plate containing the bacterial suspension. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.

Cytotoxic Activity

The cytotoxic potential of this compound against cancer cell lines has not been extensively reported. However, a study on stigmasterol (B192456) derivatives, including some with a dione (B5365651) structure, demonstrated cytotoxic effects against breast cancer cells.

Experimental Data for Related Stigmasterol Derivatives:

CompoundCell LineEC₅₀ (µM)Source
5,6-Epoxystigmast-22-en-3β-olMCF-721.92PubMed[3]
Stigmast-5-ene-3β,22,23-triolMCF-722.94PubMed[3]
Stigmastane-3β,5,6,22,23-pentolHCC7016.82PubMed[3]

Typical Experimental Protocol:

  • MTT or Resazurin (B115843) Assay: The cytotoxicity is evaluated using colorimetric assays such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or resazurin assay. Cancer cells are treated with various concentrations of the compound for a specified period (e.g., 24, 48, 72 hours). The cell viability is then determined by measuring the absorbance of the colored product, and the IC₅₀ or EC₅₀ value is calculated.[3]

Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are not available in the reviewed literature. However, research on analogous compounds provides some insights into potential mechanisms of action.

A study on the related compound stigmast-4-en-3-one in the context of diabetic retinopathy revealed that its anti-angiogenic and anti-inflammatory effects are mediated through the activation of the glucocorticoid receptor and subsequent inhibition of the Hippo and VEGF signaling pathways .[4]

Another stigmastane analog, (22S,23S)-22,23-dihydroxystigmast-4-en-3-one , has been shown to possess antiviral and immunomodulatory activities. Importantly, this compound did not exhibit affinity for glucocorticoid or mineralocorticoid receptors , suggesting an alternative mechanism of action for its immunomodulatory effects.[5]

These findings suggest that the biological activities of stigmastane derivatives can be mediated through diverse signaling pathways. The presence and position of functional groups on the steroid backbone likely play a crucial role in determining the specific molecular targets and downstream effects.

Experimental Workflows and Logical Relationships

To investigate the biological activities of this compound, a logical experimental workflow can be proposed, starting from its isolation and characterization to in-depth mechanistic studies.

experimental_workflow cluster_extraction Isolation & Characterization cluster_screening Biological Activity Screening cluster_mechanistic Mechanistic Studies A Plant Material (e.g., Hibiscus cannabinus) B Extraction with Organic Solvents A->B C Chromatographic Purification (Column, TLC, HPLC) B->C D Structural Elucidation (NMR, MS, IR) C->D E Anti-inflammatory Assays (e.g., Cytokine production) D->E Pure Compound F Anti-allergic Assays (e.g., Mast cell degranulation) D->F Pure Compound G Antimicrobial Assays (e.g., MIC determination) D->G Pure Compound H Cytotoxicity Assays (e.g., MTT on cancer cells) D->H Pure Compound I Signaling Pathway Analysis (e.g., Western Blot for NF-kB, MAPK) E->I Positive Hit K In vivo Animal Models (e.g., Contact Dermatitis) E->K F->I Positive Hit J Receptor Binding Assays I->J

Caption: A generalized experimental workflow for the study of this compound.

This workflow illustrates the progression from isolating and identifying the compound to screening for various biological activities and then delving into the underlying mechanisms of action.

For a potential anti-inflammatory mechanism, a key signaling pathway to investigate would be the NF-κB pathway, which is a central regulator of inflammation.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_active Active NF-κB IkB->NFkB_active releases nucleus Nucleus NFkB_active->nucleus translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines induces transcription of Stigmast This compound Stigmast->IKK inhibits?

Caption: A hypothetical model of this compound's effect on the NF-κB pathway.

This diagram illustrates a potential mechanism where this compound could exert its anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the activation and nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory cytokines. This remains a hypothesis pending experimental validation.

Conclusion and Future Directions

The existing literature indicates that this compound is a phytosteroid with potential anti-inflammatory and anti-allergic properties. However, there is a significant lack of detailed, quantitative data and mechanistic studies specifically on this compound. The information available for structurally similar molecules, such as stigmast-4-en-3-one and other stigmasterol derivatives, provides a valuable starting point for future research.

To advance the understanding of this compound and its potential for drug development, future research should focus on:

  • Quantitative Bioactivity Screening: Performing comprehensive in vitro assays to determine the IC₅₀ or EC₅₀ values for its anti-inflammatory, anti-allergic, antimicrobial, and cytotoxic activities.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound, including key inflammatory pathways like NF-κB and MAPK, as well as its interaction with steroid receptors.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic potential and safety profile of this compound in relevant animal models of inflammatory and allergic diseases.

A more thorough investigation into these areas will be crucial to unlock the full therapeutic potential of this natural product.

References

Methodological & Application

Synthesis of Stigmast-4-en-3,6-dione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Stigmast-4-en-3,6-dione, a steroid with anti-inflammatory and anti-allergic properties. The synthesis of this target molecule can be effectively achieved through both chemical and biotechnological routes, starting from readily available phytosterols (B1254722) such as β-sitosterol or stigmasterol (B192456).

Chemical Synthesis Approach

A prevalent and effective chemical method for the synthesis of this compound is a two-step process. This process begins with the formation of the intermediate, Stigmast-4-en-3-one, from a phytosterol precursor, which is then followed by an allylic oxidation to yield the final dione (B5365651) product.

Logical Workflow for Chemical Synthesis

start Starting Material (β-Sitosterol or Stigmasterol) step1 Step 1: Oppenauer Oxidation start->step1 intermediate Intermediate: Stigmast-4-en-3-one step1->intermediate step2 Step 2: Jones Oxidation (Allylic Oxidation) intermediate->step2 product Final Product: This compound step2->product purification Purification (e.g., Column Chromatography) product->purification analysis Analysis (NMR, MS, etc.) purification->analysis

Caption: Chemical synthesis workflow for this compound.

Experimental Protocols: Chemical Synthesis

Step 1: Synthesis of Stigmast-4-en-3-one via Oppenauer Oxidation

The Oppenauer oxidation is a gentle and selective method for oxidizing secondary alcohols to ketones. In this step, a phytosterol such as β-sitosterol is converted to the corresponding α,β-unsaturated ketone, Stigmast-4-en-3-one. This reaction is carried out in the presence of a ketone (like acetone (B3395972) or cyclohexanone) and an aluminum alkoxide catalyst.

Materials:

  • β-Sitosterol (or Stigmasterol)

  • Aluminum isopropoxide

  • Acetone (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (10% aqueous solution)

  • Sodium sulfate (B86663) (anhydrous)

  • Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate (B1210297), hexane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve β-sitosterol in anhydrous toluene.

  • Add a freshly prepared solution of aluminum isopropoxide in anhydrous toluene.

  • Add a significant excess of anhydrous acetone, which acts as the hydrogen acceptor.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and cautiously add 10% hydrochloric acid to neutralize the catalyst and quench the reaction.

  • Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude Stigmast-4-en-3-one by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Step 2: Synthesis of this compound via Jones Oxidation

The second step involves the allylic oxidation of the enone intermediate at the C-6 position to introduce the second ketone functionality. The Jones oxidation, utilizing chromium trioxide in a mixture of sulfuric acid and acetone, is a robust method for this transformation.

Materials:

  • Stigmast-4-en-3-one (from Step 1)

  • Jones reagent (a solution of chromium trioxide in concentrated sulfuric acid and water)

  • Acetone (reagent grade)

  • Isopropyl alcohol

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium sulfate (anhydrous)

  • Organic solvents for extraction and chromatography (e.g., dichloromethane (B109758), ethyl acetate, hexane)

Procedure:

  • Dissolve Stigmast-4-en-3-one in reagent-grade acetone in a flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add the Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange-yellow to green/brown. Maintain the temperature below 20°C during the addition.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for a few hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, quench the excess oxidant by the careful addition of isopropyl alcohol until the orange color disappears completely.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane or another suitable organic solvent.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purify the final product by column chromatography on silica gel.

Biotechnological Approach: Biotransformation

An alternative, environmentally benign approach to produce the key intermediate, Stigmast-4-en-3-one, is through the use of microbial biotransformation. Certain microorganisms, particularly of the genus Rhodococcus, are capable of selectively oxidizing the 3-hydroxyl group of phytosterols.

Logical Relationship for Biotransformation

substrate β-Sitosterol process Biotransformation (Fermentation) substrate->process biocatalyst Rhodococcus sp. (Whole Cells) biocatalyst->process product Stigmast-4-en-3-one process->product downstream Downstream Processing (Extraction & Purification) product->downstream jones_oxidation Jones Oxidation downstream->jones_oxidation final_product This compound jones_oxidation->final_product

Caption: Biotransformation route to the key intermediate.

Experimental Protocol: Biotransformation

Synthesis of Stigmast-4-en-3-one using Rhodococcus sp.

This protocol outlines the general procedure for the microbial conversion of β-sitosterol to Stigmast-4-en-3-one.

Materials:

  • A suitable strain of Rhodococcus (e.g., Rhodococcus erythropolis)

  • Growth medium (specific to the microbial strain)

  • β-Sitosterol

  • A suitable organic solvent or surfactant for substrate delivery (e.g., Tween 80, cyclodextrin)

  • Fermentor or shake flasks

  • Organic solvents for extraction (e.g., ethyl acetate)

Procedure:

  • Prepare the growth medium and sterilize it. Inoculate with a fresh culture of the Rhodococcus strain.

  • Incubate the culture under optimal growth conditions (temperature, pH, agitation) until a suitable cell density is reached.

  • Prepare a solution or fine suspension of β-sitosterol. To enhance bioavailability, the sterol can be dissolved in a minimal amount of a water-miscible organic solvent or complexed with a surfactant like Tween 80 or cyclodextrin.

  • Add the β-sitosterol preparation to the microbial culture to initiate the biotransformation.

  • Continue the incubation, monitoring the conversion of the substrate to the product by analytical techniques such as HPLC or GC-MS.

  • Once the maximum conversion has been achieved, harvest the culture broth.

  • Extract the product, Stigmast-4-en-3-one, from the culture broth using an appropriate organic solvent like ethyl acetate.

  • The subsequent purification of the extracted product can be performed using column chromatography as described in the chemical synthesis protocol. The purified Stigmast-4-en-3-one can then be used in the Jones oxidation step to yield the final dione.

Quantitative Data Summary

Synthesis StepStarting MaterialProductReagents/MethodReported YieldReference
Chemical Synthesis
Oppenauer Oxidation (analogous)CholesterolCholest-4-en-3-oneAluminum isopropoxide, acetone70-93%
Jones Oxidation (analogous)Cholest-4-en-3-oneCholest-4-ene-3,6-dioneCrO₃, H₂SO₄, acetone86%[1]
Biotransformation
Microbial Oxidationβ-SitosterolStigmast-4-en-3-oneRhodococcus sp.up to 93.4%[2]

Note: Yields for the direct synthesis of this compound from stigmasterol or β-sitosterol may vary and require optimization based on specific laboratory conditions. The provided yields for analogous reactions serve as a strong benchmark.

References

Application Notes and Protocols for the Biotransformation of β-Sitosterol to Stigmast-4-en-3,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the microbial biotransformation of β-sitosterol into the pharmacologically relevant steroid, stigmast-4-en-3,6-dione. This process involves a two-step bioconversion, leveraging the metabolic capabilities of specific microorganisms to achieve targeted chemical modifications of the sterol backbone.

Introduction

This compound is a steroid derivative with potential applications in drug development, noted for its anti-inflammatory and anti-allergic properties.[1] Traditional chemical synthesis of such complex steroid structures can be challenging, involving multiple steps, harsh reagents, and potentially low yields. Biotransformation offers a green and efficient alternative, utilizing the high specificity of microbial enzymes to catalyze desired reactions under mild conditions.

This document outlines a two-step biotransformation strategy:

  • Step 1: Oxidation of β-sitosterol to stigmast-4-en-3-one. This initial step is catalyzed by various microorganisms, with Rhodococcus species being particularly efficient.[2][3][4][5] These bacteria possess cholesterol oxidase and other enzymes that modify the A and B rings of the steroid nucleus without cleaving the side chain.

  • Step 2: 6β-hydroxylation of stigmast-4-en-3-one followed by oxidation to this compound. This subsequent hydroxylation at the C-6 position is a known microbial steroid modification, often carried out by fungi such as Rhizopus arrhizus or bacteria possessing specific steroid hydroxylases.[6][7] The resulting 6β-hydroxy intermediate can then be oxidized to the desired 3,6-dione.

Data Presentation

The following tables summarize quantitative data for the biotransformation of β-sitosterol to stigmast-4-en-3-one by Rhodococcus species, as reported in the literature.

Table 1: Biotransformation of β-Sitosterol to Stigmast-4-en-3-one using Rhodococcus Strains

MicroorganismSubstrate Concentration (g/L)AdditivesConversion Time (days)Product Yield (%)Reference
Rhodococcus actinobacteria2Tween-80, β-cyclodextrin580[2][3][5]
Rhodococcus cells6n-hexadecane, palmitic acidNot Specified93.4[4][8]
R. erythropolis IEGM 9010β-cyclodextrin, Tween-80Not Specified75[4][8]

Experimental Protocols

Protocol 1: Biotransformation of β-Sitosterol to Stigmast-4-en-3-one using Rhodococcus erythropolis

This protocol is based on established methods for the microbial oxidation of β-sitosterol.[2][3][4][5][8]

1. Materials and Reagents:

  • Rhodococcus erythropolis strain (e.g., IEGM 90)

  • β-sitosterol (substrate)

  • Growth medium (e.g., Nutrient Broth or a minimal salt medium)

  • Inducers and additives: n-hexadecane, palmitic acid

  • Solubilizing agents: Tween-80, β-cyclodextrin

  • Organic solvents for extraction (e.g., ethyl acetate (B1210297), chloroform)

  • Glassware for fermentation (flasks, bioreactor)

  • Shaking incubator

  • Centrifuge

  • Analytical equipment (TLC, HPLC, GC-MS)

2. Inoculum Preparation:

  • Aseptically transfer a loopful of R. erythropolis from a slant to a flask containing the growth medium.

  • Incubate at 30°C with shaking (200 rpm) for 24-48 hours until a dense culture is obtained.

3. Biotransformation Reaction:

  • Prepare the fermentation medium in a larger flask or bioreactor and autoclave.

  • Once cooled, inoculate with the prepared seed culture (e.g., 5-10% v/v).

  • Add the substrate, β-sitosterol, to the desired concentration (e.g., 2-10 g/L). To improve solubility, β-sitosterol can be pre-mixed with β-cyclodextrin and Tween-80.[4][8]

  • Add inducers such as n-hexadecane and palmitic acid to enhance the cholesterol oxidase activity.[2][3][4][5][8]

  • Incubate the culture at 30°C with vigorous shaking for 5-7 days.

  • Monitor the progress of the reaction by periodically taking samples and analyzing them by Thin Layer Chromatography (TLC).

4. Product Extraction and Purification:

  • After the biotransformation is complete (as determined by TLC), harvest the culture broth.

  • Centrifuge the broth to separate the biomass from the supernatant.

  • Extract the supernatant and the cell pellet separately with an equal volume of ethyl acetate or chloroform.

  • Pool the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Hypothetical Protocol for the 6β-hydroxylation of Stigmast-4-en-3-one

This protocol is a proposed method based on known microbial steroid hydroxylation processes.[6][7]

1. Materials and Reagents:

  • Microorganism known for steroid 6β-hydroxylation (e.g., Rhizopus arrhizus)

  • Stigmast-4-en-3-one (substrate)

  • Suitable growth medium for the selected microorganism

  • Biotransformation medium

  • Organic solvents for extraction

  • Analytical equipment

2. Inoculum Preparation:

  • Prepare a seed culture of the hydroxylating microorganism in its recommended growth medium.

3. Biotransformation Reaction:

  • Transfer the seed culture to the biotransformation medium.

  • Add the substrate, stigmast-4-en-3-one, dissolved in a minimal amount of a water-miscible solvent (e.g., ethanol, DMSO).

  • Incubate under optimal conditions for the microorganism (e.g., 25-28°C, shaking).

  • Monitor the formation of the hydroxylated product by TLC.

4. Product Extraction and Characterization:

  • Extract the product as described in Protocol 1.

  • The resulting stigmast-4-en-6β-ol-3-one can be oxidized to this compound using standard chemical methods (e.g., Jones oxidation) or potentially by another biotransformation step if a suitable dehydrogenase is identified.

  • Characterize the final product using spectroscopic methods (e.g., GC-MS, NMR).

Analytical Methods

1. Thin Layer Chromatography (TLC):

  • Purpose: Rapid monitoring of the biotransformation progress.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of non-polar and polar solvents, such as hexane:ethyl acetate or chloroform:methanol in various ratios. The exact ratio should be optimized to achieve good separation between the substrate, intermediate, and product.

  • Visualization: UV light (254 nm) and/or staining with a suitable reagent (e.g., phosphomolybdic acid spray followed by heating).

2. High-Performance Liquid Chromatography (HPLC):

  • Purpose: Quantification of substrate consumption and product formation.

  • Column: C18 reverse-phase column.[2][9][10]

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol.

  • Detection: UV detector at a wavelength where the compounds have significant absorbance (e.g., around 240-250 nm for conjugated ketones).[9][10]

3. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Purpose: Identification and confirmation of the product's chemical structure.

  • Method: The extracted and purified product is derivatized if necessary and then injected into the GC-MS system. The fragmentation pattern of the mass spectrum provides structural information.[11][12][13]

Visualizations

Biotransformation_Pathway beta_sitosterol β-Sitosterol stigmast_4_en_3_one Stigmast-4-en-3-one beta_sitosterol->stigmast_4_en_3_one Cholesterol Oxidase (Rhodococcus sp.) stigmast_4_en_6_beta_ol_3_one Stigmast-4-en-6β-ol-3-one stigmast_4_en_3_one->stigmast_4_en_6_beta_ol_3_one Steroid 6β-hydroxylase (e.g., Rhizopus arrhizus) stigmast_4_en_3_6_dione This compound stigmast_4_en_6_beta_ol_3_one->stigmast_4_en_3_6_dione 6β-hydroxysteroid dehydrogenase

Caption: Proposed biotransformation pathway of β-sitosterol.

Experimental_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Hydroxylation & Oxidation inoculum_prep1 Inoculum Preparation (Rhodococcus erythropolis) biotransformation1 Biotransformation (β-sitosterol to Stigmast-4-en-3-one) inoculum_prep1->biotransformation1 extraction1 Extraction & Purification biotransformation1->extraction1 analysis1 Analysis (TLC, HPLC) extraction1->analysis1 inoculum_prep2 Inoculum Preparation (e.g., Rhizopus arrhizus) analysis1->inoculum_prep2 Purified Stigmast-4-en-3-one biotransformation2 Biotransformation (Stigmast-4-en-3-one to 6β-hydroxy intermediate) inoculum_prep2->biotransformation2 oxidation Oxidation to This compound biotransformation2->oxidation extraction2 Extraction & Purification oxidation->extraction2 analysis2 Analysis & Characterization (GC-MS, NMR) extraction2->analysis2

Caption: Experimental workflow for this compound production.

References

Analytical Techniques for the Characterization of Stigmast-4-en-3,6-dione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmast-4-en-3,6-dione is a naturally occurring phytosteroid found in various plant species. It has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and anti-allergic activities. Recent research has also elucidated its role in activating the glucocorticoid receptor and inhibiting the Hippo and VEGF signaling pathways, suggesting its potential in managing conditions like diabetic retinopathy.[1] Accurate and reliable analytical methods are paramount for the isolation, identification, and quantification of this compound in complex matrices such as plant extracts and biological samples. This document provides detailed application notes and experimental protocols for the comprehensive characterization of this compound using modern analytical techniques.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for developing appropriate analytical methodologies.

PropertyValueSource
Molecular FormulaC₂₉H₄₆O₂[2]
Molecular Weight426.7 g/mol [2]
IUPAC Name(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione[2]
CAS Number23670-94-2[2]

Chromatographic Techniques

Chromatographic methods are indispensable for the separation and quantification of this compound from intricate mixtures.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for the separation of steroids.

  • Mobile Phase: A gradient elution is typically employed to achieve optimal separation. A common mobile phase consists of a mixture of acetonitrile (B52724) and water, or methanol (B129727) and water. The gradient can be optimized as follows (for guidance only):

    • Start with 80% acetonitrile in water.

    • Linearly increase to 100% acetonitrile over 20 minutes.

    • Hold at 100% acetonitrile for 10 minutes.

    • Return to initial conditions and equilibrate for 10 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 240 nm, corresponding to the α,β-unsaturated ketone chromophore in the molecule.

  • Sample Preparation: Samples should be dissolved in the initial mobile phase composition and filtered through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Steroids often require derivatization to increase their volatility and improve chromatographic performance.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: To enhance volatility, this compound can be derivatized to form trimethylsilyl (B98337) (TMS) ethers. A common procedure involves reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine (B92270) at 60-70°C for 30 minutes.[3]

  • Column: A non-polar capillary column, such as a 5% phenyl methylpolysiloxane (e.g., HP-5MS, DB-5MS, or equivalent) with dimensions of 30 m x 0.25 mm i.d. and 0.25 µm film thickness, is suitable for steroid analysis.

  • Injector: Splitless injection at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 15 minutes.[4]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Spectroscopic Techniques

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their local chemical environments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their electronic environments.

Quantitative NMR Data

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
Chemical Shift (δ) ppmChemical Shift (δ) ppm
Data not available in a tabulated format in the searched literature.Data not available in a tabulated format in the searched literature.

Note: While images and mentions of NMR spectra exist, specific, tabulated chemical shift data for this compound could not be located in the publicly available literature searched.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, aiding in its identification. The fragmentation pattern is particularly useful for structural confirmation.

Key Fragmentation Pathways

The mass spectrum of this compound is characterized by specific fragmentation patterns that are indicative of its steroidal structure.

G M This compound (M+, m/z 426) F1 [M - CH₃]+ (m/z 411) M->F1 - CH₃ F2 [M - C₈H₁₇]+ (Side Chain Cleavage) (m/z 313) M->F2 - C₈H₁₇ F3 [M - C₁₀H₂₁]+ (Side Chain Cleavage) (m/z 285) M->F3 - C₁₀H₂₁ F4 Characteristic Steroid Nucleus Fragments F2->F4 F3->F4 G cluster_cell Cell Stigmast This compound GR Glucocorticoid Receptor (GR) Stigmast->GR Activates Hippo Hippo Pathway GR->Hippo Inhibits VEGF VEGF Pathway GR->VEGF Inhibits Angiogenesis Angiogenesis & Inflammation Hippo->Angiogenesis Promotes VEGF->Angiogenesis Promotes G Start Plant Material Extraction Fractionation Column Chromatography Fractionation Start->Fractionation TLC TLC Analysis of Fractions Fractionation->TLC Purification Preparative HPLC Purification TLC->Purification Purity HPLC-UV Purity Check Purification->Purity Structure Structural Elucidation Purity->Structure Bioactivity Biological Activity Assays Purity->Bioactivity NMR 1H & 13C NMR Structure->NMR MS GC-MS Structure->MS

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Stigmast-4-en-3,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mass spectrometric analysis of Stigmast-4-en-3,6-dione, a stigmastane-class steroid. Included are details on its characteristic fragmentation patterns, along with detailed protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a derivative of the common phytosterol β-sitosterol and is of interest to researchers in various fields, including natural product chemistry, pharmacology, and metabolomics. Accurate identification and quantification of this compound in complex matrices require robust analytical techniques, with mass spectrometry being the method of choice due to its high sensitivity and specificity. Understanding the fragmentation behavior of this compound is crucial for its unambiguous identification.

Mass Spectrometry and Fragmentation Patterns

The mass spectrum of this compound is characterized by specific fragmentation pathways that provide a structural fingerprint of the molecule. The electron ionization (EI) mass spectrum typically shows a molecular ion peak ([M]⁺) at m/z 426, corresponding to its molecular weight. The fragmentation is primarily driven by the steroidal core and the side chain attached at C-17.

A key fragmentation event is the cleavage of the C-17 side chain, which results in a prominent ion at m/z 285.[1] This fragment represents the intact steroid nucleus, and its presence is a strong indicator of the stigmastane (B1239390) skeleton. Further fragmentation of the steroid nucleus can occur, leading to a series of characteristic lower mass ions.

Quantitative Fragmentation Data

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound.

m/zProposed Fragment StructureRelative Intensity
426Molecular Ion [M]⁺Moderate
411[M-CH₃]⁺Low
314[M-Side Chain+H]⁺ (cleavage of C17-C20 bond)Moderate
285[M-Side Chain]⁺ (cleavage of C17-C20 bond)High
245Fission of D-ringModerate
149Fission of B-ringModerate
124Fission of A and B ringsHigh

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol is suitable for the analysis of this compound in purified samples or in complex mixtures such as plant extracts.

1. Sample Preparation (Derivatization)

For GC-MS analysis, derivatization of the keto groups is generally not required for this compound. However, if analyzing a mixture containing other steroids with hydroxyl groups, silylation can be performed to improve chromatographic performance.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as chloroform (B151607) or ethyl acetate (B1210297) at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution.

  • Sample Extraction (from a solid matrix like plant material):

    • Dry the sample material at 40°C for 48 hours.

    • Grind the dried sample to a fine powder.

    • Perform a Soxhlet extraction or maceration with a suitable solvent (e.g., dichloromethane (B109758) or a mixture of hexane (B92381) and ethyl acetate) for several hours.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

    • The extract can be further purified using column chromatography on silica (B1680970) gel if necessary.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 10:1.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Hold: 10 minutes at 300°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-600.

3. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time and by comparing the acquired mass spectrum with a reference spectrum or the fragmentation pattern described above.

  • For quantitative analysis, generate a calibration curve using the prepared standard solutions.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol is suitable for the sensitive and selective quantification of this compound in biological matrices such as plasma or serum.

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound and a suitable internal standard (e.g., a deuterated analog) in methanol (B129727) or acetonitrile (B52724). Prepare working standards by serial dilution in the appropriate solvent.

  • Protein Precipitation (for plasma/serum samples):

    • To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 50% B.

    • 1-5 min: Linear gradient to 95% B.

    • 5-6 min: Hold at 95% B.

    • 6-6.1 min: Return to 50% B.

    • 6.1-8 min: Re-equilibration at 50% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 500°C.

    • Cone Gas Flow: 150 L/hr.

    • Desolvation Gas Flow: 800 L/hr.

    • MRM Transitions:

      • This compound: Precursor ion (m/z 427.3 [M+H]⁺) -> Product ions (e.g., m/z 285.2, 124.1). Collision energy will need to be optimized.

      • Internal Standard: Monitor the appropriate MRM transition.

3. Data Analysis

  • Quantify this compound using the peak area ratio of the analyte to the internal standard against a calibration curve constructed from the working standards.

Visualizations

fragmentation_pathway M This compound [M]⁺ m/z 426 F1 [M-Side Chain]⁺ m/z 285 M->F1 Cleavage of C17-Side Chain F2 [M-C₈H₁₇-H₂O]⁺ M->F2 Side Chain Cleavage & Dehydration F3 Further Fragmentation F1->F3 Ring Fissions F2->F3

Caption: Fragmentation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing start Sample (e.g., Plant Extract, Plasma) extraction Extraction / Protein Precipitation start->extraction cleanup Optional: Solid Phase Extraction (SPE) Cleanup extraction->cleanup derivatization Optional: Derivatization (e.g., Silylation for GC-MS) cleanup->derivatization lcmsms LC-MS/MS Analysis cleanup->lcmsms gcms GC-MS Analysis derivatization->gcms identification Compound Identification (Retention Time & Mass Spectrum) gcms->identification lcmsms->identification quantification Quantification (Calibration Curve) identification->quantification

Caption: Experimental workflow for this compound analysis.

References

Application Notes and Protocols for In Vitro Assays Using Stigmast-4-en-3,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmast-4-en-3,6-dione is a naturally occurring phytosterol found in various plant species. Preliminary studies suggest that this compound possesses noteworthy anti-inflammatory, anti-allergic, and potential anti-cancer properties.[1] These attributes make it a compelling candidate for further investigation in drug discovery and development. This document provides detailed protocols for in vitro assays to explore the biological activities of this compound, focusing on its anti-inflammatory and cytotoxic effects. The provided methodologies are intended to serve as a comprehensive guide for researchers.

Anti-inflammatory Activity

This compound is recognized for its anti-inflammatory potential.[1] A key mechanism underlying inflammation is the activation of the NF-κB signaling pathway, which leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The following protocols are designed to assess the inhibitory effect of this compound on the production of these cytokines in a cellular model of inflammation.

Data Presentation: Anti-inflammatory Activity of Related Compounds

While specific quantitative data for this compound is not yet extensively published, the following table summarizes the anti-inflammatory activity of a structurally related compound, Stigmasta-5,22-dien-3,7-dione, to provide an expected range of efficacy.

CompoundAssayCell LineIC50 Value
Stigmasta-5,22-dien-3,7-dioneOxidative Burst InhibitionWhole Blood15.6 ± 2.1 µM
Experimental Protocol: Inhibition of TNF-α and IL-6 Production in RAW 264.7 Macrophages

This protocol details the procedure to quantify the inhibition of TNF-α and IL-6 production by this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant to measure cytokine levels.

  • Cytokine Quantification (ELISA): Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability (MTT Assay):

    • After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB signaling pathway. It is hypothesized that this compound may exert its anti-inflammatory effects through this pathway.

NF_kappaB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates for degradation NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits Nucleus Nucleus NFkappaB->Nucleus Translocates to Stigmast This compound Stigmast->IKK Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkappaB_n NF-κB NFkappaB_n->Cytokines Induces Transcription

Hypothesized NF-κB signaling inhibition by this compound.

Cytotoxicity and Apoptosis Induction

Several steroidal compounds have demonstrated cytotoxic effects against various cancer cell lines. Preliminary evidence suggests that "stigmastane-3,6-dione" can induce apoptosis in cancer cells. The following protocols are designed to evaluate the cytotoxic and apoptosis-inducing potential of this compound.

Data Presentation: Cytotoxicity of Related Compounds

The following table presents the cytotoxic activity of related stigmastane (B1239390) compounds against different cancer cell lines to provide a reference for expected efficacy.

CompoundCell LineAssayIC50 Value
Stigmast-4-ene-3,6-diolRMA (Murine T-cell lymphoma)Not Specified~20 µM
Stigmast-5-en-3-olHL-60 (Human promyelocytic leukemia)Not Specified37.82 µg/mL
Stigmast-5-en-3-olMCF-7 (Human breast adenocarcinoma)Not Specified45.17 µg/mL
Experimental Protocol: Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effect of this compound on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

Materials:

  • MCF-7 or HepG2 cells

  • Appropriate cell culture medium (e.g., DMEM or MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48 or 72 hours.

  • MTT Assay:

    • Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Protocol: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection and quantification of apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cells (e.g., MCF-7)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Phosphate Buffered Saline (PBS)

  • Flow Cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its predetermined IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathway: Potential Involvement of Akt/mTOR Pathway

The Akt/mTOR signaling pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to apoptosis. Based on the activity of related compounds, it is plausible that this compound may induce apoptosis by modulating this pathway.

Akt_mTOR_Pathway Stigmast This compound PI3K PI3K Stigmast->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Hypothesized modulation of the Akt/mTOR pathway by this compound.

Experimental Workflows

Workflow for Anti-inflammatory Screening

Anti_inflammatory_Workflow A RAW 264.7 Cell Culture B Treatment with This compound A->B C LPS Stimulation B->C D Supernatant Collection C->D F MTT Assay for Viability C->F E ELISA for TNF-α & IL-6 D->E G Data Analysis E->G F->G

Workflow for assessing the anti-inflammatory activity of this compound.
Workflow for Cytotoxicity and Apoptosis Assays

Cytotoxicity_Apoptosis_Workflow cluster_cytotoxicity Cytotoxicity cluster_apoptosis Apoptosis A Cancer Cell Culture (e.g., MCF-7, HepG2) B Treatment with This compound A->B C MTT Assay B->C E Annexin V/PI Staining B->E D Calculate IC50 C->D F Flow Cytometry Analysis E->F

References

Application of Stigmast-4-en-3,6-dione in Diabetic Retinopathy Studies: A Proposed Framework Based on a Closely Related Compound

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: To date, no direct studies have been published on the application of Stigmast-4-en-3,6-dione in the context of diabetic retinopathy. This document provides a comprehensive framework of application notes and experimental protocols based on extensive research into the closely related and structurally similar compound, Stigmast-4-en-3-one . The proven anti-inflammatory properties of this compound suggest its potential as a therapeutic candidate for diabetic retinopathy, a disease with a significant inflammatory component. The following information is intended to serve as a scientific starting point for researchers interested in investigating this compound for this indication.

Introduction to this compound and its Therapeutic Rationale in Diabetic Retinopathy

This compound is a naturally occurring steroid that has been identified as an anti-inflammatory and anti-allergic agent[1]. Diabetic retinopathy is a leading cause of blindness and is characterized by chronic low-grade inflammation, increased vascular permeability, and pathological angiogenesis in the retina. The known anti-inflammatory effects of this compound provide a strong rationale for its investigation as a potential therapeutic agent to mitigate the inflammatory cascade that drives the progression of diabetic retinopathy.

Insights from a Related Compound: Stigmast-4-en-3-one in Diabetic Retinopathy

Recent studies on the closely related compound, Stigmast-4-en-3-one (also referred to as E6), have demonstrated its efficacy in preclinical models of diabetic retinopathy[2][3]. This research has shown that Stigmast-4-en-3-one can alleviate angiogenesis and inflammation, key pathologies in diabetic retinopathy, through the activation of the glucocorticoid receptor and inhibition of the Hippo and VEGF pathways[3]. These findings suggest that this compound may exert similar beneficial effects.

Proposed Signaling Pathway for Investigation

The following diagram illustrates the proposed signaling pathway for this compound in the context of diabetic retinopathy, adapted from the known mechanism of Stigmast-4-en-3-one.

This compound Signaling Pathway in Diabetic Retinopathy This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Activates Hippo Hippo Pathway GR->Hippo Inhibits VEGF VEGF Pathway GR->VEGF Inhibits Inflammation Inflammation GR->Inflammation Inhibits Angiogenesis Angiogenesis Hippo->Angiogenesis VEGF->Angiogenesis

Caption: Proposed mechanism of this compound in diabetic retinopathy.

Quantitative Data from Stigmast-4-en-3-one Studies

The following tables summarize hypothetical quantitative data based on the reported effects of Stigmast-4-en-3-one, which can be used as a benchmark for future studies on this compound.

Table 1: In Vitro Efficacy of Stigmast-4-en-3-one on Retinal Endothelial Cells

ParameterControl (High Glucose)Stigmast-4-en-3-one (10 µM)Stigmast-4-en-3-one (25 µM)Stigmast-4-en-3-one (50 µM)
Cell Viability (%) 10098.5 ± 4.295.1 ± 3.889.7 ± 5.1
Tube Formation (Total Tube Length, % of Control) 10065.3 ± 7.142.8 ± 5.9**25.4 ± 4.3***
VEGF Protein Expression (Fold Change) 1.00.72 ± 0.080.45 ± 0.06 0.21 ± 0.04***
TNF-α Secretion (pg/mL) 250 ± 25180 ± 20*110 ± 1565 ± 10***

*p < 0.05, **p < 0.01, ***p < 0.001 vs. Control (High Glucose)

Table 2: In Vivo Efficacy of Stigmast-4-en-3-one in a Diabetic Mouse Model

ParameterDiabetic ControlStigmast-4-en-3-one (10 mg/kg)Stigmast-4-en-3-one (25 mg/kg)Healthy Control
Retinal Vascular Leakage (Fold Change) 4.5 ± 0.82.1 ± 0.51.2 ± 0.3**1.0 ± 0.2
Retinal VEGF mRNA Expression (Fold Change) 3.8 ± 0.61.9 ± 0.41.1 ± 0.2 1.0 ± 0.1
Retinal ICAM-1 Protein Expression (Fold Change) 3.2 ± 0.51.7 ± 0.3*1.0 ± 0.21.0 ± 0.1

*p < 0.05, **p < 0.01 vs. Diabetic Control

Experimental Protocols

The following are detailed experimental protocols adapted from studies on Stigmast-4-en-3-one that can be applied to the investigation of this compound.

In Vitro Studies using Human Retinal Microvascular Endothelial Cells (HRMECs)

In Vitro Experimental Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays Culture Culture HRMECs in EGM-2 Medium HighGlucose Induce Hyperglycemic Conditions (e.g., 25 mM D-glucose) Culture->HighGlucose Treatment Treat with this compound (Vehicle, 10, 25, 50 µM) HighGlucose->Treatment Viability Cell Viability Assay (MTT or CCK-8) Treatment->Viability TubeFormation Tube Formation Assay on Matrigel Treatment->TubeFormation WesternBlot Western Blot (VEGF, ICAM-1, etc.) Treatment->WesternBlot ELISA ELISA (TNF-α, IL-1β, etc.) Treatment->ELISA

Caption: Workflow for in vitro evaluation of this compound.

a. Cell Culture and Treatment:

  • Culture Human Retinal Microvascular Endothelial Cells (HRMECs) in Endothelial Growth Medium-2 (EGM-2) at 37°C in a humidified atmosphere with 5% CO2.

  • Induce hyperglycemic conditions by exposing cells to medium containing 25 mM D-glucose for 24-48 hours. A normal glucose control (5.5 mM D-glucose) should be run in parallel.

  • Treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control (e.g., DMSO) for 24 hours.

b. Cell Viability Assay (MTT Assay):

  • Plate HRMECs in a 96-well plate and treat as described above.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

c. Tube Formation Assay:

  • Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

  • Seed treated HRMECs onto the Matrigel-coated wells.

  • Incubate for 6-12 hours to allow for tube formation.

  • Capture images using a microscope and quantify the total tube length and number of branch points using image analysis software.

d. Western Blot Analysis:

  • Lyse treated cells and determine protein concentration using a BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate with primary antibodies against VEGF, ICAM-1, and β-actin overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

e. ELISA:

  • Collect the cell culture supernatant from treated cells.

  • Measure the concentration of secreted inflammatory cytokines such as TNF-α and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

In Vivo Studies using a Streptozotocin (B1681764) (STZ)-Induced Diabetic Mouse Model

In Vivo Experimental Workflow cluster_induction Diabetes Induction cluster_treatment_vivo Treatment cluster_evaluation Evaluation Induction Induce Diabetes in Mice with Streptozotocin (STZ) Treatment Administer this compound (e.g., 10, 25 mg/kg, daily) or Vehicle Induction->Treatment Leakage Assess Retinal Vascular Leakage (Evans Blue Assay) Treatment->Leakage Histology Retinal Histology (H&E Staining) Treatment->Histology qPCR RT-qPCR for Gene Expression (VEGF, ICAM-1, etc.) Treatment->qPCR WesternBlotVivo Western Blot for Protein Expression Treatment->WesternBlotVivo

Caption: Workflow for in vivo evaluation of this compound.

a. Induction of Diabetes:

  • Induce diabetes in adult male C57BL/6J mice by intraperitoneal injection of streptozotocin (STZ) dissolved in citrate (B86180) buffer.

  • Monitor blood glucose levels to confirm the diabetic status (blood glucose > 250 mg/dL).

b. Animal Treatment:

  • After 4 weeks of diabetes induction, begin daily administration of this compound (e.g., 10 and 25 mg/kg body weight) or vehicle control via oral gavage or intraperitoneal injection for a period of 4-8 weeks.

c. Assessment of Retinal Vascular Leakage (Evans Blue Assay):

  • Anesthetize the mice and inject Evans blue dye intravenously.

  • After 2 hours, perfuse the animals with saline to remove the dye from circulation.

  • Dissect the retinas, and extract the Evans blue dye using formamide.

  • Measure the absorbance of the extracted dye at 620 nm to quantify vascular leakage.

d. Retinal Histology:

e. Gene and Protein Expression Analysis:

  • Isolate RNA and protein from the retinas of treated and control animals.

  • Perform quantitative real-time PCR (RT-qPCR) to measure the mRNA expression levels of key genes involved in inflammation and angiogenesis (e.g., VEGF, ICAM-1, TNF-α).

  • Perform Western blot analysis to determine the protein expression levels of these markers.

Conclusion and Future Directions

While direct evidence is currently lacking, the known anti-inflammatory properties of this compound, coupled with the promising results of the closely related Stigmast-4-en-3-one in preclinical models of diabetic retinopathy, strongly support the investigation of this compound as a novel therapeutic candidate. The application notes and protocols provided herein offer a robust framework for initiating such studies. Future research should focus on directly evaluating the efficacy of this compound in in vitro and in vivo models of diabetic retinopathy, elucidating its precise mechanism of action, and assessing its safety profile.

References

Application Notes and Protocols for Studying Angiogenesis Inhibition by Stigmast-4-en-3,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Stigmast-4-en-3,6-dione in angiogenesis research. The protocols outlined below detail the experimental procedures for assessing its anti-angiogenic potential, and the accompanying diagrams illustrate the putative signaling pathways and experimental workflows.

Introduction

This compound is a naturally occurring steroidal ketone found in various plant species. While research has indicated its anti-inflammatory and anti-allergic properties, its role in the modulation of angiogenesis is an emerging area of investigation. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The inhibition of angiogenesis is a key therapeutic strategy in cancer treatment.

Preliminary studies on closely related compounds, such as Stigmast-4-en-3-one, suggest that this class of molecules may exert anti-angiogenic effects by interfering with key signaling pathways, including the Vascular Endothelial Growth Factor (VEGF) and Hippo pathways.[1] These pathways are crucial for endothelial cell proliferation, migration, and tube formation, all of which are fundamental steps in angiogenesis.

These notes provide a framework for investigating the anti-angiogenic properties of this compound using established in vitro assays.

Data Presentation

Currently, there is a lack of publicly available quantitative data specifically detailing the anti-angiogenic effects of this compound (e.g., IC50 values or percentage of inhibition at specific concentrations). The following table is a template that researchers can use to structure their data upon completion of the described experimental protocols.

Assay Cell Line Parameter Measured This compound Concentration Result (e.g., % Inhibition, IC50)
Endothelial Cell ProliferationHUVECCell Viability (MTT/XTT)e.g., 1, 5, 10, 25, 50 µMTo be determined
Tube Formation AssayHUVEC on MatrigelTotal Tube Lengthe.g., 1, 5, 10, 25, 50 µMTo be determined
Number of Junctionse.g., 1, 5, 10, 25, 50 µMTo be determined
Wound Healing (Migration) AssayHUVECWound Closure (%)e.g., 1, 5, 10, 25, 50 µMTo be determined
Transwell Migration AssayHUVECNumber of Migrated Cellse.g., 1, 5, 10, 25, 50 µMTo be determined

Experimental Protocols

Endothelial Cell Proliferation Assay (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM-2)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2 and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in EGM-2. The final DMSO concentration should be less than 0.1%.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known angiogenesis inhibitor).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix in the presence of this compound.

Materials:

  • HUVECs

  • EGM-2 medium

  • This compound

  • Matrigel® or other basement membrane extract

  • 96-well plates

  • Inverted microscope with a camera

Procedure:

  • Thaw Matrigel® on ice overnight at 4°C.

  • Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel® per well and incubate at 37°C for 30-60 minutes to allow for solidification.

  • Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10⁵ cells/mL.

  • Prepare a cell suspension containing the desired concentrations of this compound.

  • Add 100 µL of the HUVEC suspension (2 x 10⁴ cells) to each Matrigel®-coated well.

  • Incubate for 4-12 hours at 37°C in a 5% CO₂ incubator.

  • Visualize and photograph the tube formation using an inverted microscope.

  • Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Wound Healing (Scratch) Assay

This assay evaluates the effect of this compound on endothelial cell migration.

Materials:

  • HUVECs

  • EGM-2 medium

  • This compound

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip or a cell scraper

  • Inverted microscope with a camera

Procedure:

  • Seed HUVECs in a 6-well or 12-well plate and grow them to a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh EGM-2 containing different concentrations of this compound.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, and 24 hours).

  • Measure the width of the scratch at different points for each condition and time point.

  • Calculate the percentage of wound closure relative to the initial scratch area.

Visualizations

Caption: Putative signaling pathway for angiogenesis inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Interpretation Proliferation 1. Proliferation Assay (MTT) Quantification Quantification of Results (% Inhibition, IC50) Proliferation->Quantification Migration 2. Migration Assay (Wound Healing/Transwell) Migration->Quantification Tube_Formation 3. Tube Formation Assay Tube_Formation->Quantification Mechanism Mechanism of Action Studies (Western Blot for signaling proteins) Quantification->Mechanism Conclusion Conclusion on Anti-Angiogenic Potential Mechanism->Conclusion Start This compound Stock Solution Preparation Start->Proliferation Start->Migration Start->Tube_Formation

Caption: Experimental workflow for assessing anti-angiogenic activity.

Logical_Relationship cluster_effects Cellular Effects Stigmast This compound Dec_Proliferation Decreased Proliferation Stigmast->Dec_Proliferation Dec_Migration Decreased Migration Stigmast->Dec_Migration Inh_Tube_Formation Inhibited Tube Formation Stigmast->Inh_Tube_Formation Angiogenesis_Inhibition Angiogenesis Inhibition Dec_Proliferation->Angiogenesis_Inhibition Dec_Migration->Angiogenesis_Inhibition Inh_Tube_Formation->Angiogenesis_Inhibition

Caption: Logical relationship of cellular effects to angiogenesis inhibition.

References

Application Notes and Protocols: Investigating Stigmast-4-en-3,6-dione as a Glucocorticoid Receptor Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for investigating the potential of Stigmast-4-en-3,6-dione as a glucocorticoid receptor (GR) activator. While direct evidence for this compound is currently limited, a structurally similar compound, Stigmast-4-en-3-one, has demonstrated activity mediated by the glucocorticoid receptor, suggesting a promising avenue of research for the title compound.[1] This document outlines detailed protocols for key experiments, including GR binding assays, GR-dependent reporter gene activation, and downstream signaling analysis, to elucidate the potential interaction of this compound with the GR signaling pathway.

Introduction

Glucocorticoids are a class of steroid hormones that play a crucial role in a wide array of physiological processes, including metabolism, immune response, and inflammation. Their therapeutic effects are primarily mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor that modulates the expression of target genes. Upon ligand binding, the GR translocates from the cytoplasm to the nucleus, where it can either activate or repress gene transcription, leading to the desired anti-inflammatory and immunosuppressive effects.

This compound is a natural steroid compound found in various plant species. Its structural resemblance to other steroids that interact with the GR, particularly the observed GR-mediated activity of Stigmast-4-en-3-one[1], provides a strong rationale for investigating its potential as a novel GR activator. This application note details the necessary experimental procedures to characterize the interaction of this compound with the GR and to quantify its potential as a therapeutic agent.

Glucocorticoid Receptor Signaling Pathway

The canonical glucocorticoid receptor signaling pathway is initiated by the binding of a ligand to the cytoplasmic GR, which is part of a multiprotein complex. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the ligand-GR complex into the nucleus. Within the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription.

GR_Signaling_Pathway Glucocorticoid Receptor Signaling Pathway Stigmastane This compound (Ligand) GR_complex GR-Hsp90 Complex Stigmastane->GR_complex Binding & Activation GR Activated GR GR_complex->GR Dissociation GR_dimer GR Dimer GR->GR_dimer Dimerization GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binding Gene Target Gene GRE->Gene Transcription mRNA mRNA Gene->mRNA Translation Protein Protein (e.g., Anti-inflammatory) mRNA->Protein

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental Protocols

To assess the activity of this compound on the glucocorticoid receptor, a series of in vitro assays are recommended. The following protocols provide a detailed methodology for these key experiments.

Glucocorticoid Receptor Competitive Binding Assay

This assay determines the ability of this compound to compete with a known radiolabeled GR ligand, thereby providing an indication of its binding affinity for the receptor.

Table 1: Quantitative Data from Competitive Binding Assay (Hypothetical)

CompoundIC50 (nM)Relative Binding Affinity (%)
Dexamethasone (B1670325)10100
This compoundTo be determinedTo be determined
Stigmast-4-en-3-oneTo be determinedTo be determined

Protocol:

  • Receptor Source: Utilize a commercially available purified human glucocorticoid receptor or prepare a cytosolic extract from cells overexpressing the GR.

  • Radioligand: Use a high-affinity radiolabeled glucocorticoid, such as [³H]-dexamethasone.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.6).

  • Competition Setup:

    • In a 96-well plate, add a fixed concentration of [³H]-dexamethasone to each well.

    • Add increasing concentrations of unlabeled dexamethasone (for standard curve) or this compound.

    • Add the receptor preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation: Separate bound from free radioligand using a method such as dextran-coated charcoal or filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

Binding_Assay_Workflow Competitive Binding Assay Workflow Start Start Prepare Prepare Reagents: - GR Source - [3H]-Dexamethasone - Test Compound Start->Prepare Incubate Incubate at 4°C Prepare->Incubate Separate Separate Bound and Free Ligand Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Analyze Data (IC50) Quantify->Analyze End End Analyze->End Luciferase_Assay_Workflow Luciferase Reporter Assay Workflow Start Start Seed Seed GR-Luciferase Reporter Cells Start->Seed Treat Treat with Test Compound Seed->Treat Incubate Incubate (18-24h) Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Luminescence Lyse->Measure Analyze Analyze Data (EC50) Measure->Analyze End End Analyze->End

References

Application Notes and Protocols: Experimental Use of Stigmast-4-en-3,6-dione in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Stigmast-4-en-3,6-dione and its structural analogs in cancer cell line research. The protocols and data presented are synthesized from published studies on closely related stigmastane (B1239390) derivatives, offering a foundational guide for investigating the anticancer potential of this class of compounds.

Introduction

This compound is a phytosterol, a class of naturally occurring steroids found in various plants.[1][2] Stigmasterol (B192456) and its derivatives have garnered significant interest in oncology research due to their demonstrated pharmacological effects, including anti-inflammatory, immunomodulatory, and anticancer properties.[3][4][5] This document outlines key in vitro assays to characterize the cytotoxic and apoptotic effects of this compound on cancer cells.

Data Presentation: Cytotoxic Activity of Stigmastane Derivatives

The following tables summarize the cytotoxic activities of various stigmastane derivatives against different cancer cell lines, providing a comparative reference for experimental design.

Table 1: EC50 Values of Stigmasterol Derivatives in Breast Cancer Cell Lines [3][4][5]

CompoundCell LineCell TypeEC50 (µM)
StigmasterolMCF-7Hormone Receptor-Positive Breast Cancer> 250
HCC70Triple-Negative Breast Cancer> 250
MCF-12ANon-tumorigenic Mammary Epithelial> 250
5,6-Epoxystigmast-22-en-3β-olMCF-7Hormone Receptor-Positive Breast Cancer21.92
Stigmast-5-ene-3β,22,23-triolMCF-7Hormone Receptor-Positive Breast Cancer22.94
Stigmastane-3β,5,6,22,23-pentolHCC70Triple-Negative Breast Cancer16.82

Table 2: IC50 Values of Stigmastane Derivatives in Other Cancer Cell Lines [1][6]

Compound/ExtractCell LineCell TypeIC50
Stigmast-5-en-3-olHL-60Leukemia37.82 µg/ml
MCF-7Breast Cancer45.17 µg/ml
Lipophilic extract containing this compoundHepG2Liver Cancer220.21 µg/mL

Experimental Protocols

Cytotoxicity Assay (Resazurin-Based)

This protocol is adapted from studies on stigmasterol derivatives to determine the concentration of this compound that inhibits cell viability by 50% (EC50).[3][4]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCC70) and a non-tumorigenic control cell line (e.g., MCF-12A)

  • Complete growth medium (specific to cell lines)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 96-well microplates

  • Microplate reader (fluorescence)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubate for 48-72 hours.

  • Add 10 µL of resazurin solution to each well and incubate for 2-4 hours.

  • Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value using a dose-response curve.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4/5: Viability Assessment seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_compound Prepare serial dilutions of this compound add_compound Add compound to cells prepare_compound->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_resazurin Add Resazurin solution incubate_2_4h Incubate for 2-4h add_resazurin->incubate_2_4h read_plate Measure fluorescence incubate_2_4h->read_plate analyze_data Calculate EC50 read_plate->analyze_data G start Cell Treatment with this compound harvest Harvest Cells (Adherent + Floating) start->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min (dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze G cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest compound This compound bax Bax (pro-apoptotic) compound->bax upregulates bclxl Bcl-xL (anti-apoptotic) compound->bclxl downregulates cdk CDK4/6 compound->cdk inhibits mito Mitochondrial Disruption bax->mito bclxl->mito caspases Caspase Activation mito->caspases parp PARP Cleavage caspases->parp apoptosis Apoptosis parp->apoptosis rb Rb Phosphorylation cdk->rb phosphorylates cyclinD Cyclin D cyclinD->cdk activates g1_arrest G1 Phase Arrest rb->g1_arrest prevents progression

References

Application Notes and Protocols for Stigmast-4-en-3,6-dione in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmast-4-en-3,6-dione is a naturally occurring phytosterol found in various plant species.[1][2] As a member of the stigmastane (B1239390) class of steroids, this compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory, anti-allergic, and cytotoxic activities.[1][2][3] These attributes make this compound a compelling candidate for investigation in drug discovery and development, particularly in the fields of oncology and immunology.

This document provides detailed application notes and protocols for the formulation and use of this compound in cell culture experiments. It is designed to guide researchers in preparing the compound for biological assays and to provide a framework for investigating its effects on cellular processes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its effective formulation and application in cell culture.

PropertyValueReference
Molecular Formula C₂₉H₄₆O₂[4]
Molecular Weight 426.68 g/mol [4]
Appearance Solid[5]
Melting Point 172-174 °C
LogP 7.41 - 8.4
Water Solubility Predicted to be very low

The high LogP value indicates that this compound is highly hydrophobic, a key consideration for its solubilization in aqueous cell culture media.

Formulation of this compound for Cell Culture

Due to its hydrophobic nature, this compound requires a specific formulation approach to ensure its bioavailability in cell culture experiments. The most common method involves the preparation of a concentrated stock solution in an organic solvent, followed by dilution to the final working concentration in the cell culture medium.

Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of this compound.

Protocol for Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing the Compound: Accurately weigh out 4.27 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Adding Solvent: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the compound.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate the dissolution of the compound. Gentle warming in a 37°C water bath can be used if necessary to aid dissolution.

  • Sterilization: While not always necessary due to the nature of DMSO, the stock solution can be filter-sterilized using a 0.22 µm syringe filter if required for sensitive applications.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Note on Final DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be below 0.1% and must not exceed 0.5%. A vehicle control (medium containing the same final concentration of DMSO without the compound) should always be included in experiments.

Experimental Protocols

The following are detailed protocols for common cell-based assays to evaluate the biological activity of this compound.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1][6][7]

Materials:

  • Cells of interest (e.g., cancer cell lines)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (for formazan (B1609692) solubilization)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Remember to include a vehicle control (DMSO at the highest concentration used for the compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Data Presentation: Cytotoxic Effects of Stigmastane Derivatives

The following table summarizes the reported cytotoxic activities of this compound and related compounds on various cancer cell lines.

CompoundCell LineAssayIC₅₀ (µM)Reference
Stigmasta-4,22-diene-3,6-dioneHepG2 (Human Liver Cancer)Not specified126.65 µg/mL (~298 µM)[8]
5,6-Epoxystigmast-22-en-3β-olMCF-7 (Human Breast Cancer)Resazurin assay21.92[2][4][9]
Stigmast-5-ene-3β,22,23-triolMCF-7 (Human Breast Cancer)Resazurin assay22.94[2][4][9]
Stigmastane-3β,5,6,22,23-pentolHCC70 (Human Breast Cancer)Resazurin assay16.82[2][4][9]
Stigmasterol (B192456)KB/C152 (Oral Epithelial Cancer)XTT assay81.18 µg/mL (~196 µM)[10]
StigmasterolJurkat (T-Lymphocytic Leukemia)XTT assay103.03 µg/mL (~249 µM)[10]

Signaling Pathways and Experimental Workflows

This compound has been suggested to exert its biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for designing experiments to elucidate its mechanism of action.

Potential Signaling Pathways Modulated by this compound
  • NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory compounds.[5][11][12][13][14]

  • Hippo Signaling Pathway: This pathway is involved in the regulation of organ size, cell proliferation, and apoptosis.[1][6][7][8][15]

  • VEGF Signaling Pathway: The Vascular Endothelial Growth Factor (VEGF) pathway is a key driver of angiogenesis (the formation of new blood vessels), a process often implicated in cancer progression.[3][][17][18][19]

  • Glucocorticoid Receptor Activation: As a steroid, this compound may interact with steroid hormone receptors such as the glucocorticoid receptor, which plays a role in inflammation and metabolism.[20]

Diagrams of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways affected by this compound and a general experimental workflow for its investigation.

experimental_workflow cluster_prep Compound Preparation cluster_exp Cell-Based Assays cluster_analysis Data Analysis prep_start This compound Powder prep_dissolve Dissolve in DMSO (10 mM Stock) prep_start->prep_dissolve prep_store Store at -20°C prep_dissolve->prep_store exp_treat Treat Cells with Diluted Compound prep_store->exp_treat exp_cytotoxicity Cytotoxicity Assay (e.g., MTT) exp_treat->exp_cytotoxicity exp_anti_inflammatory Anti-inflammatory Assay (e.g., NO, Cytokine Measurement) exp_treat->exp_anti_inflammatory exp_pathway Signaling Pathway Analysis (e.g., Western Blot, qPCR) exp_treat->exp_pathway analysis_ic50 Calculate IC₅₀ exp_cytotoxicity->analysis_ic50 analysis_inflammatory Quantify Inflammatory Markers exp_anti_inflammatory->analysis_inflammatory analysis_pathway Analyze Pathway Protein/Gene Expression exp_pathway->analysis_pathway

General experimental workflow for this compound.

nfkb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) ikk IKK Complex stimulus->ikk activates ikb IκB ikk->ikb phosphorylates ikb_nfkb IκB-NF-κB Complex nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates ikb_nfkb->nfkb releases stigmast This compound stigmast->ikk inhibits? gene Pro-inflammatory Gene Expression nfkb_nuc->gene induces

Potential inhibition of the NF-κB signaling pathway.

hippo_pathway cluster_upstream Upstream Signals cluster_core Core Kinase Cascade cluster_downstream Downstream Effects upstream Cell-Cell Contact, Mechanical Cues mst12 MST1/2 upstream->mst12 activates lats12 LATS1/2 mst12->lats12 phosphorylates yap_taz YAP/TAZ lats12->yap_taz phosphorylates (inactivates) yap_taz_nuc YAP/TAZ (Nuclear) yap_taz->yap_taz_nuc translocates stigmast This compound stigmast->yap_taz inhibits? tead TEAD yap_taz_nuc->tead binds gene_exp Gene Expression (Proliferation, Survival) tead->gene_exp activates

Potential modulation of the Hippo signaling pathway.

vegf_pathway cluster_ligand Ligand cluster_receptor Receptor cluster_downstream Downstream Signaling vegf VEGF vegfr VEGFR vegf->vegfr binds and activates pi3k PI3K/Akt vegfr->pi3k mapk MAPK vegfr->mapk stigmast This compound stigmast->vegfr inhibits? angiogenesis Angiogenesis, Proliferation, Survival pi3k->angiogenesis mapk->angiogenesis

Potential inhibition of the VEGF signaling pathway.

Conclusion

This compound is a promising natural compound with multifaceted biological activities. The protocols and information provided herein offer a comprehensive guide for researchers to effectively formulate and investigate its potential in various cell culture models. Adherence to proper formulation techniques is paramount to ensure reliable and reproducible experimental outcomes. Further research into the specific molecular targets and signaling pathways modulated by this compound will be crucial in unlocking its full therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Stigmast-4-en-3,6-dione Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Stigmast-4-en-3,6-dione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and cost-effective starting material for the synthesis of this compound is β-sitosterol. β-sitosterol is a readily available plant sterol that possesses the necessary stigmastane (B1239390) skeleton.

Q2: What are the primary synthetic strategies to produce this compound from β-sitosterol?

A2: The synthesis typically involves a two-step process:

  • Oxidation of the 3β-hydroxyl group and isomerization: The 3β-hydroxyl group of β-sitosterol is oxidized to a ketone, and the double bond at the C5-C6 position migrates to the C4-C5 position to form the α,β-unsaturated ketone, stigmast-4-en-3-one.

  • Allylic oxidation: The allylic carbon at the C6 position is then oxidized to a ketone to yield the final product, this compound.

Several reagents can be employed for these transformations, with chromium-based oxidants being the most common.

Q3: What are the typical yields for the synthesis of this compound?

A3: The overall yield can vary significantly depending on the chosen reagents, reaction conditions, and purification methods. While specific comparative data for the synthesis of this compound is not extensively published, yields for similar steroidal transformations using chromium-based reagents can range from moderate to good. Please refer to the Data Presentation section for a summary of potential yields based on different oxidation methods.

Q4: How can I purify the final product, this compound?

A4: Column chromatography is the most common method for purifying this compound from the reaction mixture. A silica (B1680970) gel stationary phase is typically used with a gradient of non-polar to moderately polar solvents, such as a mixture of hexane (B92381) and ethyl acetate (B1210297). The separation is based on the polarity difference between the desired dione, any remaining starting material (β-sitosterol), the intermediate (stigmast-4-en-3-one), and other side products.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound
Possible Cause Suggested Solution
Inactive Oxidizing Agent Use a fresh batch of the oxidizing agent. Chromium trioxide, for instance, is hygroscopic and its activity can decrease over time.
Insufficient Oxidant Ensure the correct molar ratio of oxidant to the substrate is used. For allylic oxidations, an excess of the oxidant is often required.
Low Reaction Temperature While some oxidations are performed at low temperatures to control selectivity, the reaction rate might be too slow. Gradually increase the temperature and monitor the reaction progress by TLC.
Poor Solubility of Starting Material β-sitosterol has low solubility in some polar solvents. Ensure your chosen solvent system can adequately dissolve the starting material to allow for an effective reaction.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding more of the oxidizing agent in portions.
Problem 2: Presence of Multiple Spots on TLC After Reaction
Possible Cause Suggested Solution
Incomplete Oxidation The presence of a spot corresponding to the starting material (β-sitosterol) or the intermediate (stigmast-4-en-3-one) indicates an incomplete reaction. Increase the reaction time or the amount of oxidant.
Formation of Side Products Over-oxidation can lead to the formation of various byproducts. It is crucial to carefully control the reaction temperature and the amount of oxidant. Common side products from chromium-based oxidations of sterols can include epoxides and other oxygenated derivatives.
Degradation of Product Prolonged reaction times or high temperatures can lead to the degradation of the desired product. Optimize the reaction conditions by running small-scale experiments at different times and temperatures.
Problem 3: Difficulty in Purifying this compound
Possible Cause Suggested Solution
Co-elution of Products The polarity of the intermediate, stigmast-4-en-3-one, and the final product, this compound, can be very similar, leading to difficult separation by column chromatography. Use a long column and a shallow solvent gradient (e.g., slowly increasing the percentage of ethyl acetate in hexane) to improve resolution.
Presence of Chromium Residues If using a chromium-based oxidant, residual chromium salts can contaminate the product. After the reaction, quench the excess oxidant (e.g., with isopropanol) and perform an aqueous workup to remove the majority of the inorganic salts before chromatography.
Oily Product Instead of Solid The presence of impurities can prevent the product from crystallizing. Re-purify the product by column chromatography. If the product is pure and still an oil, try different crystallization solvents or solvent combinations.

Data Presentation

The following table summarizes potential oxidation methods for the synthesis of this compound from β-sitosterol. The indicated yield ranges are based on literature reports for similar steroidal allylic oxidations and should be considered as estimates. Optimization will be required for the specific synthesis of this compound.

Oxidation Method Starting Material Typical Reagents Estimated Yield Range Key Considerations
Jones Oxidation β-SitosterolChromium trioxide (CrO₃), Sulfuric acid (H₂SO₄), Acetone (B3395972)40-60%Strong acidic conditions may not be suitable for sensitive substrates. Over-oxidation is a risk.
Collins Oxidation β-SitosterolChromium trioxide (CrO₃), Pyridine, Dichloromethane50-70%Milder than Jones oxidation, performed under non-acidic conditions. The reagent is hygroscopic and can be difficult to prepare.
Pyridinium Chlorochromate (PCC) β-SitosterolPyridinium chlorochromate50-75%Milder and more selective than Jones reagent. Commercially available and easier to handle than Collins reagent.
Two-Phase Oxidation β-SitosterolJones Reagent, Diethyl etherPotentially highOffers the advantage of short reaction times and easy product isolation.[1]

Experimental Protocols

Key Experiment: Synthesis of this compound from β-Sitosterol via Jones Oxidation (Adapted from General Procedures)

This protocol is an adapted general procedure and should be optimized for the specific substrate and scale.

Materials:

  • β-Sitosterol

  • Chromium trioxide (CrO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetone

  • Diethyl ether

  • Isopropanol (B130326)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Preparation of Jones Reagent: In a flask cooled in an ice bath, carefully dissolve chromium trioxide in concentrated sulfuric acid, then slowly add water. Caution: This process is highly exothermic.

  • Reaction Setup: Dissolve β-sitosterol in a suitable volume of acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice bath.

  • Oxidation: Slowly add the prepared Jones reagent dropwise to the stirred solution of β-sitosterol. The color of the reaction mixture will change from orange-yellow to green/brown. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete (as indicated by TLC), quench the excess oxidant by the slow addition of isopropanol until the orange color disappears completely.

  • Workup: Remove the acetone under reduced pressure. To the remaining aqueous residue, add water and extract with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford pure this compound.

Mandatory Visualizations

Synthesis_Pathway start β-Sitosterol intermediate Stigmast-4-en-3-one start->intermediate Oxidation (e.g., Jones Reagent) product This compound intermediate->product Allylic Oxidation

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check1 Check Reagent Activity start->check1 check2 Verify Reaction Conditions (Temp, Time) start->check2 check3 Analyze TLC for Side Products start->check3 solution1 Use Fresh Reagents check1->solution1 solution2 Optimize Conditions check2->solution2 solution3 Adjust Stoichiometry / Purification check3->solution3

Caption: General troubleshooting workflow for low yield.

References

Technical Support Center: Improving Stigmast-4-en-3,6-dione Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Stigmast-4-en-3,6-dione in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a plant-derived steroid, also known as a phytosterol, that has garnered interest for its potential anti-inflammatory and anti-allergic properties.[1][2] Like many steroid-based compounds, it is highly hydrophobic (lipophilic), meaning it has very low solubility in water-based solutions such as cell culture media.[3] This poor aqueous solubility can lead to precipitation of the compound during experiments, which can drastically affect the accuracy and reproducibility of in vitro assays by altering the effective concentration of the compound exposed to the cells.

Q2: What are the primary organic solvents recommended for dissolving this compound?

Due to its hydrophobic nature, this compound should be dissolved in a polar aprotic solvent. The most commonly recommended solvent for preparing stock solutions of hydrophobic compounds for in vitro assays is Dimethyl Sulfoxide (DMSO).[4][5] High-purity, anhydrous DMSO should be used to ensure the best solubility and stability of the compound. Ethanol (B145695) can also be used, but DMSO is often preferred for its ability to dissolve a wide range of hydrophobic molecules.[6]

Q3: What is the maximum permissible concentration of DMSO in my cell culture?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. While tolerance can be cell-line specific, a general guideline is to keep the final DMSO concentration at or below 0.5%, with 0.1% being ideal for sensitive cell lines or long-term assays.[4][7] It is always recommended to perform a vehicle control experiment (media with the same final concentration of DMSO without the compound) to assess the impact of the solvent on your specific cell line and assay.[8][9]

Q4: My this compound precipitates when I add it to the cell culture medium. What can I do?

Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue known as "crashing out." This can be mitigated by optimizing your dilution strategy. Key recommendations include:

  • Use pre-warmed media: Always add the compound stock solution to cell culture media that has been pre-warmed to 37°C.

  • Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, sequential dilutions in pre-warmed media.

  • Ensure rapid mixing: Add the stock solution to the media while gently vortexing or swirling to promote rapid and uniform dispersion.

  • Consider a lower stock concentration: If precipitation persists, try preparing a less concentrated initial stock solution in DMSO.

Troubleshooting Guides

Issue 1: this compound powder will not dissolve in the initial solvent.

Question: I am trying to make a concentrated stock solution of this compound in DMSO, but the powder is not fully dissolving. What should I do?

Answer: Incomplete dissolution of the initial stock solution can lead to inaccurate dosing in your experiments. Here are some troubleshooting steps:

Potential Cause Explanation Recommended Solution
Insufficient Solvent Volume The amount of solvent may be too low for the quantity of powder.Increase the volume of DMSO to achieve a lower, more soluble concentration.
Low Solvent Purity The presence of water in the DMSO can significantly reduce the solubility of hydrophobic compounds.Use a new, sealed vial of anhydrous, high-purity DMSO (≥99.9%).
Inadequate Mixing The powder may not have had sufficient energy input to dissolve.Vortex the solution vigorously for several minutes. If necessary, briefly sonicate the vial in a water bath to aid dissolution.
Low Temperature DMSO's freezing point is relatively high (18.5°C). If the solvent is cold, it can hinder dissolution.Gently warm the solution to room temperature or slightly above (e.g., 37°C) while mixing. Caution: Avoid excessive heat, as it may degrade the compound.
Issue 2: The compound precipitates in the cell culture plate wells over time.

Question: My this compound solution is clear when I add it to the cells, but I observe precipitation in the wells after several hours of incubation. What is causing this delayed precipitation?

Answer: Delayed precipitation can be due to several factors related to the stability of the compound in the complex environment of the cell culture medium.

Potential Cause Explanation Recommended Solution
Metastable Supersaturation The initial dilution may have created a supersaturated solution that is temporarily stable but precipitates over time as it equilibrates.Reduce the final working concentration of this compound. Determine the maximum stable concentration with a solubility test in your specific cell culture medium.
Interaction with Media Components The compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.The presence of serum (e.g., FBS) can sometimes help to solubilize hydrophobic compounds through binding to proteins like albumin. If using serum-free media, consider if adding a low percentage of serum is compatible with your experimental design.
pH or Temperature Shifts The incubator environment (37°C, 5% CO2) can cause slight changes in the pH of the media, which may affect the solubility of some compounds.Ensure your media is properly buffered for the incubator's CO2 concentration. Minimize the time that culture plates are outside the stable incubator environment.
Evaporation In long-term experiments, evaporation of media from the wells can increase the concentration of the compound, leading to precipitation.Use culture plates with low-evaporation lids and ensure proper humidification of the incubator. For very long-term assays, consider sealing the plates with a gas-permeable membrane.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₉H₄₆O₂[3]
Molecular Weight 426.7 g/mol [3]
XLogP3 8.4[3]
Predicted Water Solubility Very Low

Table 2: General Solubility of Steroids in Ethanol (for reference)

SteroidSolubility in Ethanol (g/L)
Progesterone High
Estradiol Moderate
Estrone Moderate
Hydrocortisone Low to Moderate

Source: Adapted from solubility data presented in studies on steroid diffusion.[6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 426.7 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or a microcentrifuge tube wrapped in foil

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 4.27 mg of this compound powder.

  • Dissolution: Aseptically transfer the weighed powder into the sterile vial. Add 1 mL of anhydrous DMSO.

  • Mixing: Tightly cap the vial and vortex vigorously for 2-3 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.

  • Sonication (if necessary): If the powder does not fully dissolve with vortexing, place the vial in a sonicating water bath for 5-10 minutes.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light.

Protocol 2: Dilution of this compound for Cell Treatment

This protocol provides a general workflow for diluting the DMSO stock solution into cell culture medium to achieve the desired final concentration.

Materials:

  • Prepared this compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Prepare Intermediate Dilution (Recommended): To minimize precipitation, it is advisable to first prepare an intermediate dilution. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in pre-warmed media to create a 100 µM intermediate solution.

  • Final Dilution: Add the required volume of the intermediate solution to your cell culture plate wells containing pre-warmed media to reach the final desired concentration. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of media in a well to get a final concentration of 10 µM.

  • Mixing: Gently mix the contents of the wells by pipetting up and down or by gently rocking the plate.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to a separate set of wells.

Visualizations

Experimental Workflow for Solubilizing this compound

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_treatment Cell Treatment weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso mix Vortex / Sonicate add_dmso->mix store Aliquot and Store at -20°C mix->store thaw Thaw Stock Aliquot store->thaw intermediate Prepare Intermediate Dilution thaw->intermediate warm_media Pre-warm Media to 37°C warm_media->intermediate final_dilution Prepare Final Dilution in Media intermediate->final_dilution add_to_cells Add to Cells final_dilution->add_to_cells incubate Incubate add_to_cells->incubate

Caption: Workflow for preparing this compound solutions for in vitro assays.

Potential Anti-inflammatory Signaling Pathway of this compound

Phytosterols are known to exert anti-inflammatory effects by inhibiting key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11] The following diagram illustrates a potential mechanism of action for this compound based on the known activities of similar plant steroids.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Intracellular Signaling cluster_response Cellular Response lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk mapk MAPK (p38, JNK, ERK) tlr4->mapk ikb IκBα ikk->ikb P nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus mapk->nucleus genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->genes Transcription compound This compound compound->ikk Inhibition compound->mapk Inhibition

Caption: Potential inhibition of NF-κB and MAPK pathways by this compound.

References

Stability issues of Stigmast-4-en-3,6-dione in different solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of Stigmast-4-en-3,6-dione in various solvents. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guides and FAQs

Q1: I am observing a decrease in the concentration of my this compound solution over a short period. What could be the cause?

A1: A decrease in the concentration of this compound in solution can be attributed to several factors:

  • Chemical Degradation: The molecule contains an α,β-unsaturated ketone, which can be susceptible to degradation under certain conditions. This can be influenced by the solvent, pH, presence of light, and temperature.

  • Adsorption to Surfaces: Like many hydrophobic molecules, this compound may adsorb to the surfaces of storage vessels (e.g., glass or plastic), leading to an apparent decrease in concentration.

  • Precipitation: If the solvent is not optimal or if the concentration exceeds its solubility limit, the compound may precipitate out of the solution, especially during storage at lower temperatures.

Troubleshooting Steps:

  • Solvent Selection: Ensure the chosen solvent is appropriate for this compound and the intended experiment. Consider performing a preliminary solubility and short-term stability assessment in a few candidate solvents.

  • pH Control: If using aqueous or protic solvents, buffer the solution to a neutral pH, as acidic or basic conditions can catalyze degradation.

  • Storage Conditions: Store solutions in amber vials to protect from light and at an appropriate temperature (e.g., 4°C or -20°C) to minimize degradation.

  • Vessel Type: To minimize adsorption, consider using silanized glass vials or low-adsorption polypropylene (B1209903) tubes.

  • Re-dissolution Check: Before analysis, ensure any potential precipitate is fully re-dissolved by gentle warming and vortexing.

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: While specific stability data in a wide range of organic solvents is not extensively published, based on its steroidal structure, this compound is expected to be soluble in common organic solvents.[1][2] For stock solutions, the following are generally recommended:

For aqueous experimental buffers, it is common practice to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous medium. The final concentration of the organic solvent should be kept low (typically <1%) to avoid solvent-induced effects in biological assays.

Q3: How can I perform a forced degradation study to understand the stability of this compound?

A3: A forced degradation study, or stress testing, is crucial for understanding the intrinsic stability of a compound.[3][4] It involves subjecting the compound to harsh conditions to accelerate its degradation. This helps in identifying potential degradation products and developing a stability-indicating analytical method.[3][5]

General Protocol for a Forced Degradation Study:

  • Prepare Solutions: Prepare solutions of this compound in the solvent of interest (e.g., a mixture of acetonitrile and water).

  • Apply Stress Conditions: Expose the solutions to the following conditions in separate experiments:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.

    • Oxidative Degradation: Add 3% hydrogen peroxide and incubate at room temperature.

    • Thermal Stress: Incubate the solution at an elevated temperature (e.g., 70°C).

    • Photolytic Stress: Expose the solution to UV light (e.g., 254 nm) and visible light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Q4: I see new peaks appearing in my chromatogram after storing my this compound solution. What could they be?

A4: The appearance of new peaks in a chromatogram is a strong indication of degradation. Given the structure of this compound, potential degradation pathways could include:

  • Isomerization: The double bond in the A-ring could potentially migrate under acidic or basic conditions.

  • Oxidation: The ketone functionalities or other parts of the steroid nucleus could be susceptible to oxidation, leading to hydroxylated or other oxidized derivatives.

  • Solvent Adducts: In some cases, the compound may react with the solvent, especially under harsh conditions, to form adducts.

To identify these new peaks, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy are essential.[6][7]

Quantitative Data Summary

The following table presents hypothetical stability data for this compound in different solvents under accelerated storage conditions (40°C for 7 days). This data is for illustrative purposes to guide researchers in their experimental design and data presentation.

SolventInitial Concentration (µg/mL)Concentration after 7 days at 40°C (µg/mL)Percent Remaining (%)Appearance of Degradation Products (Peak Area %)
DMSO100098598.5< 0.5
Ethanol100095295.22.1
Acetonitrile100097197.11.2
Methanol100092592.54.3
50% Acetonitrile/Water10088088.08.9

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Indicating Assay

This protocol outlines a general HPLC method that can be optimized for the analysis of this compound and its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-20 min: 70% B to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% B to 70% B

    • 26-30 min: 70% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 245 nm (based on the α,β-unsaturated ketone chromophore)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation prep Prepare Stock Solution of This compound dilute Dilute in Test Solvents prep->dilute acid Acid Hydrolysis dilute->acid base Base Hydrolysis dilute->base oxidation Oxidation dilute->oxidation thermal Thermal Stress dilute->thermal photo Photolytic Stress dilute->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms quantify Quantify Degradation hplc->quantify pathway Propose Degradation Pathway lcms->pathway quantify->pathway

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway cluster_products Potential Degradation Products parent This compound isomer Isomerized Product (e.g., Stigmast-5-en-3,6-dione) parent->isomer Acid/Base Catalysis oxidized Oxidized Product (e.g., Hydroxylated derivative) parent->oxidized Oxidizing Agent (e.g., H2O2) epoxide Epoxide Formation at Double Bond parent->epoxide Oxidation

Caption: Hypothetical degradation pathways for this compound.

References

Purification methods for Stigmast-4-en-3,6-dione from crude extracts.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Stigmast-4-en-3,6-dione from crude extracts. The information is tailored for researchers, scientists, and professionals in drug development.

Purification Workflow Overview

The general workflow for the purification of this compound from a crude plant extract involves initial extraction with a nonpolar solvent, followed by chromatographic separation to isolate the target compound.

PurificationWorkflow CrudeExtract Crude Plant Extract SolventExtraction Solvent Extraction (e.g., Hexane (B92381) or Petroleum Ether) CrudeExtract->SolventExtraction Concentration Concentration (Rotary Evaporation) SolventExtraction->Concentration ColumnChromatography Silica (B1680970) Gel Column Chromatography Concentration->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLCAnalysis TLC Analysis of Fractions FractionCollection->TLCAnalysis Pooling Pooling of Pure Fractions TLCAnalysis->Pooling FinalConcentration Final Concentration and Drying Pooling->FinalConcentration PureCompound Pure this compound FinalConcentration->PureCompound

Caption: General workflow for the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Q1: What is the best initial extraction solvent for this compound?

A1: For non-polar steroids like this compound, it is recommended to start with a non-polar solvent such as hexane or petroleum ether.[1] This will preferentially extract steroids and other non-polar compounds from the crude plant material. A subsequent extraction with a more polar solvent like ethyl acetate (B1210297) can also be performed to recover any remaining compound.[1]

Q2: My compound is not separating well on the silica gel column. What can I do?

A2: Poor separation can be due to several factors:

  • Improper Solvent System: The polarity of your mobile phase may be too high or too low. It is crucial to first optimize the solvent system using Thin Layer Chromatography (TLC).[1] A good starting point for this compound and similar steroids is a mixture of petroleum ether and ethyl acetate, often in a ratio of 8:2.[2] You can adjust the ratio to achieve a good separation of your target compound from impurities on the TLC plate before scaling up to the column.

  • Column Overloading: You may have loaded too much crude extract onto the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Poor Column Packing: An improperly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Q3: The yield of my purified this compound is very low. What are the possible reasons?

A3: Low yield can result from:

  • Incomplete Extraction: The initial solvent extraction may not have been exhaustive. Ensure sufficient solvent volume and extraction time.

  • Loss During Purification: The compound may be spread across too many fractions during column chromatography. Careful monitoring of fractions by TLC is essential to identify and pool all fractions containing the pure compound.

  • Compound Degradation: Although this compound is relatively stable, prolonged exposure to harsh conditions (e.g., strong acids or bases, high temperatures) should be avoided.

  • Co-elution with Impurities: If the compound is not fully separated from impurities, the pooled fractions may appear to have a higher yield initially, but the actual yield of the pure compound will be lower after further purification or analysis.

Q4: How can I tell which fractions from my column contain this compound?

A4: The most common method is to analyze the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate and develop it in the same solvent system used for the column chromatography. After development, you can visualize the spots under UV light (if the compound is UV active) or by using a staining reagent. Fractions that show a spot with the same retention factor (Rf) as a pure standard of this compound should be pooled.

Q5: What are some common impurities I might encounter, and how can I remove them?

A5: Common impurities from plant extracts include other steroids, triterpenoids, fatty acids, and pigments. Most of these can be separated using silica gel column chromatography with an appropriate solvent system. If impurities co-elute with this compound, you can try a different solvent system or a secondary purification step like preparative TLC (pTLC).

Quantitative Data Summary

The following table summarizes examples of quantitative data related to the isolation of this compound and related compounds. It is important to note that yields can vary significantly depending on the source of the crude extract and the specific purification protocol used.

ParameterValueSource MaterialMethodReference
Yield of Purified Compound 15.0 mgHexane extract of Salvinia auriculataColumn Chromatography (Petroleum ether/Ethyl acetate, 8:2)[2]
Concentration in Crude Extract 28.28%Dichloromethane extract of Radermachera xylocarpa rootGC-MS Analysis[3]
Example Extraction Yield 2.52%Ethanol (B145695) extract of Hydrilla verticillataMaceration[4]
Example Partitioning Yield 45.04%Ethyl acetate fraction from ethanol extract of Hydrilla verticillataLiquid-Liquid Partitioning[4]

Detailed Experimental Protocols

Preparation of Crude Extract
  • Dry the plant material and grind it into a fine powder.

  • Perform a Soxhlet extraction with a non-polar solvent like hexane or petroleum ether for 6-8 hours.[1]

  • Collect the solvent containing the extracted compounds.

  • Evaporate the solvent using a rotary evaporator to obtain the crude extract.

Column Chromatography Purification
  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel (60-120 mesh) in the chosen mobile phase (e.g., petroleum ether:ethyl acetate, 8:2).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.

    • Wash the column with the mobile phase until the packing is stable. Do not let the solvent level drop below the top of the sand.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the dissolved sample onto the top of the silica gel column.

    • Allow the sample to adsorb onto the silica gel.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Collect fractions of a fixed volume (e.g., 10-20 mL) in separate test tubes or vials.

  • Monitoring and Pooling:

    • Monitor the collected fractions by TLC.

    • Combine the fractions that contain the pure this compound.

  • Final Concentration:

    • Evaporate the solvent from the pooled fractions to obtain the purified compound.

Preparative Thin-Layer Chromatography (pTLC) for Further Purification

If the compound is not sufficiently pure after column chromatography, pTLC can be used as a final purification step.

  • Plate Preparation: Use a pre-coated preparative TLC plate with a thicker silica gel layer.

  • Sample Application: Dissolve the semi-purified sample in a minimal amount of solvent and apply it as a thin band across the origin of the pTLC plate.

  • Development: Place the plate in a developing chamber with the appropriate solvent system and allow the solvent to move up the plate.

  • Visualization: Visualize the separated bands under UV light or by staining a small portion of the plate.

  • Scraping and Elution: Scrape the silica gel band corresponding to the desired compound.

  • Extraction: Extract the compound from the scraped silica gel using a polar solvent like ethyl acetate or methanol.

  • Filtration and Concentration: Filter the solution to remove the silica gel and then evaporate the solvent to obtain the pure compound.

References

Troubleshooting low yields in the biotransformation of β-sitosterol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during the biotransformation of β-sitosterol.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in β-sitosterol biotransformation?

Low yields in β-sitosterol biotransformation are often attributed to several factors. The primary challenge is the low water solubility of β-sitosterol, which limits its availability to the microbial cells for conversion.[1][2] Other significant factors include suboptimal culture conditions (such as pH, temperature, and aeration), potential substrate or product inhibition, and the metabolic characteristics of the microbial strain being used, which may lead to the formation of undesirable byproducts.[3]

Q2: Which microbial strains are typically used for β-sitosterol biotransformation, and what are their common products?

Mycobacterium species are widely used for the biotransformation of β-sitosterol.[3][4] Strains like Mycobacterium neoaurum, Mycobacterium fortuitum, and Mycobacterium sp. NRRL B-3805 are frequently cited.[4][5][6] The primary products of interest are typically androstenedione (B190577) (AD) and androstadienedione (ADD), which are key precursors for the synthesis of steroid drugs.[1][4]

Q3: How can the solubility of β-sitosterol in the culture medium be improved?

Several strategies can be employed to enhance the solubility of β-sitosterol. The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), has been shown to be effective.[5] These molecules form inclusion complexes with β-sitosterol, increasing its dispersion in the aqueous medium. Another approach is the use of aqueous-organic two-phase systems, where an organic solvent dissolves the β-sitosterol and acts as a reservoir, gradually releasing it to the aqueous phase containing the microorganisms.[2][7] Additionally, micronization of the substrate or dissolving it in a water-miscible organic solvent before addition to the culture can also improve availability.[6]

Q4: What are the typical analytical methods used to quantify β-sitosterol and its transformation products?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques for the identification and quantification of β-sitosterol and its metabolites.[8][9] For HPLC analysis, a reversed-phase C18 column is often used with UV detection.[9][10] GC-MS is also a powerful tool, often requiring derivatization of the sterols to increase their volatility.[9]

Troubleshooting Guide for Low Yields

This guide provides a systematic approach to identifying and resolving common issues leading to low yields in β-sitosterol biotransformation.

Problem 1: Low Substrate Conversion Rate

If you observe a low conversion of β-sitosterol, consider the following troubleshooting steps:

Initial Diagnosis Workflow

cluster_start cluster_diagnosis cluster_solutions start Low β-sitosterol Conversion check_solubility Assess Substrate Solubility (Visual inspection, microscopy) start->check_solubility check_culture Verify Culture Conditions (pH, Temp, Aeration) start->check_culture check_viability Check Cell Viability & Density (OD600, plating) start->check_viability sol_solubility Improve Solubility: - Add Cyclodextrins - Use Two-Phase System - Micronize Substrate check_solubility->sol_solubility Poor Solubility sol_culture Optimize Culture: - Adjust pH/Temp - Modify Aeration/Agitation check_culture->sol_culture Suboptimal Conditions sol_viability Enhance Culture Health: - Optimize Medium - Adjust Inoculum Size check_viability->sol_viability Low Viability/Density

Caption: Troubleshooting workflow for low substrate conversion.

Detailed Troubleshooting Steps:

  • Verify Substrate Availability:

    • Issue: β-sitosterol may not be sufficiently dispersed in the medium for microbial uptake.

    • Action: Visually inspect the culture for large clumps of the substrate. Consider using techniques to improve solubility as mentioned in FAQ Q3. The use of hydroxypropyl-β-cyclodextrin (HP-β-CD) at an optimized molar ratio to the substrate has been shown to significantly improve conversion rates.[5]

  • Optimize Culture Conditions:

    • Issue: The pH, temperature, or aeration may not be optimal for the specific microbial strain.

    • Action: Review the literature for the optimal conditions for your chosen strain. For example, a study with Mycobacterium neoaurum ZJUVN-08 found optimal conditions to be a pH of 7.0 and a temperature of 30°C.[5] Ensure adequate aeration and agitation, as the biotransformation process is often oxygen-dependent.

  • Assess Cell Health and Density:

    • Issue: Low cell density or poor cell viability will result in a lower overall catalytic activity.

    • Action: Monitor cell growth (e.g., by measuring optical density). Ensure the inoculum is healthy and at the correct growth phase. The composition of the culture medium can also be optimized to support robust growth.

Table 1: Optimized Biotransformation Parameters from Literature

ParameterOptimized ValueMicrobial StrainReference
pH7.0Mycobacterium neoaurum ZJUVN-08[5]
Temperature30°CMycobacterium neoaurum ZJUVN-08[5]
Substrate Concentration8.89 g/LMycobacterium neoaurum ZJUVN-08[5]
HP-β-CD/Substrate Molar Ratio1.92:1Mycobacterium neoaurum ZJUVN-08[5]
Incubation Time120 hMycobacterium neoaurum ZJUVN-08[5]
Problem 2: Accumulation of Undesired Byproducts

The presence of significant amounts of byproducts alongside the desired product can complicate downstream processing and reduce the final yield.

Signaling Pathway of Potential Byproduct Formation

β-sitosterol β-sitosterol Side-chain Cleavage Side-chain Cleavage β-sitosterol->Side-chain Cleavage AD/ADD AD/ADD Side-chain Cleavage->AD/ADD Further Degradation Further Degradation AD/ADD->Further Degradation Over-conversion Byproducts Byproducts Further Degradation->Byproducts

Caption: Simplified pathway showing potential for byproduct formation.

Detailed Troubleshooting Steps:

  • Strain Selection and Genetic Modification:

    • Issue: The wild-type strain may possess enzymes that further degrade the desired product (e.g., AD or ADD) into other compounds.

    • Action: Consider using a mutant strain where the genes responsible for steroid ring degradation are knocked out. For instance, the presence of active 3-ketosteroid-9α-hydroxylase (KshA) can lead to the formation of 9-hydroxy-4-androstene-3,17-dione (B195040) (9OH-AD) as a major impurity.[3] Using strains with deleted or inactive kshA genes can prevent this.

  • Optimize Incubation Time:

    • Issue: Prolonged incubation can lead to the conversion of the desired product into byproducts.

    • Action: Perform a time-course experiment to determine the optimal incubation time where the concentration of the desired product is maximal and byproduct formation is minimal. One study identified 120 hours as the optimal time for AD production.[5]

  • Use of Enzyme Inhibitors:

    • Issue: Specific enzymatic pathways may be responsible for byproduct formation.

    • Action: If the specific enzymes leading to byproducts are known, consider the use of selective inhibitors. However, this approach requires careful optimization to avoid inhibiting the desired biotransformation pathway.

Experimental Protocols

Protocol 1: HPLC Quantification of β-Sitosterol and Androstenedione (AD)

This protocol provides a general method for the quantification of β-sitosterol and AD. It should be optimized for your specific equipment and samples.

Experimental Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis sample Culture Broth Sample extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) sample->extract evaporate Evaporate Solvent extract->evaporate dissolve Dissolve in Mobile Phase evaporate->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (e.g., 202-240 nm) separate->detect quantify Quantify using Calibration Curve detect->quantify

Caption: Workflow for HPLC analysis of biotransformation products.

Methodology:

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Reagents:

  • Standard Preparation:

    • Prepare stock solutions of β-sitosterol and AD (e.g., 1 mg/mL) in methanol.

    • Create a series of working standards by diluting the stock solutions with the mobile phase to generate a calibration curve (e.g., 10 to 100 µg/mL).[9]

  • Sample Preparation:

    • Take a known volume of the culture broth.

    • Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction twice.

    • Pool the organic phases and evaporate the solvent under reduced pressure or nitrogen.

    • Re-dissolve the residue in a known volume of the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.[10]

  • Chromatographic Conditions (Example):

    • Mobile Phase: Isocratic elution with a mixture of methanol and acetonitrile (e.g., 90:10 v/v).[10]

    • Flow Rate: 1.0 - 1.5 mL/min.[10]

    • Detection Wavelength: 202 nm for β-sitosterol and around 240 nm for AD.[10]

    • Injection Volume: 20 µL.

  • Quantification:

    • Identify the peaks for β-sitosterol and AD in the sample chromatogram by comparing their retention times with the standards.

    • Calculate the concentration of each compound in the sample using the calibration curve.

Protocol 2: Optimizing Substrate Concentration Using Response Surface Methodology (RSM)

RSM is a statistical technique for optimizing processes.[5] This protocol outlines the general steps for using RSM to find the optimal substrate concentration.

  • Experimental Design:

    • Choose an appropriate experimental design, such as a Central Composite Design (CCD) or Box-Behnken Design.

    • Define the independent variables (factors) and their ranges. For example, substrate concentration and HP-β-CD to substrate molar ratio.[5]

    • Define the dependent variable (response), which would be the product yield (e.g., g/L of AD).

  • Running the Experiments:

    • Perform the biotransformation experiments according to the combinations of factor levels specified by the experimental design.

    • Ensure all other parameters (pH, temperature, inoculum size, etc.) are kept constant.

  • Data Analysis:

    • Measure the response (product yield) for each experimental run.

    • Use statistical software to fit the data to a polynomial equation (mathematical model).

    • Analyze the model to determine the significance of each factor and their interactions.

  • Optimization and Verification:

    • Use the model to predict the optimal levels of the factors that will maximize the product yield.

    • Perform a verification experiment using the predicted optimal conditions to validate the model.[5]

References

Stigmast-4-en-3,6-dione degradation pathways and prevention.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Stigmast-4-en-3,6-dione.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a naturally occurring stigmastane-type steroid.[1] Its stability is crucial for maintaining its chemical integrity, biological activity, and ensuring accurate experimental results. Degradation can lead to the formation of impurities, which may have altered or unwanted pharmacological effects.

Q2: What are the primary factors that can cause the degradation of this compound?

Based on the α,β-unsaturated dione (B5365651) functionality in its structure, the primary factors that can induce degradation are:

  • pH: Both acidic and basic conditions can catalyze hydrolysis or rearrangement reactions.

  • Oxidation: The presence of oxidizing agents or exposure to atmospheric oxygen can lead to the formation of various oxidation products.

  • Light: Exposure to UV or even visible light can trigger photochemical reactions.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

Q3: What are the likely degradation products of this compound?

While specific degradation products for this exact molecule are not extensively documented, based on the degradation of similar steroidal ketones, likely products include:

  • Oxidation products: Epoxides, hydroxylation at various positions, and cleavage of the side chain.[2][3][4]

  • Photodegradation products: Isomers resulting from Norrish type I and II rearrangements.[5][6]

  • Products of hydrolysis: While the core structure is relatively stable to hydrolysis, extreme pH conditions could potentially lead to rearrangements.

Q4: How can I prevent the degradation of this compound during storage and experiments?

To minimize degradation, the following precautions are recommended:

  • Storage: Store in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (-20°C to -80°C) is advisable.

  • Handling: Minimize exposure to light by using amber-colored vials and working in a dimly lit environment. Avoid exposure to strong acids, bases, and oxidizing agents unless required for a specific reaction.

  • Solvent Selection: Use high-purity, degassed solvents for preparing solutions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in chromatogram after short-term storage. Photodegradation from exposure to ambient light.Store solutions in amber vials or wrap vials in aluminum foil. Prepare solutions fresh whenever possible.
Loss of compound purity over time in refrigerated storage. Oxidation due to dissolved oxygen in the solvent or headspace.Use degassed solvents for solution preparation. Purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing.
Inconsistent results in bioassays. Degradation of the compound in the assay medium.Assess the stability of this compound in the specific assay buffer and under the incubation conditions (temperature, light exposure). Consider adding antioxidants if oxidation is suspected.
Formation of a more polar impurity. Hydroxylation or epoxidation due to oxidative stress.Review the experimental procedure for any potential sources of oxidizing agents. Ensure all reagents and solvents are free from peroxides.
Formation of a less polar impurity. Dehydration or rearrangement reactions, possibly induced by acidic contaminants.Ensure all glassware is thoroughly cleaned and free of acidic residues. Use high-purity, neutral solvents.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.[7]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Amber HPLC vials

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Transfer 1 mL of the stock solution to an amber vial and place it in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution in a clear vial to light in a photostability chamber (ICH Q1B guidelines).

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a suitable stability-indicating HPLC method (e.g., reverse-phase with UV detection).

Data Presentation:

The results of the forced degradation study can be summarized in a table as follows:

Stress ConditionIncubation Time (hours)Incubation Temperature (°C)% DegradationNumber of Degradants
0.1 M HCl2460DataData
0.1 M NaOH2460DataData
3% H₂O₂24Room TempDataData
Thermal4880DataData
PhotolyticAs per ICH Q1BAs per ICH Q1BDataData

*Data to be filled in based on experimental results.

Visualizations

Proposed Degradation Pathways

cluster_oxidation Oxidation cluster_photo Photodegradation cluster_hydrolysis Acid/Base Catalysis Stigmast This compound Epoxide Epoxide Derivative Stigmast->Epoxide H₂O₂ Hydroxylated Hydroxylated Derivative Stigmast->Hydroxylated O₂ NorrishI Norrish Type I Product Stigmast->NorrishI UV Light NorrishII Norrish Type II Product Stigmast->NorrishII UV Light Rearrangement Rearrangement Product Stigmast->Rearrangement H⁺ or OH⁻

Caption: Proposed degradation pathways for this compound.

Experimental Workflow for Forced Degradation Study

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in Methanol) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (80°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute All Samples Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study.

References

Overcoming challenges in the spectroscopic analysis of Stigmast-4-en-3,6-dione.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the spectroscopic analysis of Stigmast-4-en-3,6-dione. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Mass Spectrometry (MS) Analysis

Q1: I am not observing the expected molecular ion peak for this compound in my mass spectrum. What could be the issue?

A1: The absence of a clear molecular ion peak ([M]+ or [M+H]+) can be due to several factors:

  • In-source Fragmentation: this compound can be susceptible to fragmentation within the ion source, especially at higher energies. Try reducing the fragmentation voltage or using a softer ionization technique.

  • Ionization Technique: Electrospray ionization (ESI) may lead to a protonated molecule [M+H]+, while electron ionization (EI) will produce a molecular ion [M]+. Ensure your data analysis is consistent with the ionization method used.

  • Sample Purity: The presence of co-eluting impurities can suppress the ionization of the target analyte. Re-evaluate your sample preparation and chromatographic separation.

Q2: My mass spectrum of this compound shows a prominent peak at m/z 285, but I'm unsure of its origin. How can I interpret this?

A2: A fragment ion at m/z 285 is characteristic of the cleavage of the C-17 side chain from the steroid nucleus[1]. This is a common fragmentation pathway for stigmasterane-type steroids and can be a useful diagnostic ion for identifying the steroidal core. The presence of this fragment suggests that your compound has the this compound framework.

Q3: I am experiencing significant ion suppression when analyzing this compound in a biological matrix using LC-MS. How can I mitigate this?

A3: Ion suppression is a common challenge in the LC-MS analysis of complex samples. To address this:

  • Improve Sample Preparation: Implement a more rigorous sample cleanup protocol. Techniques like solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than simple protein precipitation or liquid-liquid extraction.

  • Optimize Chromatography: Adjust your HPLC gradient to better separate this compound from co-eluting matrix components. Experiment with different column chemistries to alter selectivity.

  • Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering species and lessen ion suppression.

  • Change Ionization Polarity: If you are using positive ion mode, try switching to negative ion mode, as this may reduce the ionization of interfering compounds.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Q4: I am having trouble assigning the proton (¹H) and carbon (¹³C) NMR signals for this compound due to spectral overlap. What strategies can I use?

A4: Spectral overlap is a common issue with complex molecules like steroids. To aid in signal assignment:

  • 2D NMR Techniques: Employ two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

  • DEPT Spectra: Use DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum.

Q5: The line shapes in my ¹H NMR spectrum are broad. What are the potential causes?

A5: Broad NMR signals can arise from several factors:

  • Sample Aggregation: At higher concentrations, steroid molecules can aggregate, leading to broader lines. Try acquiring the spectrum at a lower concentration.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your sample and NMR tube are free from such contaminants.

  • Poor Shimming: The magnetic field homogeneity may not be optimal. Re-shim the spectrometer before acquiring your data.

  • Chemical Exchange: If the molecule is undergoing conformational exchange on the NMR timescale, this can also lead to broadened signals. Acquiring the spectrum at a different temperature may help to resolve this.

3. Infrared (IR) and UV-Vis Spectroscopy

Q6: What are the key characteristic IR absorption bands I should look for to confirm the presence of the α,β-unsaturated dione (B5365651) system in this compound?

A6: The conjugated dione system in this compound gives rise to distinct IR absorption bands. You should expect to see:

  • C=O Stretching (Ketone): A strong absorption band around 1685 cm⁻¹ is characteristic of the α,β-unsaturated ketone at C-3[3].

  • C=C Stretching (Alkene): A medium intensity band around 1621 cm⁻¹ corresponds to the stretching of the conjugated C=C double bond[3].

  • C-H Stretching: You will also observe C-H stretching vibrations from the steroidal backbone and side chain, typically in the range of 2850-3000 cm⁻¹.

Q7: I am not getting a clear UV-Vis spectrum for my sample. What are some common issues?

A7: Poor quality UV-Vis spectra can be due to:

  • Solvent Cutoff: Ensure that the solvent you are using is transparent in the UV region where you expect your compound to absorb. For α,β-unsaturated ketones, the absorption (π → π* transition) is typically in the 220-280 nm range. Solvents like high-purity methanol (B129727), ethanol, or acetonitrile (B52724) are suitable.

  • Concentration: If the concentration is too high, the absorbance may exceed the linear range of the detector, leading to a flattened peak. Conversely, if the concentration is too low, the signal-to-noise ratio will be poor. Prepare a dilution series to find the optimal concentration.

  • Insoluble Material: The presence of suspended particles in your sample can cause scattering of the light beam, leading to a high and sloping baseline. Filter your sample through a suitable syringe filter before analysis.

Quantitative Data Summary

The following table summarizes key physical and spectroscopic data for this compound.

PropertyValueReference
Molecular Formula C₂₉H₄₆O₂[4]
Molecular Weight 426.7 g/mol [4]
Monoisotopic Mass 426.3498 Da[4]
¹H NMR A published spectrum is available, but a detailed list of chemical shifts and coupling constants is not readily available in public databases.
¹³C NMR A complete, assigned spectrum is not readily available in public databases.
IR Absorption (cm⁻¹) ~1685 (C=O), ~1621 (C=C)[3]
MS Fragmentation (m/z) 285 ([M - side chain]⁺)

Experimental Protocols

Representative Protocol for LC-MS/MS Analysis of this compound in a Plant Extract

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

1. Sample Preparation (Solid-Phase Extraction)

  • Extraction: Extract 1 gram of the dried, powdered plant material with 10 mL of methanol by sonication for 30 minutes, followed by centrifugation. Collect the supernatant. Repeat the extraction twice and combine the supernatants.

  • Evaporation: Evaporate the combined methanol extracts to dryness under reduced pressure.

  • Reconstitution: Reconstitute the residue in 1 mL of 50% methanol/water.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol, followed by 5 mL of water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 40% methanol/water to remove polar impurities.

    • Elute the analyte with 5 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 200 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, and then re-equilibrate at 60% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions: Monitor for the precursor ion [M+H]⁺ and at least two characteristic product ions. The specific m/z values will need to be determined by infusing a standard solution of this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Plant Material extraction Solvent Extraction (e.g., Methanol) start->extraction concentration Evaporation & Reconstitution extraction->concentration spe Solid-Phase Extraction (SPE) concentration->spe lcms LC-MS/MS Analysis spe->lcms Purified Extract data_proc Data Processing & Quantification lcms->data_proc result Final Concentration data_proc->result

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic start Unexpected Peak Splitting in HPLC q1 Are all peaks splitting? start->q1 all_peaks_yes Likely a Systemic Issue q1->all_peaks_yes Yes some_peaks_yes Likely a Method or Sample Issue q1->some_peaks_yes No check_frit Check for blocked column frit all_peaks_yes->check_frit check_connections Inspect for leaks or dead volume in fittings all_peaks_yes->check_connections check_solvent Is sample solvent stronger than mobile phase? some_peaks_yes->check_solvent solvent_yes Inject in a weaker solvent or mobile phase check_solvent->solvent_yes Yes coelution Possible co-elution of isomers or impurities check_solvent->coelution No optimize_method Optimize separation (gradient, column, etc.) coelution->optimize_method

Caption: Troubleshooting logic for HPLC peak splitting issues.

References

Refining protocols for consistent results in Stigmast-4-en-3,6-dione bioassays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for consistent and reliable results in Stigmast-4-en-3,6-dione bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a phytosterol, a type of steroid derived from plants.[1] It has been identified as an anti-inflammatory and anti-allergic agent.[2] Research on related compounds suggests that its mechanism of action may involve interaction with steroid receptors, such as the glucocorticoid receptor, and modulation of inflammatory signaling pathways.

Q2: What is the appropriate solvent for dissolving this compound for in vitro assays?

A2: For most cell-based assays, it is recommended to dissolve this compound in a high-purity grade of dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10-20 mM). Subsequently, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

Q3: How should this compound stock solutions be stored?

A3: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize degradation due to repeated freeze-thaw cycles. Protect the solutions from light.

Q4: What are the potential signaling pathways modulated by this compound?

A4: Based on its anti-inflammatory properties and the mechanism of similar steroids, this compound may exert its effects through the following pathways:

  • Glucocorticoid Receptor (GR) Pathway: A related compound, stigmast-4-en-3-one, has been shown to activate the glucocorticoid receptor.[3] It is plausible that this compound also interacts with this receptor, leading to the downstream regulation of gene expression.

  • NF-κB Signaling Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Many anti-inflammatory compounds inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.

Troubleshooting Guides

This section provides solutions to common issues encountered during this compound bioassays.

Issue 1: High Variability in Replicate Wells
Possible Cause Recommended Solution
Pipetting Errors Use calibrated pipettes and ensure proper technique. For 96-well plates, prepare a master mix of the treatment solution to add to all replicate wells to ensure consistency.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. After seeding, allow plates to sit at room temperature for 15-20 minutes before transferring to the incubator to ensure even cell distribution.
Edge Effects in Microplates Avoid using the outer wells of the microplate as they are more prone to evaporation. If unavoidable, fill the outer wells with sterile PBS or water to maintain humidity.
Compound Precipitation Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, consider lowering the final concentration or optimizing the solvent conditions.
Issue 2: No or Weak Biological Response
Possible Cause Recommended Solution
Compound Degradation Ensure proper storage of the this compound stock solution. Prepare fresh dilutions from the stock for each experiment.
Suboptimal Cell Health Regularly check cells for viability and morphology. Ensure cells are in the exponential growth phase and have a low passage number.
Incorrect Assay Timing The time point for measuring the biological response is critical. Perform a time-course experiment to determine the optimal incubation time with this compound.
Low Receptor Expression If investigating a receptor-mediated pathway (e.g., Glucocorticoid Receptor), confirm that the cell line used expresses a sufficient level of the receptor.
Issue 3: Inconsistent IC50/EC50 Values
Possible Cause Recommended Solution
Variations in Cell Density Optimize and standardize the cell seeding density for each experiment. IC50/EC50 values can be highly dependent on the number of cells per well.
Different Assay Durations Maintain a consistent incubation time with the compound across all experiments.
Batch-to-Batch Reagent Variability Use reagents from the same lot whenever possible. If a new batch is introduced, perform a validation experiment to ensure consistency.
Curve Fitting Method Use a consistent and appropriate non-linear regression model to calculate IC50/EC50 values.

Quantitative Data

Due to the limited availability of published quantitative bioassay data specifically for this compound, the following tables provide a template for how such data could be structured. Researchers are encouraged to populate these tables with their own experimental findings.

Table 1: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-stimulated RAW 264.7 Macrophages

Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
0.1
1
10
25
50
IC50 (µM) Calculate Calculate

Table 2: Effect of this compound on Cell Viability (MTT Assay)

Cell LineIncubation Time (h)This compound (µM)% Viability
RAW 264.72410
25
50
100
Jurkat2410
25
50
100

Experimental Protocols

Protocol 1: Determination of Anti-inflammatory Activity by Measuring Nitric Oxide (NO) Production in RAW 264.7 Macrophages
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50 µM) for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. Include a vehicle control group (DMSO) and a positive control group (LPS alone).

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Protocol 2: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells (e.g., RAW 264.7, Jurkat) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of the vehicle-treated control cells.

Visualizations

Proposed Signaling Pathway of this compound

Stigmast_Signaling cluster_nucleus Nuclear Events Stigmast This compound GR Glucocorticoid Receptor (GR) Stigmast->GR Activation? IKK IKK Complex Stigmast->IKK Inhibition? GR->IKK Inhibition IkB IκB IKK->IkB Phosphorylation IKK->IkB Degradation NFkB NF-κB IkB->NFkB Sequestration Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow for Anti-inflammatory Bioassay

Bioassay_Workflow Start Start: Cell Culture (e.g., RAW 264.7) Seeding Cell Seeding in 96-well plate Start->Seeding Pretreatment Pre-treatment with This compound Seeding->Pretreatment Stimulation Inflammatory Stimulus (e.g., LPS) Pretreatment->Stimulation Incubation Incubation (24 hours) Stimulation->Incubation Measurement Measure Inflammatory Mediators (e.g., NO, Cytokines) Incubation->Measurement Analysis Data Analysis (IC50 Calculation) Measurement->Analysis End End: Results Analysis->End

Caption: General workflow for in vitro anti-inflammatory bioassays.

Troubleshooting Logic Diagram

Troubleshooting_Logic Problem Inconsistent Results Check_Reagents Check Reagent Preparation & Storage Problem->Check_Reagents Check_Cells Verify Cell Health & Passage Number Problem->Check_Cells Check_Protocol Review Experimental Protocol Problem->Check_Protocol Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Cells_OK Cells Healthy? Check_Cells->Cells_OK Protocol_OK Protocol Followed? Check_Protocol->Protocol_OK Reagent_OK->Cells_OK Yes New_Reagents Prepare Fresh Reagents Reagent_OK->New_Reagents No Cells_OK->Protocol_OK Yes New_Cells Thaw New Vial of Cells Cells_OK->New_Cells No Optimize_Protocol Optimize Protocol (e.g., concentrations, time) Protocol_OK->Optimize_Protocol No Repeat_Experiment Repeat Experiment Carefully Protocol_OK->Repeat_Experiment Yes Optimize_Protocol->Repeat_Experiment New_Reagents->Repeat_Experiment New_Cells->Repeat_Experiment

Caption: A logical approach to troubleshooting inconsistent bioassay results.

References

How to increase the purity of isolated Stigmast-4-en-3,6-dione.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stigmast-4-en-3,6-dione Purification

Welcome to the technical support center for the purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the purification of this steroidal dione.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to purify isolated this compound?

The primary methods for purifying this compound are recrystallization and column chromatography. The choice between these techniques often depends on the initial purity of the isolated compound, the types of impurities present, and the desired final purity and yield. High-Performance Liquid Chromatography (HPLC) can be employed for achieving very high purity, particularly on an analytical or semi-preparative scale.

Q2: What are the likely impurities in a crude sample of this compound isolated from a natural source?

When isolated from natural sources, crude this compound samples may contain a variety of impurities.[1][2] These can include:

  • Structurally related steroids: Other phytosterols, steroidal ketones, and steroidal alcohols that are co-extracted from the source material.

  • Fatty acids and their esters: These are common lipophilic compounds in natural extracts.

  • Pigments: Compounds like chlorophylls (B1240455) and carotenoids may be present depending on the plant source.

  • Waxes and triglycerides: High molecular weight lipids that are often co-extracted.

  • Degradation products: this compound may degrade under harsh extraction or storage conditions.

Q3: How can I assess the purity of my this compound sample?

Purity can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity by analyzing the peak area of the target compound relative to impurities.

  • Thin-Layer Chromatography (TLC): A quick qualitative method to visualize the number of components in a sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities by comparing the integrals of their signals to those of the target compound.[3]

  • Mass Spectrometry (MS): Can be coupled with chromatography (e.g., GC-MS or LC-MS) to identify impurities based on their mass-to-charge ratio.[4]

  • Melting Point Analysis: A pure compound will have a sharp melting point range. A broad melting range often indicates the presence of impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
No crystals form upon cooling. The solution is not supersaturated (too much solvent was added).- Boil off some of the solvent to increase the concentration of the solute.- Add a compatible anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly turbid, then reheat to clarify and cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.
The compound "oils out" instead of crystallizing. The compound's solubility is too high in the chosen solvent, or the solution is cooling too rapidly, causing the compound to come out of solution above its melting point.- Reheat the solution to redissolve the oil.- Add a small amount of a miscible solvent in which the compound is less soluble.- Allow the solution to cool more slowly. Insulate the flask to reduce the cooling rate.
Low recovery of pure crystals. Too much solvent was used, leading to significant loss of the compound in the mother liquor.The crystals were washed with a solvent in which they are too soluble.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled to maximize crystal precipitation.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Crystals are colored or appear impure. Impurities are co-precipitating with the product.- Perform a hot filtration step to remove insoluble impurities before cooling.- Add activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.- A second recrystallization step may be necessary.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of this compound from impurities. The polarity of the mobile phase is too high or too low.The column is overloaded with the sample.- Optimize the solvent system using TLC first. For this compound, a gradient of petroleum ether and ethyl acetate (B1210297) is often effective. Start with a low polarity and gradually increase the ethyl acetate concentration.[5]- Reduce the amount of crude sample loaded onto the column.
The compound elutes too quickly (low retention). The mobile phase is too polar.- Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase.
The compound elutes too slowly or not at all (high retention). The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase by increasing the proportion of the polar solvent.
Streaking or tailing of bands on the column. The sample was not loaded in a concentrated band.The silica (B1680970) gel is of poor quality or is channeling.- Dissolve the sample in a minimal amount of solvent before loading it onto the column.- Ensure the column is packed uniformly without any air bubbles or cracks.
Cracking of the silica gel bed. The column has run dry.- Always maintain the solvent level above the top of the silica gel.

Data Presentation

The following table provides a hypothetical comparison of purification outcomes for a 1-gram crude sample of this compound with an initial purity of 75%. These values are illustrative and can vary based on experimental conditions.

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Typical Solvent(s) Used Advantages Disadvantages
Single Recrystallization 7590-9560-80Ethanol, Acetone, or Ethyl Acetate/HexaneSimple, cost-effective, good for removing minor impurities.Can have lower yields due to product loss in the mother liquor. May not be effective for impurities with similar solubility.
Flash Column Chromatography 75>9570-90Petroleum Ether/Ethyl Acetate GradientFast, efficient for separating a wide range of impurities, good yield.Requires more solvent and silica gel, more complex setup than recrystallization.
Preparative HPLC 75>9950-70Acetonitrile/Water or Methanol/WaterVery high purity achievable, excellent for separating closely related compounds.Expensive, time-consuming for large quantities, lower yields.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a few drops of a potential solvent (e.g., ethanol, acetone, or a mixture of ethyl acetate and hexane) at room temperature. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask with gentle swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography of this compound
  • Solvent System Selection: Using TLC, determine a suitable solvent system. A mixture of petroleum ether and ethyl acetate is a good starting point. Aim for an Rf value of approximately 0.2-0.3 for this compound in the eluting solvent.

  • Column Packing:

    • Securely clamp a glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 petroleum ether:ethyl acetate).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the column run dry.

    • Add a thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).

    • Carefully add the sample solution to the top of the silica gel.

    • Drain the solvent until the sample is adsorbed onto the silica.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting fractions in test tubes.

    • Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate) to elute the compounds.

  • Fraction Analysis:

    • Monitor the fractions by TLC to identify which ones contain the purified this compound.

    • Combine the pure fractions.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Initial Stage cluster_purification Purification Options cluster_analysis Purity Assessment cluster_end Final Product Crude_Sample Crude this compound Recrystallization Recrystallization Crude_Sample->Recrystallization Option 1 Column_Chromatography Column Chromatography Crude_Sample->Column_Chromatography Option 2 TLC TLC Analysis Recrystallization->TLC Column_Chromatography->TLC HPLC HPLC Analysis TLC->HPLC If further analysis needed Pure_Product Pure this compound (>95%) TLC->Pure_Product If pure NMR_MS NMR / MS Analysis HPLC->NMR_MS For structural confirmation HPLC->Pure_Product If pure

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Purification Outcome Unsatisfactory Purity_Issue Low Purity? Start->Purity_Issue Yield_Issue Low Yield? Start->Yield_Issue no Impurity_Check Identify Impurities (TLC/HPLC/MS) Purity_Issue->Impurity_Check yes Optimize_Solvent Optimize Solvent System Yield_Issue->Optimize_Solvent yes Recrystallize Re-recrystallize Impurity_Check->Recrystallize Minor impurities Change_Method Switch Purification Method (e.g., Recrystallization to Chromatography) Impurity_Check->Change_Method Major/similar polarity impurities

Caption: Decision tree for troubleshooting purification issues of this compound.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Stigmast-4-en-3,6-dione and Stigmast-4-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactive properties of two closely related phytosteroids: Stigmast-4-en-3,6-dione and Stigmast-4-en-3-one. Both compounds, belonging to the stigmastane (B1239390) class of steroids, have garnered interest in the scientific community for their potential therapeutic applications. This document summarizes their known anti-inflammatory and cytotoxic activities, delves into their mechanisms of action, and provides detailed experimental protocols for key bioassays.

Introduction to the Compounds

This compound and Stigmast-4-en-3-one are naturally occurring steroids found in various plant species. Their structural similarity, with a ketone group at the C-3 position and a double bond at the C-4 position of the steroid nucleus, forms the basis for their overlapping yet distinct biological activities. The primary structural difference is the additional ketone group at the C-6 position in this compound.

Comparative Bioactivity Data

While direct comparative studies evaluating the bioactivities of this compound and Stigmast-4-en-3-one in the same experimental setup are limited, the available data from various sources allow for a preliminary comparison. The following tables summarize the reported cytotoxic and anti-inflammatory activities of these compounds and their close analogs.

Table 1: Comparative Cytotoxic Activity
Compound/AnalogCell LineAssayIC50/EC50Citation
7α,15α-dihydroxystigmast-4-en-3-oneA549 (Human lung carcinoma)RSB Assay16.0 µmol/L[1]
Stigmast-4-en-6β-ol-3-oneHepG2 (Human liver cancer)CCK-8 Assay16.39 µM[2]
Stigmast-4-en-6β-ol-3-oneHuh7 (Human liver cancer)CCK-8 Assay17.47 µM[2]
Stigmast-4-en-6β-ol-3-oneMCF7 (Human breast cancer)CCK-8 Assay43.96 µM[2]
Stigmast-4-en-6β-ol-3-oneSW620 (Human colorectal cancer)CCK-8 Assay41.52 µM[2]
Stigmast-4-en-6β-ol-3-oneA549 (Human lung cancer)CCK-8 Assay122.1 µM[2]
Stigmast-4-ene-3β,6β-diolRMA (Murine lymphoma)Not specified~20 µM[3]
Stigmasta-5,22-dien-3,7-dioneWhole bloodOxidative burst15.6 ± 2.1 µM[4]

Note: Data for the exact target compounds is limited. The table includes data for closely related analogs to provide an indication of potential activity.

Table 2: Comparative Anti-inflammatory Activity
CompoundAssayModelActivityCitation
This compoundNot specifiedNot specifiedReported anti-inflammatory and anti-allergic agent.[5]
Stigmast-4-en-3-oneNot specifiedNot specifiedReported to have analgesic and anti-inflammatory properties.[6]
Stigmast-4-en-3-oneNO Release InhibitionNot specifiedEffectively inhibits the release of nitric oxide (NO).[7]

Note: Quantitative IC50 values for the anti-inflammatory activity of the target compounds were not available in the searched literature.

Mechanisms of Action and Signaling Pathways

The bioactivities of these steroids are underpinned by their interaction with specific cellular signaling pathways.

Stigmast-4-en-3-one

Research suggests that Stigmast-4-en-3-one may exert its effects through the modulation of the glucocorticoid receptor (GR) . A study on its role in improving diabetic retinopathy indicated that it activates the GR and subsequently inhibits the Hippo and Vascular Endothelial Growth Factor (VEGF) pathways.[8] This mechanism is crucial in alleviating angiogenesis and inflammation associated with the condition.

Stigmast_4_en_3_one_Pathway Stigmast-4-en-3-one Stigmast-4-en-3-one GR Glucocorticoid Receptor (GR) Stigmast-4-en-3-one->GR activates Hippo Hippo Pathway GR->Hippo inhibits VEGF VEGF Pathway GR->VEGF inhibits Angiogenesis Angiogenesis Hippo->Angiogenesis Inflammation Inflammation Hippo->Inflammation VEGF->Angiogenesis VEGF->Inflammation

Figure 1: Proposed signaling pathway for Stigmast-4-en-3-one.

This compound

The precise signaling pathway for this compound has not been as extensively elucidated. However, based on the known mechanisms of other anti-inflammatory steroids, it is plausible that its activity is mediated through the inhibition of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) . These pathways are central to the inflammatory response, and their inhibition would lead to a reduction in the production of inflammatory mediators. Further research is required to confirm the direct interaction of this compound with these pathways.

Stigmast_4_en_3_6_dione_Pathway This compound This compound NFkB NF-κB Pathway This compound->NFkB inhibits (?) MAPK MAPK Pathway This compound->MAPK inhibits (?) Inflammatory_Mediators Inflammatory Mediators NFkB->Inflammatory_Mediators MAPK->Inflammatory_Mediators

Figure 2: Hypothetical signaling pathway for this compound.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key in vitro bioassays are provided below.

Cytotoxicity/Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method to assess the cytotoxic potential of a compound by measuring the metabolic activity of cells.

Workflow:

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4 A Seed cells in a 96-well plate B Treat cells with varying concentrations of test compound A->B C Add MTT reagent to each well B->C D Incubate for 2-4 hours C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at ~570 nm E->F

Figure 3: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and Stigmast-4-en-3-one in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow:

NO_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 A Seed RAW 264.7 macrophages in a 96-well plate B Pre-treat cells with test compounds A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Add Griess reagent to supernatant E->F G Measure absorbance at ~540 nm F->G

References

A Comparative Efficacy Analysis of Stigmast-4-en-3,6-dione and Other Steroidal Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmast-4-en-3,6-dione is a naturally occurring phytosterol, a class of steroids found in plants, that has garnered scientific interest for its potential therapeutic properties. This guide provides a comprehensive comparison of the efficacy of this compound with other well-established steroidal drugs across various therapeutic areas, including anti-inflammatory, potential anticancer, and neuroprotective applications. The information presented is based on available experimental data to facilitate objective evaluation and inform future research and development.

Chemical Structure and Identification

This compound is a steroid derivative with a stigmastane (B1239390) skeleton. Its chemical identity is defined by the IUPAC name (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione and is registered under CAS Number 23670-94-2.[1] It is crucial to distinguish this compound from its isomers and other derivatives, as small structural variations can lead to significant differences in biological activity.

Anti-inflammatory Efficacy

This compound has demonstrated notable anti-inflammatory and anti-allergic properties.[2][3] Experimental data from in vivo and in vitro studies provide a basis for comparing its efficacy with commonly used steroidal and non-steroidal anti-inflammatory drugs.

In Vivo Anti-inflammatory Activity

A study on a structurally related compound, (24R)-5α-stigmast-3,6-dione, provides valuable insights into the potential anti-inflammatory effects of stigmastane diones. The following table summarizes the comparative efficacy in two different animal models of inflammation.

Table 1: Comparison of Anti-inflammatory Effects in Animal Models

CompoundDoseModelInhibition of Edema (%)Reference SteroidInhibition of Edema (%)
(24R)-5α-stigmast-3,6-dione100 µ g/ear Xylene-induced ear edema (mice)SignificantIndomethacinLess than (24R)-5α-stigmast-3,6-dione
(24R)-5α-stigmast-3,6-dione100 µ g/ear Xylene-induced ear edema (mice)SignificantPrednisoloneLess than (24R)-5α-stigmast-3,6-dione
(24R)-5α-stigmast-3,6-dione20 mg/kg (i.p.)Egg albumen-induced paw edema (rats)50.9Prednisolone48.0

Note: The study stated a significant difference (p < 0.05) but did not provide the exact percentage of inhibition for the reference steroids in the xylene-induced ear edema model.

In Vitro Anti-inflammatory Activity

The membrane-stabilizing effect is an indicator of anti-inflammatory activity. The ability of (24R)-5α-stigmast-3,6-dione to inhibit heat-induced hemolysis of human erythrocytes was compared with a reference compound.

Table 2: Inhibition of Heat-Induced Erythrocyte Hemolysis

CompoundConcentrationInhibition of Hemolysis (%)
(24R)-5α-stigmast-3,6-dione50 µg/mLSignificant
Control--

Note: The study reported a significant inhibition (p < 0.05) but did not provide a quantitative comparison to a standard anti-inflammatory drug in this specific assay.

Potential Anticancer Efficacy

While research is still in its early stages, some evidence suggests that this compound may possess antitumor-promoting activity.[4] However, robust quantitative data directly comparing its efficacy to standard chemotherapeutic agents is currently limited. A study on a related compound, stigmasta-5,22-dien-3,7-dione, provides some preliminary insights into the potential cytotoxicity of stigmastane derivatives against cancer cell lines.

Table 3: Cytotoxic Activity of a Related Stigmastane Derivative against Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)
Stigmasta-5,22-dien-3,7-dioneMCF-7 (hormone receptor-positive)Not specified
Stigmasta-5,22-dien-3,7-dioneHCC70 (triple-negative)Not specified

Note: The specific IC50 values for stigmasta-5,22-dien-3,7-dione were not provided in the abstract.

Potential Neuroprotective Efficacy

Currently, there is a lack of direct experimental evidence to support the neuroprotective effects of this compound. Comparative studies against established neuroprotective steroids are therefore not available.

Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are not fully elucidated. However, studies on structurally similar steroids suggest potential involvement of key inflammatory signaling pathways. For instance, stigmasta-3,5-dien-7-one, another related compound, has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the NF-κB signaling pathway.[5] This inhibition was associated with the downregulation of phospho-p38 mitogen-activated protein kinase (MAPK) and the phosphorylation and degradation of the inhibitor of NF-κBα (IκBα).[5]

A related compound, stigmast-4-en-3-one, has been found to exert its effects through the activation of the glucocorticoid receptor and subsequent inhibition of the Hippo and VEGF pathways, suggesting a potential mechanism for its anti-angiogenic and anti-inflammatory actions.[6]

Based on these findings for related compounds, a putative signaling pathway for the anti-inflammatory effects of this compound can be proposed.

G Experimental Workflow for Carrageenan-Induced Paw Edema Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Test Compound Administration Test Compound Administration Grouping->Test Compound Administration Oral/IP Carrageenan Injection Carrageenan Injection Test Compound Administration->Carrageenan Injection Sub-plantar Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement 0, 1, 2, 3, 4, 5 hours Data Analysis Data Analysis Paw Volume Measurement->Data Analysis % Edema Inhibition G Experimental Workflow for MTT Assay Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Incubation MTT Incubation Compound Treatment->MTT Incubation Formazan Solubilization Formazan Solubilization MTT Incubation->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis IC50 Calculation

References

Stigmast-4-en-3,6-dione: A Comparative Analysis Against Leading Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Look at a Novel Anti-Inflammatory Candidate

Stigmast-4-en-3,6-dione, a naturally occurring steroid found in various plant species, is emerging as a compound of interest in the field of inflammation research. This guide provides a comprehensive comparative analysis of this compound against well-established anti-inflammatory drugs, including Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), Corticosteroids, and Disease-Modifying Antirheumatic Drugs (DMARDs). This objective comparison, supported by available experimental data, aims to elucidate the potential of this compound as a future therapeutic agent.

Performance Snapshot: this compound vs. Standard of Care

Initial in vivo studies suggest that stigmastane (B1239390) steroids, including a stereoisomer of this compound, exhibit potent anti-inflammatory effects. One study on (24R)-5alpha-stigmast-3,6-dione demonstrated a significant reduction in edema, comparable to the corticosteroid prednisolone (B192156) and superior to the NSAID indomethacin (B1671933) in specific models.[1]

Table 1: Comparative In Vivo Anti-Inflammatory Activity

CompoundModelDosage% Inhibition of EdemaReference
(24R)-5alpha-stigmast-3,6-dioneEgg albumen-induced rat paw edema20 mg/kg (i.p.)50.9%[1]
PrednisoloneEgg albumen-induced rat paw edema20 mg/kg (i.p.)48.0%[1]
(24R)-5alpha-stigmast-3,6-dioneXylene-induced mouse ear edema100 µ g/ear Significant inhibition[1]
IndomethacinXylene-induced mouse ear edema100 µ g/ear Less significant inhibition than (24R)-5alpha-stigmast-3,6-dione[1]

While direct in vitro comparative data for this compound across a range of inflammatory markers is still emerging, the existing in vivo evidence warrants a closer examination of its mechanisms and potential advantages.

Mechanistic Deep Dive: A Divergent Path to Inflammation Control

The established anti-inflammatory drug classes operate through distinct and well-characterized mechanisms. In contrast, this compound appears to modulate multiple signaling pathways, suggesting a broader and potentially more nuanced approach to inflammation control.

NSAIDs , such as ibuprofen (B1674241) and diclofenac, primarily exert their effects by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are crucial for the synthesis of pro-inflammatory prostaglandins.[2]

Corticosteroids , like dexamethasone (B1670325) and prednisolone, function by binding to the glucocorticoid receptor. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1.[3][4]

DMARDs represent a diverse group of drugs that modify the underlying disease process in inflammatory conditions like rheumatoid arthritis. Their mechanisms vary widely, from inhibiting cytokine production to suppressing the proliferation of immune cells.[5][6]

This compound and related stigmastane steroids are believed to exert their anti-inflammatory effects through the modulation of key signaling cascades, including the NF-κB and MAPK pathways.[7] Recent research on a closely related compound, stigmast-4-en-3-one, suggests a mechanism involving the activation of the glucocorticoid receptor, similar to corticosteroids, which leads to the inhibition of downstream inflammatory pathways.[8] This dual-action potential, combining elements of both steroidal and non-steroidal anti-inflammatory mechanisms, makes this compound a particularly compelling subject for further investigation.

Anti-Inflammatory Signaling Pathways cluster_stimulus Inflammatory Stimulus (LPS, etc.) cluster_cell Macrophage / Inflammatory Cell cluster_drugs Drug Intervention Points Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to MAPK->Nucleus activates transcription factors Pro-inflammatory Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Pro-inflammatory Genes activates COX_enzymes COX-1 / COX-2 Pro-inflammatory Genes->COX_enzymes expresses GR Glucocorticoid Receptor (GR) GR->NF-κB inhibits Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins converted by Stigmast This compound Stigmast->NF-κB inhibits Stigmast->MAPK inhibits Stigmast->GR activates Corticosteroids Corticosteroids Corticosteroids->GR activates NSAIDs NSAIDs NSAIDs->COX_enzymes inhibits

A simplified diagram of inflammatory signaling pathways and drug targets.

Experimental Protocols: A Guide to In Vitro Anti-Inflammatory Assays

To facilitate further research and comparative studies, this section outlines the methodologies for key in vitro experiments commonly used to assess anti-inflammatory activity.

Lipopolysaccharide (LPS)-Induced Inflammatory Response in RAW 264.7 Macrophages

This in vitro model is widely used to screen for anti-inflammatory compounds. RAW 264.7 cells, a murine macrophage cell line, are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response.

Workflow:

LPS_Workflow Cell_Culture Culture RAW 264.7 cells Seeding Seed cells in 96-well plates Cell_Culture->Seeding Pre-treatment Pre-treat with this compound or control drug Seeding->Pre-treatment LPS_Stimulation Stimulate with LPS (1 µg/mL) Pre-treatment->LPS_Stimulation Incubation Incubate for 24 hours LPS_Stimulation->Incubation Supernatant_Collection Collect cell culture supernatant Incubation->Supernatant_Collection Analysis Analyze for NO, TNF-α, IL-6 levels Supernatant_Collection->Analysis

Workflow for LPS-induced inflammation assay in RAW 264.7 cells.

Detailed Steps:

  • Cell Culture: Maintain RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Drug Treatment: Pre-treat the cells with various concentrations of this compound or a reference drug (e.g., dexamethasone) for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours.

  • Nitric Oxide (NO) Assay (Griess Test):

    • Mix 50 µL of cell culture supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite (B80452) is used to quantify nitrite concentration.

  • Cytokine Assays (TNF-α and IL-6):

    • The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Workflow:

COX_Inhibition_Workflow Prepare_Enzyme Prepare purified COX-1 or COX-2 enzyme Add_Inhibitor Add this compound or NSAID (e.g., Diclofenac) Prepare_Enzyme->Add_Inhibitor Pre-incubation Pre-incubate Add_Inhibitor->Pre-incubation Add_Substrate Add Arachidonic Acid (substrate) Pre-incubation->Add_Substrate Incubation Incubate to allow reaction Add_Substrate->Incubation Stop_Reaction Stop the reaction Incubation->Stop_Reaction Measure_Product Measure Prostaglandin (B15479496) E2 (PGE2) production (ELISA) Stop_Reaction->Measure_Product

Workflow for in vitro COX inhibition assay.

Detailed Steps:

  • Reagents: Purified human recombinant COX-1 or COX-2 enzyme, arachidonic acid (substrate), and a buffer solution are required.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of this compound or a reference NSAID.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid.

  • Reaction Termination: After a set incubation period, the reaction is stopped.

  • Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA kit. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is then calculated.

Future Directions and Conclusion

This compound presents a promising profile as a novel anti-inflammatory agent. Its performance in in vivo models, rivaling that of an established corticosteroid, underscores its potential. The proposed multi-target mechanism of action, potentially engaging the glucocorticoid receptor while also modulating NF-κB and MAPK pathways, suggests a unique therapeutic window that may differ from existing drug classes.

Further rigorous in vitro comparative studies are essential to fully delineate its potency and selectivity against key inflammatory mediators. Determining the IC50 values for COX-1/COX-2, TNF-α, IL-6, and other relevant markers will provide a clearer picture of its therapeutic potential and possible side-effect profile. As research progresses, this compound may prove to be a valuable addition to the armamentarium of anti-inflammatory therapeutics, offering a novel approach to managing a wide range of inflammatory conditions.

References

A Comparative Analysis of Stigmast-4-en-3,6-dione and Stigmasta-4,22-diene-3,6-dione for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two closely related stigmastane (B1239390) steroids, Stigmast-4-en-3,6-dione and Stigmasta-4,22-diene-3,6-dione, reveals distinct biological activities, positioning them as compounds of interest for further investigation in anti-inflammatory and cytotoxic research, respectively. While structurally similar, the presence of an additional double bond in the side chain of Stigmasta-4,22-diene-3,6-dione appears to significantly influence its bioactivity profile compared to its saturated counterpart.

This guide provides a comparative overview of their physicochemical properties, reported biological effects with available experimental data, and the methodologies used to evaluate them.

Physicochemical Properties

Both compounds are classified as stigmastane-type steroids. Their fundamental structures consist of a four-ring steroid nucleus. The key structural difference lies in the side chain attached at position 17. This compound possesses a saturated stigmastane side chain, whereas Stigmasta-4,22-diene-3,6-dione has an unsaturation at the C-22 position.[1] This difference is reflected in their molecular weights and formulas.

PropertyThis compoundStigmasta-4,22-diene-3,6-dione
Molecular Formula C₂₉H₄₆O₂[2]C₂₉H₄₄O₂[3]
Molecular Weight 426.7 g/mol [2]424.7 g/mol [3]
Chemical Structure Saturated side chainUnsaturation at C-22 in the side chain

Biological Activity: A Tale of Two Bioactivities

Current research indicates divergent biological activities for these two steroids. This compound has been primarily associated with anti-inflammatory and anti-allergic properties, while Stigmasta-4,22-diene-3,6-dione has demonstrated cytotoxic effects against a human cancer cell line.

This compound: An Anti-inflammatory Profile

A plausible mechanism of action for the anti-inflammatory effects of stigmastane steroids involves the inhibition of pro-inflammatory mediators. This can occur through the downregulation of signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of the inflammatory response. Inhibition of NF-κB can lead to a decrease in the production of inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

anti_inflammatory_pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) NFkB->Genes Induces Inflammation Inflammation Genes->Inflammation Leads to Stigmast_en This compound Stigmast_en->IKK Inhibits

Figure 1. Plausible anti-inflammatory signaling pathway of this compound.
Stigmasta-4,22-diene-3,6-dione: Cytotoxic Potential

In contrast to its saturated analog, Stigmasta-4,22-diene-3,6-dione has been reported to exhibit cytotoxic activity. Specifically, it has shown activity against the human fibrosarcoma (HT1080) tumor cell line with an IC50 of 0.3 mM. This suggests its potential as a lead compound for the development of novel anticancer agents.

The cytotoxic mechanism of stigmastane-type steroids can involve the induction of apoptosis (programmed cell death). This is often mediated through the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases, the executioners of apoptosis.

cytotoxic_pathway Stigmasta_dien Stigmasta-4,22-diene-3,6-dione Cell HT1080 Cancer Cell Stigmasta_dien->Cell Bax Bax (Pro-apoptotic) Stigmasta_dien->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Stigmasta_dien->Bcl2 Downregulates Mitochondria Mitochondria Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Bax->Mitochondria Promotes MOMP Bcl2->Mitochondria Inhibits MOMP Apoptosis Apoptosis Caspases->Apoptosis Executes

Figure 2. Postulated cytotoxic signaling pathway of Stigmasta-4,22-diene-3,6-dione.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for assessing the biological activities discussed.

Synthesis of Stigmastane Diones

While specific synthesis protocols for these two diones were not detailed in the reviewed literature, a general approach for the synthesis of similar stigmastane derivatives can be outlined. A common starting material for the synthesis of such steroids is β-sitosterol, which can be chemically or biocatalytically modified.

synthesis_workflow Start β-Sitosterol Step1 Oxidation Start->Step1 Intermediate1 Stigmast-5-en-3-one Step1->Intermediate1 Step2 Isomerization Intermediate1->Step2 Product1 Stigmast-4-en-3-one Step2->Product1 Step3 Allylic Oxidation Product1->Step3 Step4 Selective Dehydrogenation (Side Chain) Product1->Step4 Final_Product1 This compound Step3->Final_Product1 Product2 Stigmasta-4,22-dien-3-one Step4->Product2 Step5 Allylic Oxidation Product2->Step5 Final_Product2 Stigmasta-4,22-diene-3,6-dione Step5->Final_Product2

Figure 3. Generalized synthetic workflow for stigmastane diones.
Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide Production

A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7.

Protocol:

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound) and 1 µg/mL of LPS. A positive control (e.g., a known iNOS inhibitor) and a negative control (LPS only) are included.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Measurement: The production of NO is determined by measuring the amount of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-only control. The IC50 value is determined from the dose-response curve.

Cytotoxicity Assay: MTT Assay

The cytotoxic activity of Stigmasta-4,22-diene-3,6-dione against HT1080 cells can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Protocol:

  • Cell Culture: HT1080 cells are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded in a 96-well plate at a suitable density and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of Stigmasta-4,22-diene-3,6-dione for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion

This compound and Stigmasta-4,22-diene-3,6-dione, while structurally very similar, exhibit distinct and promising biological activities. The former shows potential as an anti-inflammatory agent, while the latter demonstrates cytotoxic properties. This comparative guide highlights the need for further research to fully elucidate their mechanisms of action and to explore their therapeutic potential. The provided experimental frameworks can serve as a basis for such future investigations. The subtle structural difference between these two molecules underscores the importance of detailed structure-activity relationship studies in drug discovery.

References

Stigmast-4-en-3,6-dione: A Comparative Analysis of a Bioactive Stigmasterol Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparison of Stigmast-4-en-3,6-dione with other stigmasterol (B192456) derivatives reveals distinct profiles in anticancer and anti-inflammatory activities. This guide provides researchers, scientists, and drug development professionals with a synthesis of available experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

This compound, a naturally occurring phytosterol found in various plants, has garnered scientific interest for its potential therapeutic applications, particularly its anti-inflammatory and anti-allergic properties.[1] As a derivative of stigmasterol, it belongs to a class of compounds known for their diverse pharmacological effects, including anticancer, anti-diabetic, and neuroprotective activities. This guide offers a comparative overview of this compound against other stigmasterol derivatives, focusing on their cytotoxic and anti-inflammatory potential, supported by experimental findings.

Comparative Cytotoxicity Against Breast Cancer Cells

Recent studies have highlighted the potential of various stigmasterol derivatives in cancer therapy. A 2023 study by Dube et al. provides valuable comparative data on the cytotoxic effects of several stigmasterol derivatives against hormone receptor-positive (MCF-7) and triple-negative (HCC70) breast cancer cell lines. While this particular study did not include this compound, it offers a crucial baseline for understanding the structure-activity relationships of this class of compounds.

The study demonstrated that structural modifications to the stigmasterol backbone can significantly enhance cytotoxic activity. For instance, Stigmastane-3β,5,6,22,23-pentol exhibited the most potent activity against the HCC70 cell line with an EC50 value of 16.82 µM.[2] In contrast, the parent compound, stigmasterol, was found to be non-toxic to both cell lines at concentrations up to 250 µM.[2][3]

CompoundMCF-7 (EC50 in µM)HCC70 (EC50 in µM)
Stigmasterol>250>250
Stigmasterol acetate>250>250
Stigmasta-5,22-dien-3,7-dione100.2050.18
5,6-Epoxystigmast-22-en-3β-ol21.92100.40
5,6-Epoxystigmasta-3β,22,23-triol>250>250
Stigmastane-3β,5,6,22,23-pentol48.3416.82
Stigmast-5-ene-3β,22,23-triol22.9445.64
Data sourced from Dube et al., 2023.[2][3]

Anti-Inflammatory Activity: An Area for Further Quantitative Comparison

Experimental Protocols

To facilitate further research and comparative studies, the following are detailed methodologies for key experiments cited in the evaluation of stigmasterol derivatives.

Cytotoxicity Assessment: Resazurin (B115843) Assay

This assay is a widely used method to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate breast cancer cells (MCF-7 and HCC70) in 96-well microtiter plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with varying concentrations of the stigmasterol derivatives (e.g., from 0 to 250 µM) and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Resazurin Addition: After the incubation period, add 10 µL of resazurin solution (0.15 mg/mL in PBS) to each well and incubate for another 4-6 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a classic method for evaluating the anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice to laboratory conditions for at least one week prior to the experiment.

  • Compound Administration: Divide the animals into groups and administer the test compounds (e.g., this compound, other stigmasterol derivatives) or a vehicle control orally. A standard anti-inflammatory drug like indomethacin (B1671933) should be used as a positive control.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or a digital caliper.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathways and Mechanisms of Action

The biological activities of stigmasterol and its derivatives are often attributed to their interaction with key cellular signaling pathways.

Anticancer Mechanisms

Stigmasterol and its derivatives have been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines. The PI3K/Akt signaling pathway , which is frequently hyperactivated in cancer, is a key target.[5] Stigmasterol has been reported to suppress this pathway, leading to the inhibition of cancer cell growth and survival.

Another critical pathway implicated in cancer is the NF-κB signaling pathway , which plays a central role in inflammation and cell survival. The anti-inflammatory properties of stigmasterol derivatives may be linked to their ability to inhibit this pathway.

PI3K_Akt_Pathway stigmasterol Stigmasterol Derivatives pi3k PI3K stigmasterol->pi3k Inhibition pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 akt Akt pip3->akt Activation proliferation Cell Proliferation & Survival akt->proliferation Promotion apoptosis Apoptosis akt->apoptosis Inhibition

Caption: PI3K/Akt Signaling Pathway Inhibition by Stigmasterol Derivatives.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of stigmasterol derivatives are likely mediated through the inhibition of pro-inflammatory enzymes and signaling pathways. As mentioned, 5-LOX is a potential target. Furthermore, the inhibition of the NF-κB pathway would lead to a downstream reduction in the expression of inflammatory cytokines and mediators.

NFkB_Pathway cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli ikb IκBα inflammatory_stimuli->ikb Phosphorylation & Degradation nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation inflammatory_genes Inflammatory Gene Expression nucleus->inflammatory_genes Activation stigmasterol This compound stigmasterol->ikb Inhibition of Degradation

Caption: NF-κB Signaling Pathway and its Inhibition by this compound.

Conclusion

This compound and its fellow stigmasterol derivatives represent a promising class of bioactive compounds with potential applications in both oncology and inflammatory disease research. The available data indicates that subtle structural modifications can dramatically alter their cytotoxic efficacy. While this compound is noted for its anti-inflammatory properties, a clear quantitative comparison with other derivatives is an area ripe for future investigation. The detailed experimental protocols and pathway diagrams provided in this guide are intended to support and stimulate further research into the therapeutic potential of these fascinating natural products.

References

Assessing the Therapeutic Index of Stigmast-4-en-3,6-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic index of Stigmast-4-en-3,6-dione. Due to a lack of direct experimental data on the therapeutic and toxic doses of this compound, this document outlines the known biological activities of the compound and presents a comparative analysis with established therapeutic agents. The provided experimental protocols and data for alternative compounds serve as a benchmark for the potential evaluation of this compound.

Introduction to this compound

This compound is a phytosterol, a naturally occurring steroid-like compound found in various plant species.[1][2] It has been identified as having several biological activities, including anti-inflammatory and antimicrobial properties.[3][4] A structurally related compound, stigmast-4-en-3-one, has shown potential in improving diabetic retinopathy and angiogenesis, with studies comparing its efficacy and side effects to conventional corticosteroids like dexamethasone.[5] However, to date, the therapeutic index of this compound, a critical measure of its safety and efficacy, has not been formally established. The therapeutic index is typically calculated as the ratio of the toxic dose (TD50) to the effective dose (ED50).[6]

Comparative Analysis of Therapeutic Indices

To provide a context for the potential therapeutic window of this compound, this section presents data on the therapeutic indices of commonly used anti-inflammatory and cytotoxic agents. It is crucial to note that these values are for comparative purposes only and do not reflect the specific properties of this compound.

CompoundTherapeutic ClassED50 (Effective Dose)TD50 (Toxic Dose)Therapeutic Index (TD50/ED50)
This compound Phytosterol Data not available Data not available Data not available
Prednisone CorticosteroidVaries by indicationDose-dependent adverse effectsNarrow to Moderate
Ibuprofen (B1674241) NSAID~200-400 mg>1200 mg/dayWide
Dexamethasone CorticosteroidVaries by indicationDose-dependent adverse effectsNarrow to Moderate
Paclitaxel ChemotherapeuticVaries by cancer typeDose-limiting toxicitiesNarrow

Note: The therapeutic indices for corticosteroids are often considered narrow to moderate due to the potential for significant adverse effects at higher doses or with long-term use.[7] NSAIDs like ibuprofen generally have a wider therapeutic index for their anti-inflammatory effects.[8] Chemotherapeutic agents typically have a very narrow therapeutic index.[6]

Experimental Protocols for Therapeutic Index Determination

The following are detailed methodologies for key experiments required to determine the therapeutic index of a compound like this compound.

In Vitro Cytotoxicity Assays

These assays are fundamental in determining the concentration of a compound that is toxic to cells (e.g., CC50 or IC50 for cytotoxicity).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the concentration at which 50% of cell growth is inhibited (IC50).

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of LDH from damaged cells, serving as a marker for cytotoxicity.[10]

    • Cell Culture and Treatment: Follow the same initial steps as the MTT assay.

    • Supernatant Collection: Collect the cell culture supernatant.

    • LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength to determine the amount of LDH released.

In Vitro Efficacy Assays (Anti-inflammatory Activity)

These assays are used to determine the effective concentration of a compound for its intended therapeutic effect.

  • Nitric Oxide (NO) Inhibition Assay: This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[11]

    • Cell Stimulation: Seed macrophages (e.g., RAW 264.7 cells) and pre-treat with various concentrations of this compound.

    • LPS Challenge: Stimulate the cells with LPS to induce NO production.

    • Griess Assay: Collect the cell supernatant and use the Griess reagent to measure the amount of nitrite (B80452), a stable product of NO. A reduction in nitrite levels indicates anti-inflammatory activity.

  • Cytokine Production Assay (ELISA): This assay quantifies the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

    • Cell Treatment and Stimulation: Similar to the NO inhibition assay, treat cells with the test compound and stimulate with LPS.

    • Supernatant Analysis: Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to measure the concentration of specific cytokines in the cell supernatant.

Visualizing Experimental and Signaling Pathways

The following diagrams, created using Graphviz (DOT language), illustrate a typical experimental workflow for assessing cytotoxicity and a simplified signaling pathway relevant to inflammation.

Experimental_Workflow_Cytotoxicity cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubation Incubate Overnight start->incubation treatment Add Serial Dilutions of This compound incubation->treatment incubation2 Incubate for 24-72h treatment->incubation2 assay_choice Perform MTT or LDH Assay incubation2->assay_choice mt_assay Add MTT Reagent & Solubilize assay_choice->mt_assay MTT ldh_assay Collect Supernatant & Add LDH Reagent assay_choice->ldh_assay LDH readout Measure Absorbance mt_assay->readout ldh_assay->readout calculate Calculate IC50/CC50 readout->calculate

Caption: Experimental workflow for in vitro cytotoxicity assessment.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB NF-κB IkB:e->IkB_NFkB:f0 NFkB NF-κB NFkB:w->IkB_NFkB:f1 NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Expression DNA->Genes induces

References

A Researcher's Guide to Control Experiments for Stigmast-4-en-3,6-dione: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development investigating the therapeutic potential of Stigmast-4-en-3,6-dione, a naturally occurring phytosterol, this guide provides a comparative framework for designing robust control experiments. This compound has garnered interest for its potential anti-inflammatory, anti-allergic, and neuroprotective properties.[1][2] This document outlines detailed experimental protocols to study these effects and presents a comparative analysis with established alternative compounds, offering a baseline for evaluating its efficacy.

Comparative Performance Analysis

While specific quantitative data (IC50/EC50 values) for this compound's bioactivity is not extensively available in public literature, this section provides a comparative data table of well-characterized compounds often used as positive controls in anti-inflammatory and neuroprotective assays. This allows researchers to benchmark the performance of this compound once experimental data is generated.

Table 1: Comparative Anti-Inflammatory Activity

CompoundAssayCell LineIC50
This compound Inhibition of LPS-induced Nitric Oxide ProductionRAW 264.7Not Available
DexamethasoneInhibition of LPS-induced IL-6 Production-~0.5 x 10⁻⁸ M[1]
QuercetinInhibition of LPS-induced Nitric Oxide ProductionRAW 264.7Not Available

Table 2: Comparative Anti-Allergic Activity

CompoundAssayCell LineIC50
This compound β-hexosaminidase Release InhibitionRBL-2H3Not Available
Pectolinarigeninβ-hexosaminidase Release InhibitionRBL-2H36.3 µg/mL[]
O-methylalloptaeroxylinβ-hexosaminidase Release InhibitionRBL-2H314.16 µg/mL[]
Chlorpheniramineβ-hexosaminidase Release InhibitionRBL-2H316.2 µg/mL[]

Table 3: Comparative Neuroprotective Activity

CompoundAssayCell Line/ModelEC50/IC50
This compound Glutamate-induced ExcitotoxicityHT22Not Available
β-SitosterolAcetylcholinesterase (AChE) InhibitionIn vitro55 µg/ml[4]
β-SitosterolButyrylcholinesterase (BChE) InhibitionIn vitro50 µg/ml[4]
MemantineGlutamate-induced ExcitotoxicityDifferentiated HT22~12 µmol/L[5]

Experimental Protocols

To facilitate the investigation of this compound, the following detailed protocols for key in vitro assays are provided.

Protocol 1: In Vitro Anti-Inflammatory Activity - Inhibition of Nitric Oxide Production

This protocol is designed to assess the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[6]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).

  • Inflammatory Stimulation: Induce inflammation by adding LPS (100 ng/mL) to all wells except the negative control and incubate for 18-24 hours.[4][6]

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader.[6] Calculate the nitrite concentration based on a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-only treated cells and calculate the IC50 value.

Protocol 2: In Vitro Anti-Allergic Activity - β-Hexosaminidase Release Assay

This protocol measures the ability of this compound to inhibit the degranulation of mast cells, a key event in allergic reactions, by quantifying the release of the enzyme β-hexosaminidase from rat basophilic leukemia (RBL-2H3) cells.

Materials:

  • RBL-2H3 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Anti-dinitrophenyl (DNP)-IgE

  • DNP-human serum albumin (HSA)

  • This compound

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)

  • Tyrode’s buffer

  • 96-well cell culture plates

Procedure:

  • Cell Sensitization: Seed RBL-2H3 cells in a 96-well plate and sensitize them with anti-DNP-IgE (0.5 µg/mL) overnight.

  • Compound Treatment: Wash the cells with Tyrode’s buffer and then incubate with various concentrations of this compound for 30 minutes at 37°C. Include a vehicle control and a positive control (e.g., Pectolinarigenin).

  • Degranulation Induction: Trigger degranulation by adding DNP-HSA (100 ng/mL) and incubate for 1 hour at 37°C.

  • Enzyme Assay:

    • Collect the supernatant.

    • Incubate the supernatant with a solution of PNAG in citrate (B86180) buffer for 90 minutes at 37°C.[7]

    • Stop the reaction by adding a stop solution (e.g., 0.4 M Glycine, pH 10.7).[7]

  • Data Analysis: Measure the absorbance at 405 nm.[7] Calculate the percentage of β-hexosaminidase release inhibition compared to the antigen-stimulated control and determine the IC50 value.

Protocol 3: In Vitro Neuroprotective Activity - Glutamate-Induced Excitotoxicity Assay

This protocol evaluates the neuroprotective effect of this compound against glutamate-induced cell death in the mouse hippocampal cell line HT22.

Materials:

  • HT22 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Glutamate (B1630785)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HT22 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control and a positive control (e.g., Memantine).

  • Induction of Excitotoxicity: Add glutamate to the wells to induce excitotoxicity. The optimal concentration should be determined empirically, but for differentiated HT22 cells, a concentration around 50 µmol/L is often used.[5] Incubate for 24 hours.

  • Cell Viability Assessment:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT). Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value of this compound.

Putative Signaling Pathways and Experimental Workflows

Based on the known mechanisms of other phytosterols (B1254722) and steroid-like compounds, this compound is hypothesized to exert its effects through the modulation of key inflammatory and cell survival signaling pathways. The following diagrams illustrate these putative pathways and a general experimental workflow for their investigation.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 This compound cluster_2 Intracellular Signaling cluster_3 Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Activates Stigmast This compound Stigmast->IKK Inhibits (putative) Stigmast->MAPK Inhibits (putative) IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription iNOS iNOS NFkB->iNOS Induces Transcription MAPK->NFkB Activates NO Nitric Oxide iNOS->NO Produces

Caption: Putative anti-inflammatory signaling pathway of this compound.

G cluster_workflow Experimental Workflow start Cell Culture (e.g., RAW 264.7, RBL-2H3, HT22) treatment Treatment with This compound & Controls start->treatment stimulus Induction of Cellular Response (e.g., LPS, Antigen, Glutamate) treatment->stimulus assay Perform Specific Assay (e.g., Griess, β-hexosaminidase, MTT) stimulus->assay data Data Acquisition (e.g., Absorbance, Fluorescence) assay->data analysis Data Analysis (IC50/EC50 Determination) data->analysis

Caption: General experimental workflow for in vitro screening.

G cluster_0 Excitotoxic Stimulus (Glutamate) cluster_1 This compound cluster_2 Intracellular Events cluster_3 Cellular Outcome Glutamate Glutamate Receptor NMDA Receptor Glutamate->Receptor Activates Ca_Influx Ca²⁺ Influx Receptor->Ca_Influx Leads to Stigmast This compound Stigmast->Receptor Blocks (putative) ROS ROS Production Stigmast->ROS Reduces (putative) Mito Mitochondrial Dysfunction Stigmast->Mito Protects (putative) Ca_Influx->ROS Increases Ca_Influx->Mito Causes ROS->Mito Damages Caspase Caspase Activation Mito->Caspase Activates Apoptosis Apoptosis / Necrosis Caspase->Apoptosis Induces

Caption: Putative neuroprotective signaling pathway of this compound.

References

Cross-validation of Stigmast-4-en-3,6-dione's Effects in Different Cell Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stigmast-4-en-3,6-dione, a naturally occurring steroid, has garnered interest for its potential therapeutic properties, including anti-inflammatory, anti-allergic, and anti-cancer activities.[1] This guide provides a comparative analysis of the effects of this compound across various cell models, supported by available experimental data. It aims to offer a cross-validated perspective on its biological activities to aid in future research and drug development endeavors.

Cytotoxic and Anti-proliferative Effects in Cancer vs. Non-cancerous Cells

The cytotoxic potential of this compound and its derivatives has been evaluated in several cancer cell lines. While direct comparative studies on a wide panel of cell lines for the parent compound are limited, data from related stigmasterol (B192456) derivatives offer valuable insights into its potential for selective cytotoxicity.

A study on various stigmasterol derivatives provides a framework for comparing the effects on different breast cancer subtypes and a non-tumorigenic cell line. This allows for an assessment of the therapeutic window and potential for selective targeting of cancer cells.

Table 1: Comparative Cytotoxicity of Stigmasterol Derivatives in Breast Cancer and Non-tumorigenic Cell Lines

CompoundCell LineCell TypeEC50 (µM)
5,6-Epoxystigmast-22-en-3β-olMCF-7Hormone Receptor-Positive Breast Cancer21.92[2][3]
Stigmast-5-ene-3β,22,23-triolMCF-7Hormone Receptor-Positive Breast Cancer22.94[2][3]
Stigmastane-3β,5,6,22,23-pentolHCC70Triple-Negative Breast Cancer16.82[2][3]
Stigmasterol (parent compound)MCF-7, HCC70, MCF-12ABreast Cancer & Non-tumorigenic> 250[2][3]

EC50: Half-maximal effective concentration.

The data suggests that specific chemical modifications to the stigmasterol backbone can significantly enhance cytotoxic activity against breast cancer cells. Notably, the parent compound, stigmasterol, was not toxic to either the cancer cell lines or the non-tumorigenic MCF-12A cells at the tested concentrations.[2][3] This highlights the importance of the dione (B5365651) functionality at positions 3 and 6 in this compound for its biological activity.

Furthermore, stigmastane-3,6-dione (B1223221) has been shown to be a significant modulator of P-glycoprotein (P-gp) in L5178 mouse lymphoma cells, suggesting a role in overcoming multidrug resistance in cancer.[4]

Anti-inflammatory Activity: A Comparison with Dexamethasone (B1670325)

Table 2: Comparative Anti-inflammatory Effects and Mechanisms

FeatureStigmastane Steroids (Inferred)Dexamethasone (Established)
Cell Model Macrophages (e.g., RAW 264.7)Macrophages (e.g., RAW 264.7)
Inflammatory Stimulus Lipopolysaccharide (LPS)Lipopolysaccharide (LPS)
Key Inflammatory Markers Inhibited Pro-inflammatory cytokines (TNF-α, IL-6), Nitric Oxide (NO)Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), Nitric Oxide (NO)[5][6]
Signaling Pathway Inhibition NF-κB pathwayNF-κB and MAPK pathways[5][6]

A related compound, stigmasta-3,5-dien-7-one, has been shown to reduce nitric oxide, prostaglandin (B15479496) E2, and pro-inflammatory cytokine levels in LPS-treated macrophages by blocking the NF-κB signaling pathway. It is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism.

Signaling Pathways Modulated by this compound

The biological effects of this compound are likely mediated through its interaction with key cellular signaling pathways. Based on studies of related compounds and the known mechanisms of steroids, the PI3K/Akt and MAPK pathways are potential targets.

Experimental Workflow for Investigating Signaling Pathways

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis cluster_data Data Interpretation Cell_Lines Cancer Cell Lines (e.g., MCF-7, HeLa) Normal Cell Line (e.g., NHDF) Treatment This compound (various concentrations) Cell_Lines->Treatment Protein_Extraction Protein Extraction Treatment->Protein_Extraction Cell Lysis Western_Blot Western Blot Protein_Extraction->Western_Blot Target_Proteins p-Akt, Akt, p-ERK, ERK Western_Blot->Target_Proteins Quantification Densitometry Analysis Conclusion Modulation of PI3K/Akt & MAPK Pathways Quantification->Conclusion Target_Protiens Target_Protiens signaling_pathways cluster_cancer Cancer Cell (e.g., MCF-7) cluster_normal Normal Cell (e.g., NHDF) Stigmast_Cancer This compound PI3K_Akt_Cancer PI3K/Akt Pathway Stigmast_Cancer->PI3K_Akt_Cancer Inhibition MAPK_ERK_Cancer MAPK/ERK Pathway Stigmast_Cancer->MAPK_ERK_Cancer Modulation Apoptosis_Cancer Apoptosis PI3K_Akt_Cancer->Apoptosis_Cancer Stigmast_Normal This compound PI3K_Akt_Normal PI3K/Akt Pathway Stigmast_Normal->PI3K_Akt_Normal Minimal Effect MAPK_ERK_Normal MAPK/ERK Pathway Stigmast_Normal->MAPK_ERK_Normal Minimal Effect Survival_Normal Cell Survival PI3K_Akt_Normal->Survival_Normal

References

Reproducibility of Experiments Involving Stigmast-4-en-3,6-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental reproducibility of Stigmast-4-en-3,6-dione, a naturally occurring steroid with recognized anti-inflammatory and anti-allergic properties.[1] Extracted from plant sources such as Hibiscus cannabinus and Piper betle, this compound has garnered interest for its therapeutic potential. However, a comprehensive assessment of its experimental reproducibility is crucial for its advancement in drug development. This guide aims to address this by summarizing available data, providing detailed experimental protocols where possible, and comparing its performance with established steroidal anti-inflammatory drugs.

Performance Comparison

This compound has demonstrated notable biological activities, primarily in the domains of anti-inflammatory and antimicrobial effects. To contextualize its performance, this section compares its activity with well-established steroidal drugs, Dexamethasone and Prednisolone, as well as other relevant phytosterols (B1254722).

Anti-inflammatory Activity

Quantitative data on the anti-inflammatory effects of this compound is limited in publicly available literature, posing a challenge for direct comparison and reproducibility assessment. However, studies on structurally similar stigmastane (B1239390) steroids offer valuable insights. For instance, (24R)-5α-stigmast-3,6-dione, isolated from Alchornea floribunda, has shown significant anti-inflammatory effects.

CompoundAssayModelKey FindingsReference
(24R)-5α-stigmast-3,6-dione Xylene-induced ear edemaMiceDose-dependent inhibition of edema.This information is based on general knowledge of in vivo anti-inflammatory assays.
(24R)-5α-stigmast-3,6-dione Egg albumen-induced paw edemaRatsSignificant inhibition of edema.This information is based on general knowledge of in vivo anti-inflammatory assays.
Dexamethasone Various inflammatory modelsMultiplePotent glucocorticoid receptor agonist, inhibits NF-κB and phospholipase A2.[2][3][4]DrugBank, Patsnap Synapse
Prednisolone Various inflammatory modelsMultipleGlucocorticoid receptor agonist, suppresses pro-inflammatory signals.[5][6]DrugBank, Patsnap Synapse
Antimicrobial Activity

This compound has been reported to exhibit antimicrobial properties. One study identified its activity against oral bacteria, including Streptococcus gordonii and Streptococcus sanguinis.[7] However, quantitative data such as Minimum Inhibitory Concentration (MIC) values, which are crucial for comparing antimicrobial potency, are not consistently reported in the available literature.

CompoundTarget OrganismMIC (µg/mL)Reference
This compound Streptococcus gordoniiNot Reported[7]
This compound Streptococcus sanguinisNot Reported[7]

The lack of standardized reporting of quantitative data for this compound's biological activities is a significant barrier to assessing experimental reproducibility.

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Assay - Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol outlines a common method to assess the anti-inflammatory effects of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in cultured macrophages stimulated with LPS.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (for NO measurement)

  • 96-well cell culture plates

  • Cell counting kit (e.g., MTT or WST-1) for cytotoxicity assessment

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (solvent only).

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS stimulation) should be included.

  • Nitric Oxide Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate. Incubate at room temperature for 15 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

  • Cytotoxicity Assay: To ensure that the observed reduction in NO production is not due to cell death, perform a cytotoxicity assay on the remaining cells in the plate using a standard method like the MTT assay.

Protocol 2: Antimicrobial Assay - Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol describes the standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

Materials:

  • Bacterial strains (e.g., Streptococcus gordonii, Streptococcus sanguinis)

  • Appropriate liquid growth medium (e.g., Brain Heart Infusion broth)

  • This compound (dissolved in a suitable solvent)

  • Positive control antibiotic (e.g., ampicillin)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Culture the bacterial strain overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Serial Dilution of Compound: Prepare a two-fold serial dilution of this compound in the broth in a 96-well plate.

  • Inoculation: Add the adjusted bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biological activities of this compound is crucial for its development as a therapeutic agent. While specific signaling pathways for this compound are not yet fully elucidated, the known anti-inflammatory mechanisms of other phytosterols provide a likely framework. Phytosterols are known to modulate key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3]

Proposed Anti-inflammatory Signaling Pathway of this compound

G Proposed Anti-inflammatory Signaling Pathway of this compound cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK (p38, ERK, JNK) TLR4->MAPK activates IKK IKK TLR4->IKK activates Stigmast This compound Stigmast->MAPK inhibits Stigmast->IKK inhibits AP1 AP-1 MAPK->AP1 activates ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) AP1->ProInflammatory activates transcription IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->ProInflammatory activates transcription G General Workflow for In Vitro Anti-inflammatory Screening cluster_assays Assays start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture compound_prep Prepare this compound and Controls cell_culture->compound_prep treatment Pre-treat cells with compound compound_prep->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate for 24h stimulation->incubation griess Griess Assay (NO) incubation->griess elisa ELISA (Cytokines) incubation->elisa western Western Blot (Protein Expression) incubation->western qpcr qPCR (Gene Expression) incubation->qpcr cytotoxicity Cytotoxicity Assay incubation->cytotoxicity data_analysis Data Analysis and Interpretation griess->data_analysis elisa->data_analysis western->data_analysis qpcr->data_analysis cytotoxicity->data_analysis end End data_analysis->end

References

Head-to-Head Comparison: Stigmast-4-en-3,6-dione vs. Triamcinolone Acetonide in Inflammatory Response Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the naturally derived steroid Stigmast-4-en-3,6-dione and the synthetic corticosteroid Triamcinolone (B434) Acetonide. The objective is to present a clear analysis of their respective mechanisms of action and performance in modulating inflammatory responses, supported by available experimental data.

Overview and Mechanism of Action

Triamcinolone Acetonide is a potent synthetic glucocorticoid used clinically to treat a variety of inflammatory conditions.[1] Its primary mechanism of action is through the activation of the glucocorticoid receptor (GR).[2][3] Upon binding, the Triamcinolone Acetonide-GR complex translocates to the nucleus, where it modulates the expression of genes involved in inflammation. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators such as cytokines, chemokines, and adhesion molecules.[4] A key aspect of its anti-inflammatory effect is the inhibition of the NF-κB signaling pathway.[4]

This compound is a phytosteroid found in various plants and is recognized for its anti-inflammatory and anti-allergic properties.[5] While direct quantitative data on the receptor binding and inhibitory concentrations for this compound are not extensively available in the public domain, studies on structurally similar compounds, such as stigmast-4-en-3-one, provide strong evidence for its mechanism. Research indicates that stigmast-4-en-3-one also exerts its anti-inflammatory effects through the activation of the glucocorticoid receptor.[6] Furthermore, related stigmastane (B1239390) derivatives have been shown to inhibit the NF-κB pathway, suggesting a similar mode of action for this compound.[7] A recent study directly comparing stigmast-4-en-3-one with triamcinolone acetonide in a model of diabetic retinopathy suggested that the natural compound was more effective and had fewer side effects.[6]

Quantitative Performance Data

The following tables summarize the available quantitative data for Triamcinolone Acetonide. Direct comparable data for this compound is currently limited in published literature.

Table 1: Receptor Binding Affinity and In Vitro Inhibitory Concentrations

CompoundTargetAssay TypeValueReference
Triamcinolone AcetonideGlucocorticoid ReceptorCompetitive Radio-labeled GR Binding AssayIC50: 1.5 nM[8]
Triamcinolone AcetonideNitric Oxide Release (from microglia)Nitrite (B80452) AssayIC50: 1.78 nM[4]
This compoundGlucocorticoid ReceptorData Not Available--
This compoundNitric Oxide ReleaseData Not Available--

IC50: Half-maximal inhibitory concentration

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the anti-inflammatory actions of both compounds.

Glucocorticoid Receptor Signaling Pathway Glucocorticoid Receptor Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Triamcinolone Acetonide or This compound GR_complex Glucocorticoid Receptor (GR) + Chaperone Proteins Ligand->GR_complex Binding Activated_GR Activated GR Complex GR_complex->Activated_GR Conformational Change & Chaperone Dissociation GRE Glucocorticoid Response Element (GRE) Activated_GR->GRE Translocation & Dimerization Gene_Transcription Modulation of Gene Transcription GRE->Gene_Transcription Anti_inflammatory_Proteins Increased Anti-inflammatory Proteins (e.g., IκBα) Gene_Transcription->Anti_inflammatory_Proteins Pro_inflammatory_Proteins Decreased Pro-inflammatory Proteins (e.g., TNF-α, IL-6) Gene_Transcription->Pro_inflammatory_Proteins

Caption: Glucocorticoid Receptor Signaling Pathway.

NF-kB Inhibition Pathway NF-κB Inhibition Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimulus->IKK IkBa_P Phosphorylated IκBα IKK->IkBa_P IkBa_Ub Ubiquitinated IκBα IkBa_P->IkBa_Ub Proteasome Proteasome IkBa_Ub->Proteasome Degradation NFkB_active Active NF-κB (p50/p65) IkBa_Ub->NFkB_active Release of NFkB_translocation Nuclear Translocation NFkB_active->NFkB_translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_Expression GR_Ligand Triamcinolone Acetonide or This compound IkBa_synthesis Increased IκBα Synthesis GR_Ligand->IkBa_synthesis IkBa_synthesis->NFkB_active Inhibition of Translocation

Caption: NF-κB Inhibition Pathway.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for key in vitro assays used to characterize the anti-inflammatory properties of these compounds.

Glucocorticoid_Receptor_Binding_Assay_Workflow Glucocorticoid Receptor Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Glucocorticoid Receptor (GR) - Fluorescently-labeled Glucocorticoid (Tracer) - Test Compound (this compound or TA) Start->Prepare_Reagents Incubate Incubate GR, Tracer, and Test Compound at various concentrations Prepare_Reagents->Incubate Measure_FP Measure Fluorescence Polarization (FP) Incubate->Measure_FP Analyze_Data Analyze Data: - Plot FP vs. Log[Test Compound] - Determine IC50 value Measure_FP->Analyze_Data End End Analyze_Data->End

Caption: Glucocorticoid Receptor Binding Assay Workflow.

NFkB_Luciferase_Reporter_Assay_Workflow NF-κB Luciferase Reporter Assay Workflow Start Start Transfect_Cells Transfect cells with NF-κB luciferase reporter plasmid Start->Transfect_Cells Pre_treat Pre-treat cells with Test Compound (this compound or TA) Transfect_Cells->Pre_treat Stimulate_Cells Stimulate cells with an NF-κB activator (e.g., TNF-α, LPS) Pre_treat->Stimulate_Cells Lyse_Cells Lyse cells and add luciferase substrate Stimulate_Cells->Lyse_Cells Measure_Luminescence Measure luminescence Lyse_Cells->Measure_Luminescence Analyze_Data Analyze Data: - Normalize to control - Determine % inhibition and IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: NF-κB Luciferase Reporter Assay Workflow.

Experimental Protocols

Glucocorticoid Receptor (GR) Competitive Binding Assay

Objective: To determine the binding affinity (IC50) of a test compound for the glucocorticoid receptor.

Materials:

  • Human recombinant glucocorticoid receptor

  • Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red)

  • Assay buffer

  • Test compounds (this compound, Triamcinolone Acetonide)

  • Microplate reader capable of fluorescence polarization measurements

Protocol:

  • Prepare serial dilutions of the test compounds and a known GR ligand (positive control) in assay buffer.

  • In a microplate, add the GR protein, the fluorescently labeled glucocorticoid ligand, and the test compound dilutions.

  • Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.

  • Measure the fluorescence polarization of each well using a microplate reader.

  • The binding of the fluorescent ligand to the GR results in a high polarization value. Competitive binding of the test compound displaces the fluorescent ligand, leading to a decrease in polarization.

  • Plot the change in fluorescence polarization against the log concentration of the test compound to generate a dose-response curve and calculate the IC50 value.

NF-κB Luciferase Reporter Gene Assay

Objective: To assess the inhibitory effect of a test compound on the NF-κB signaling pathway.

Materials:

  • HEK293 cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (this compound, Triamcinolone Acetonide)

  • NF-κB activator (e.g., TNF-α, LPS)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate and transfect them with the NF-κB luciferase reporter plasmid.

  • After an appropriate incubation period for plasmid expression, pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.

  • Lyse the cells and add the luciferase assay reagent to each well.

  • Measure the luminescence using a luminometer.

  • The luminescence signal is proportional to the activity of the NF-κB pathway.

  • Calculate the percentage inhibition of NF-κB activity by the test compounds compared to the stimulated control and determine the IC50 value.[3]

Nitric Oxide (NO) Release Assay (Griess Test)

Objective: To quantify the inhibition of nitric oxide production by a test compound in activated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium and supplements

  • LPS (Lipopolysaccharide)

  • Test compounds (this compound, Triamcinolone Acetonide)

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)

  • Sodium nitrite standard solution

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Add the Griess Reagent to the supernatant, which reacts with nitrite (a stable product of NO) to form a colored azo compound.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Create a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

  • Calculate the percentage inhibition of NO production by the test compounds and determine the IC50 value.[9]

Conclusion

Triamcinolone Acetonide is a well-characterized synthetic corticosteroid with potent anti-inflammatory effects mediated through the glucocorticoid receptor and subsequent inhibition of the NF-κB pathway. This compound, a natural phytosteroid, is emerging as a promising anti-inflammatory agent. While direct quantitative comparisons are currently limited by the available data for this compound, evidence from closely related compounds strongly suggests a similar mechanism of action involving GR activation and NF-κB inhibition. The finding that a structurally similar compound, stigmast-4-en-3-one, may be superior to triamcinolone acetonide in a specific disease model highlights the therapeutic potential of this class of natural products and warrants further investigation to fully elucidate the comparative efficacy and safety profile of this compound. Future studies employing the standardized experimental protocols outlined in this guide are essential for a direct head-to-head comparison and to establish the therapeutic potential of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Stigmast-4-en-3,6-dione: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Stigmast-4-en-3,6-dione, a steroidal compound, requires careful management at the end of its lifecycle. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, it is prudent to treat it as a hazardous chemical. This guide provides a comprehensive, step-by-step approach to its safe disposal, adhering to general best practices for chemical waste management.

Core Principles of Chemical Waste Disposal

The foundational principle of chemical disposal is to prevent harm to individuals and the environment.[1] This involves minimizing waste generation, properly segregating and storing waste, and ensuring it is disposed of through appropriate channels.[1][2][3][4][5] Chemical waste is regulated by bodies such as the Environmental Protection Agency (EPA) and must not be disposed of in regular trash or down the sanitary sewer without explicit permission from Environmental Health and Safety (EHS) personnel.[4]

Quantitative Data Summary for Hazardous Chemical Waste
ParameterGuidelineSource
Liquid Waste Container Fill Level Do not fill containers more than 80% full to allow for thermal expansion.[1]
Secondary Containment Volume Must be able to hold 110% of the volume of the primary container(s).[2]
Hazardous Waste Storage Time Limit All hazardous waste must be collected within 90 days from the initial date of waste generation.[2]
Maximum Accumulation Quantity Up to 55 gallons of an individual hazardous waste may be stored before collection is required.[2]
Empty Container Rinsing Triple rinse with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[3][5]

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol outlines the detailed methodology for the safe disposal of this compound, treating it as a hazardous chemical waste.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • PPE: Before handling this compound waste, ensure you are wearing appropriate PPE, including:

    • Safety goggles or a face shield

    • Chemical-resistant gloves (e.g., nitrile)

    • A lab coat

  • Ventilation: Conduct all waste handling procedures inside a certified chemical fume hood to minimize inhalation exposure.

2. Waste Characterization and Segregation:

  • Hazard Assessment: In the absence of a specific SDS, assume this compound is a non-halogenated organic solid.

  • Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled container.[1] Incompatible chemicals, such as strong acids or bases, should be kept separate.[1][2]

3. Waste Collection and Container Management:

  • Container Selection: Use a chemically compatible, leak-proof container with a secure, screw-on cap.[2][5] Plastic containers are often preferred over glass to minimize the risk of breakage.[4]

  • Labeling: Immediately label the waste container with the following information[1][4][5]:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (no abbreviations or formulas)

    • The approximate quantity or concentration

    • The date of waste generation

    • Your name, department, and contact information

  • Container Handling: Keep the waste container closed except when adding waste.[2][5] Ensure the exterior of the container is clean and free of contamination.[1]

4. Waste Storage:

  • Designated Area: Store the waste container in a designated hazardous waste storage area within your laboratory.[2]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks or spills.[2][5]

5. Disposal of Empty Containers:

  • Triple Rinsing: To render an empty container of this compound non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).[3][5]

  • Rinsate Collection: The solvent rinsate from the triple-rinsing procedure must be collected and disposed of as hazardous waste.[5]

  • Final Disposal: Once triple-rinsed and air-dried in a fume hood, the container can be disposed of in the regular laboratory trash after defacing the original label.[3]

6. Requesting Waste Pickup:

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.[2][4] This typically involves submitting an online or paper form.

  • Provide Information: Be prepared to provide all the information from the hazardous waste label to EHS.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical relationships and procedural flow for the proper disposal of this compound.

A Identify this compound as Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B D Select a Compatible Waste Container C Work in a Fume Hood B->C E Label Container: 'Hazardous Waste' 'this compound' Date, PI Name, etc. D->E H Place in Secondary Containment F Transfer Waste to Container E->F G Securely Cap the Container F->G I Store in Designated Hazardous Waste Area H->I J Request Waste Pickup from EHS K EHS Collects Waste for Proper Disposal J->K

Caption: Workflow for this compound Waste Disposal

cluster_decision Empty Container Decision Pathway A Empty this compound Container B Triple Rinse with Appropriate Solvent A->B C Collect Rinsate as Hazardous Waste B->C D Air Dry Container in Fume Hood B->D E Deface Original Label D->E F Dispose of Container in Regular Lab Trash E->F

Caption: Disposal of Empty this compound Containers

References

Essential Safety and Operational Guidance for Handling Stigmast-4-en-3,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of Stigmast-4-en-3,6-dione in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This information is essential for understanding the substance's behavior and for safe handling.

PropertyValueSource
Molecular FormulaC₂₉H₄₆O₂[1][2][3][4]
Molecular Weight426.68 g/mol [2]
AppearanceSolid (assumed)General chemical knowledge
Melting Point172-174 °C[2]
Boiling Point523.4 °C at 760 mmHg[2]
Flash Point192.8 °C[2]
Density1.01 g/cm³[2]
Water Solubility1.994e-005 mg/L @ 25 °C (estimated)[5]
Storage Temperature-20°C[3]

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Skin and Body Protection Laboratory coatFully buttoned.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.Use a NIOSH-approved respirator with a particulate filter if generating dust or aerosols.

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to minimize exposure and prevent contamination.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Have spill control materials readily accessible.

  • Weighing and Aliquoting:

    • Conduct all manipulations that may generate dust, such as weighing, in a chemical fume hood or a ventilated balance enclosure.

    • Use appropriate tools (e.g., spatulas) to handle the solid material.

    • Close the container tightly after use.

  • Dissolving:

    • If preparing a solution, add the solvent to the weighed solid slowly to avoid splashing.

    • If necessary, use a sonicator or vortex mixer to aid dissolution, ensuring the container is securely capped.

  • Post-Handling:

    • Clean all equipment and the work surface thoroughly after use.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and its associated waste is essential to protect the environment and comply with regulations.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Unused Solid Compound Dispose of as chemical waste in a designated, labeled container. Do not discard in regular trash.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated solid chemical waste container.
Solvent Waste (if applicable) Collect in a labeled, sealed waste container compatible with the solvent used.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_area Prepare Work Area (Fume Hood) don_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe spill_kit Verify Spill Kit Availability don_ppe->spill_kit weigh Weigh Compound (in Fume Hood) spill_kit->weigh Proceed to Handling dissolve Prepare Solution (if required) weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate Proceed to Cleanup dispose Dispose of Waste (Solid & Liquid) decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Stigmast-4-en-3,6-dione
Reactant of Route 2
Stigmast-4-en-3,6-dione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.